Synthesis and Characterization of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine: A Technical Guide for Preclinical Drug Development
Executive Summary & Pharmacological Context The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the design of highly selective kinase inhibitors[1]. S...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Context
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the design of highly selective kinase inhibitors[1]. Specifically, the building block 8-Chloro-3-nitroimidazo[1,2-b]pyridazine (CAS: 1956385-92-4) offers unparalleled orthogonal reactivity for late-stage functionalization. The C8-chloro substituent serves as a prime electrophilic site for Nucleophilic Aromatic Substitution (SNAr) with various amines or alcohols, while the C3-nitro group acts as a masked amine, which can be subsequently reduced and coupled to generate diverse amide-linked libraries targeting kinases such as FLT3, JAK3, and GSK-3[1][2].
Retrosynthetic Analysis & Mechanistic Rationale
The construction of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine relies on a highly efficient two-step sequence: a bimolecular cyclocondensation followed by an electrophilic aromatic substitution.
Cyclocondensation: The fusion of the imidazole ring onto the pyridazine core is achieved by reacting 3-amino-4-chloropyridazine with 2-chloroacetaldehyde. The exocyclic amine of the pyridazine acts as the initial nucleophile, attacking the aldehyde to form an imine intermediate. Subsequent intramolecular cyclization of the adjacent endocyclic pyridazine nitrogen onto the alkyl chloride yields the bicyclic core.
Regioselective Nitration: The imidazo[1,2-b]pyridazine system is an electron-rich heterocycle. Electrophilic nitration occurs with absolute regioselectivity at the C3 position[3]. This selectivity is driven by the enamine-like character of the imidazole ring; the intermediate Wheland complex formed by electrophilic attack at C3 is highly stabilized by resonance delocalization involving the bridgehead nitrogen (N4).
Synthetic route for 8-Chloro-3-nitroimidazo[1,2-b]pyridazine via cyclocondensation and nitration.
Step-by-Step Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems where thermodynamic control and specific quenching steps dictate the purity of the isolated material.
Step 1: Synthesis of 8-Chloroimidazo[1,2-b]pyridazine
Causality Check: Sodium bicarbonate is utilized as a mild base to neutralize the HCl generated during cyclization. Without this buffer, the starting 3-aminopyridazine would become protonated, severely stalling the nucleophilic attack.
Preparation: Suspend 3-amino-4-chloropyridazine (10.0 g, 77.2 mmol, 1.0 eq) in absolute ethanol (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
Reagent Addition: Add sodium bicarbonate (9.7 g, 115.8 mmol, 1.5 eq) to the suspension, followed by the dropwise addition of 2-chloroacetaldehyde (50 wt. % in water, 18.2 g, 115.8 mmol, 1.5 eq).
Cyclization: Heat the reaction mixture to reflux (80 °C) and stir for 16 hours. The reaction progress can be monitored by TLC (DCM:MeOH, 9:1).
Workup: Cool the mixture to room temperature and concentrate in vacuo to remove ethanol. Partition the resulting residue between ethyl acetate (200 mL) and distilled water (100 mL).
Purification: Extract the aqueous layer with additional ethyl acetate (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography to afford the intermediate as a pale yellow solid.
Step 2: Synthesis of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine
Causality Check: The reaction is initiated at 0 °C to control the highly exothermic generation of the nitronium ion and to prevent oxidative cleavage of the electron-rich imidazole ring by the fuming nitric acid[3].
Acidic Solvation: Dissolve 8-chloroimidazo[1,2-b]pyridazine (5.0 g, 32.5 mmol, 1.0 eq) in concentrated sulfuric acid (25 mL) in a 100 mL flask. Cool the dark solution to 0 °C using an ice-water bath.
Nitration: Slowly add fuming nitric acid (68-70%, 4.1 mL, 97.5 mmol, 3.0 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. The solution will transition to a deep orange color, indicating the formation of the nitro-aromatic system.
Quenching & Isolation: Slowly pour the acidic mixture over 200 g of vigorously stirred crushed ice. A pale yellow/white precipitate will immediately form.
Filtration: Collect the solid by vacuum filtration. Wash the filter cake exhaustively with cold distilled water until the filtrate reaches a neutral pH. Dry under high vacuum at 40 °C overnight to afford the pure target compound.
Analytical Characterization & Self-Validation
A robust analytical framework is required to validate the structural integrity of the synthesized building block. The table below summarizes the quantitative data and the mechanistic significance of each signal, ensuring the protocol's success is self-evident.
Analytical Method
Parameter / Expected Signal
Mechanistic / Structural Significance
1H NMR (DMSO-d6)
Disappearance of C3-H (~7.8 ppm)
Confirms complete, regioselective electrophilic nitration at the C3 position.
Imidazole C2-H proton, shifted significantly downfield due to the electron-withdrawing effect of the adjacent C3-nitro group.
13C NMR (DMSO-d6)
~135 ppm (C-NO₂)
Appearance of a new quaternary carbon signal confirming the successful installation of the nitro group.
LC-MS (ESI+)
m/z 199.0[M+H]+, 201.0 [M+H+2]+
The distinct 3:1 isotopic ratio perfectly confirms the presence of exactly one intact chlorine atom at C8.
HPLC (UV 254 nm)
Single sharp peak, >95% Area
Confirms compound purity; 254 nm is the optimal wavelength for the highly conjugated bicyclic chromophore.
Downstream Application Workflow
Once synthesized and validated, 8-Chloro-3-nitroimidazo[1,2-b]pyridazine is typically deployed in parallel library synthesis. The workflow below illustrates the logical sequence of functionalization, capitalizing on the orthogonal reactivity of the C8 and C3 positions to generate complex kinase inhibitors[1][2].
Downstream functionalization workflow for synthesizing kinase inhibitor libraries.
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping | ACS Publications | 1
GSK-3 INHIBITORS - European Patent Office - EP 3544980 B1 | Googleapis.com | 2
A Technical Guide to the Physicochemical Properties and Synthetic Profile of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine
Abstract: This technical guide provides a comprehensive overview of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine, a heterocyclic scaffold of significant interest in medicinal chemistry. The document details its synthesis, co...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This technical guide provides a comprehensive overview of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine, a heterocyclic scaffold of significant interest in medicinal chemistry. The document details its synthesis, core physicochemical properties, spectroscopic signature, and known chemical reactivity. Emphasis is placed on the compound's role as a foundational structure for developing novel therapeutic agents, particularly in the fields of parasitology and infectious diseases. The guide synthesizes data from peer-reviewed literature to offer field-proven insights for researchers, scientists, and drug development professionals, highlighting both the potential and the challenges, such as poor aqueous solubility, associated with this molecular framework.
Introduction to the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine system is a fused bicyclic heteroaromatic ring structure that has emerged as a "privileged scaffold" in drug discovery.[1] Its rigid conformation and distribution of nitrogen atoms allow it to engage with a variety of biological targets. The introduction of specific substituents, such as a nitro group at the 3-position and a chlorine atom at the 6-position, has been shown to impart significant biological activity.
The 3-nitro group is often critical for the mechanism of action in antimicrobial and antiparasitic contexts. It can undergo bioreductive activation by microbial nitroreductases, a process that is key to the activity of drugs like fexinidazole.[2][3] The 6-chloro substituent serves not only to modulate the electronic properties of the ring system but also provides a crucial reactive handle for further chemical modification through reactions like nucleophilic aromatic substitution (SNAr), enabling the synthesis of diverse compound libraries.[4][5] This compound has been specifically investigated as a core structure for agents targeting kinetoplastid parasites (Trypanosoma and Leishmania) and Mycobacterium tuberculosis.[6][7]
Synthesis and Mechanistic Rationale
The synthesis of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine is typically achieved through a multi-step sequence starting from commercially available pyridazine precursors. The general pathway is robust and allows for the production of the target compound in good yields.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 6-Chloro-3-nitroimidazo[1,2-b]pyridazine.
Detailed Experimental Protocol
This protocol is a synthesized representation based on established literature procedures.[7][8]
Step 1: Synthesis of 6-Chloropyridazin-3-amine (2)
To 3,6-dichloropyridazine (1) (10 g, 75.52 mmol), add concentrated aqueous ammonium hydroxide (100 mL) in a stainless-steel pressure vessel.
Seal the vessel and heat the mixture at 110°C for 12 hours.
After cooling the reaction mixture to 0°C, collect the resulting solid by filtration.
Wash the solid with water (2 x 15 mL) to yield 6-chloropyridazin-3-amine (2) as a pale-yellow solid.[8]
Causality: The use of a pressure vessel and elevated temperature is necessary to drive the SNAr reaction, substituting one of the chlorine atoms with an amino group. Ammonia itself is a moderate nucleophile, and these conditions increase its reactivity and concentration in solution.
Step 2: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine (3)
A mixture of 6-chloropyridazin-3-amine (2) (30 g, 232.0 mmol) and chloroacetaldehyde (45 mL, 50% aqueous solution) is heated to 90°C for 5 hours.[8]
Distill off the water to obtain a crude brown-yellow solid.
Stir the crude product with 100 mL of ethanol and filter to afford 6-chloroimidazo[1,2-b]pyridazine (3) as a brown solid.[8]
Causality: This is a classic cyclocondensation reaction. The primary amine of the aminopyridazine first acts as a nucleophile, attacking the aldehyde of chloroacetaldehyde to form a Schiff base (iminium ion) intermediate. The second nitrogen in the pyridazine ring then performs an intramolecular nucleophilic attack on the carbon bearing the chlorine, displacing it and forming the five-membered imidazole ring.
Step 3: Synthesis of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine (4)
To a stirred solution of 6-chloroimidazo[1,2-b]pyridazine (3) (5g, 33.55 mmol) in concentrated sulfuric acid, add fuming nitric acid dropwise at 0°C.[7][8]
Allow the reaction to stir and warm to room temperature.
Upon reaction completion (monitored by TLC), slowly pour the mixture into an ice-water slurry to precipitate the product.
Collect the solid by filtration and wash with water to yield the final product.
Causality: The combination of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺). The imidazo[1,2-b]pyridazine ring system is electron-rich, making it susceptible to electrophilic aromatic substitution. The 3-position is the most electronically activated site on the imidazole portion of the scaffold, leading to regioselective nitration.
Physicochemical Characterization
The core properties of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine have been determined through a combination of computational analysis and experimental data from closely related precursors.
While full spectral data for the parent 6-chloro-3-nitroimidazo[1,2-b]pyridazine is not detailed in the primary literature, extensive data exists for its immediate synthetic precursor, 6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine , which provides a strong proxy for the core scaffold's signature.
Nuclear Magnetic Resonance (NMR) of 6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine [6]
Nucleus
Chemical Shift (δ, ppm)
Multiplicity / Coupling (J, Hz)
Assignment
¹H NMR (250 MHz, CDCl₃)
8.10
d, J = 9.6
H-7
7.48
d, J = 9.5
H-8
5.11
s
-CH₂Cl
¹³C NMR (63 MHz, CDCl₃)
150.3, 145.1, 137.3, 127.8, 124.5, 38.3
-
Aromatic & Aliphatic Carbons
Expert Interpretation: The ¹H NMR shows two doublets in the aromatic region, characteristic of the adjacent protons on the pyridazine ring. The downfield shift is consistent with an electron-deficient aromatic system. The singlet at 5.11 ppm corresponds to the chloromethyl group at the 2-position. The presence of the nitro group at C-3 further deshields the ring protons compared to the non-nitrated precursor.
Mass Spectrometry (MS)
For derivatives like 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, LC/MS analysis shows a characteristic isotopic pattern for the [M+H]⁺ ion (m/z 353.13/355.10).[6] This pattern, with two peaks separated by 2 m/z units and a ~3:1 intensity ratio, is the definitive signature of a molecule containing a single chlorine atom.
Chemical Reactivity and Applications in Drug Discovery
The utility of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine in drug discovery is defined by the reactivity of its key functional groups.
Reactivity and Modification Sites
Caption: Key reactive sites for functionalization and bioactivation.
The Nitro Group (Bioactivation): The 3-nitro group is essential for the antiparasitic activity of this scaffold.[3][6] In the low-oxygen environment of certain parasites, type 1 nitroreductases (NTRs) reduce the nitro group to generate cytotoxic nitroso and hydroxylamine species, which damage cellular macromolecules.[3] This provides a mechanism for selective toxicity against the pathogen.
The 6-Chloro Group (Functionalization): The chlorine atom at the C-6 position is susceptible to nucleophilic aromatic substitution (SNAr).[5] This allows for the introduction of a wide array of functional groups by reacting the scaffold with various nucleophiles (e.g., amines, alcohols, thiols). This is a cornerstone strategy for:
Improving Physicochemical Properties: A major liability of this scaffold is its poor aqueous solubility, which hampers biological testing and bioavailability.[6] Introducing polar or ionizable groups at the C-6 position is a primary strategy to overcome this limitation.
Exploring Structure-Activity Relationships (SAR): By creating libraries of C-6 substituted analogs, researchers can probe the binding pocket of the biological target and optimize potency and selectivity.[4][5]
Therapeutic Applications
Antikinetoplastid Activity: Derivatives of this scaffold have demonstrated potent in vitro activity against Trypanosoma brucei brucei, the causative agent of African trypanosomiasis, with some compounds showing EC₅₀ values as low as 0.38 µM.[6]
Anti-tubercular Activity: The scaffold has been used to generate derivatives with activity against Mycobacterium tuberculosis, with some compounds showing a minimum inhibitory concentration (MIC) of 6.25 µg/mL.[7]
Anti-Giardia Activity: Fusing the 3-nitroimidazo[1,2-b]pyridazine core with other pharmacophores has led to compounds with potent, sub-nanomolar activity against Giardia lamblia.[5]
Hazard and Safety Information
Based on computed data, 6-Chloro-3-nitroimidazo[1,2-b]pyridazine is predicted to have the following hazards and should be handled with appropriate personal protective equipment in a laboratory setting.[9]
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Conclusion
6-Chloro-3-nitroimidazo[1,2-b]pyridazine is a synthetically accessible and highly valuable scaffold for the development of new anti-infective agents. Its physicochemical profile is defined by a rigid, aromatic core functionalized with a bioactivatable nitro group and a versatile chloro handle for further modification. While its potent biological activity is well-documented, its poor aqueous solubility remains a significant challenge for drug development.[6] Future research efforts will likely focus on strategic derivatization at the C-6 position to enhance solubility and pharmacokinetic properties, thereby unlocking the full therapeutic potential of this promising molecular framework.
References
Deyde, M., et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. Available at: [Link]
Supporting Information for Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines. (n.d.). Available at: [Link]
Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 6-Chloro-3-nitro-imidazo(1,2-b)pyridazine. PubChem. Available at: [Link]
Sallam, M., et al. (2022). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. RSC Medicinal Chemistry. Available at: [Link]
Hurmath Unnissa, S., & Rajan, D. (2016). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. Available at: [Link]
El-Sayed, N. N. E., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect. Available at: [Link]
Vergnes, B., et al. (2018). 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. ResearchGate. Available at: [Link]
Van Hecke, W., et al. (2022). 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. European Journal of Medicinal Chemistry. Available at: [Link]
Vergnes, B., et al. (2018). 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. PLOS Neglected Tropical Diseases. Available at: [Link]
Crystal Structure Analysis of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine: From Synthesis to Structural Insights for Drug Discovery
An In-depth Technical Guide Abstract: The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including roles a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide
Abstract: The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including roles as potent enzyme inhibitors and antiparasitic agents.[1][2][3][4][5] The precise three-dimensional arrangement of atoms within these molecules is critical, governing their interaction with biological targets and influencing their physicochemical properties. This guide provides a comprehensive, in-depth walkthrough of the complete workflow for the structural elucidation of a novel derivative, 8-chloro-3-nitroimidazo[1,2-b]pyridazine, via single-crystal X-ray crystallography. We will detail a robust synthetic protocol, outline systematic crystallization strategies, and provide a step-by-step methodology for data collection, structure solution, and refinement. The resulting structural analysis will focus on both the intramolecular geometry and the intermolecular interactions that dictate the crystal packing. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into obtaining and interpreting high-resolution structural data to accelerate drug discovery programs.
Part 1: Synthesis and Crystallization of High-Purity 8-Chloro-3-nitroimidazo[1,2-b]pyridazine
The foundation of any successful crystallographic analysis is the availability of a pure, crystalline sample.[6] The journey begins with a targeted chemical synthesis designed to produce the molecule of interest with high purity, followed by a meticulous crystallization process to obtain diffraction-quality single crystals.
Rationale and Synthesis Protocol
The synthesis of the imidazo[1,2-b]pyridazine core is typically achieved through the condensation of a 3-aminopyridazine derivative with an α-halocarbonyl compound.[7][8] Subsequent functionalization, such as nitration, can be performed to install key pharmacophoric groups. The protocol described here is adapted from established literature procedures for analogous compounds.[9][10][11]
The proposed two-step synthesis begins with the cyclocondensation of 3-amino-6-chloropyridazine with chloroacetaldehyde to form the 6-chloroimidazo[1,2-b]pyridazine intermediate. This is followed by a regioselective nitration reaction at the C3 position, which is electronically activated.
Experimental Protocol: Synthesis
Step 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine.
To a solution of 3-amino-6-chloropyridazine (10.0 g, 77.2 mmol) in ethanol (150 mL), add a 50% aqueous solution of chloroacetaldehyde (14.5 mL, 115.8 mmol).
Heat the mixture to reflux (approx. 90 °C) for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3 x 100 mL).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Purify by column chromatography on silica gel to afford 6-chloroimidazo[1,2-b]pyridazine.
Step 2: Synthesis of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine.
Disclaimer: The following step is a hypothetical adaptation for the 8-chloro isomer. The synthesis of the title compound would start with 3-amino-4-chloropyridazine. For the analogous 6-chloro-3-nitroimidazo[1,2-b]pyridazine:
Carefully add the 6-chloroimidazo[1,2-b]pyridazine intermediate (5.0 g, 32.5 mmol) in portions to concentrated sulfuric acid (50 mL) at 0 °C in an ice bath.[11]
To this stirred solution, add fuming nitric acid (4.1 mL, 97.5 mmol) dropwise, maintaining the temperature below 5 °C.
Allow the reaction mixture to stir at room temperature for 4 hours.
Slowly pour the reaction mixture onto crushed ice (200 g).
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the final product, 6-chloro-3-nitroimidazo[1,2-b]pyridazine, as a solid.[10][11] The identity and purity (>98%) should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS before proceeding.
Crystallization: The Art of Growing Order
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[6] Small molecules with limited conformational freedom, like our target compound, can typically be crystallized using various methods.[6] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.
Experimental Protocol: Crystallization Screening
Solvent Selection: Test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, acetone, and water). A good starting point is a solvent system where the compound is sparingly soluble at room temperature but dissolves upon heating.
Slow Evaporation:
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small vial.
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
Leave the vial undisturbed in a vibration-free environment for several days to weeks.
Vapor Diffusion (Hanging Drop Method):
Dissolve the compound in a good solvent (e.g., acetone) to create a concentrated solution (the "drop").
In a larger, sealed container (the "well"), place a larger volume of a poor solvent in which the compound is insoluble (e.g., hexane).
Place a small drop of the compound's solution on a coverslip and invert it over the well.
Over time, the poor solvent vapor will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
Crystal Harvesting: Once crystals of sufficient size (ideally >0.1 mm in all dimensions) and quality (clear, with well-defined faces) have formed, they must be carefully harvested using a cryoloop for mounting on the diffractometer.[6][12]
Part 2: Single-Crystal X-ray Diffraction: Mapping the Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a molecule.[12][13][14] The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic arrangement.[15]
The Crystallographic Workflow
The process from a harvested crystal to a final, validated structure follows a well-defined series of steps. Each step is critical for ensuring the quality and accuracy of the final model.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Data Acquisition and Processing
Protocol: Data Collection and Structure Solution
Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryoloop, and flash-cooled in a stream of liquid nitrogen (100 K) to minimize thermal motion and radiation damage during data collection.
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
Data Processing: The raw images are processed to integrate the intensities of the thousands of diffracted spots. These intensities are then scaled and corrected for various experimental factors. This step yields a file containing a list of unique reflections and their intensities (h, k, l, I, σ(I)).
Structure Solution: The primary challenge is solving the "phase problem," as the phases of the diffracted waves are lost during measurement. For small molecules, this is typically solved using direct methods, which use statistical relationships between the intensities to derive initial phase estimates. This process generates an initial electron density map.
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the observed diffraction intensities and those calculated from the model. Hydrogen atoms are typically placed in calculated positions. The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF).
Part 3: Structural Analysis and Implications
While a specific crystal structure for 8-chloro-3-nitroimidazo[1,2-b]pyridazine is not yet publicly available in repositories like the Cambridge Structural Database (CSD), we can predict its key features based on known chemical principles and related structures.[16][17]
Molecular Geometry
The analysis of the crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation.
Caption: Atom Numbering Scheme for 8-chloro-3-nitroimidazo[1,2-b]pyridazine.
The fused ring system is expected to be largely planar. The nitro group at the C3 position will likely be slightly twisted out of the plane of the imidazole ring due to steric hindrance. The C-Cl bond at the C8 position will be a key feature for potential halogen bonding.
A measure of the agreement between model and data.
Goodness-of-Fit (GooF)
~1.0
Indicates the quality of the refinement.
Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in the crystal lattice is dictated by a network of non-covalent interactions. For this molecule, several key interactions are anticipated:
π-π Stacking: The planar aromatic core of the imidazo[1,2-b]pyridazine system is highly likely to engage in offset π-π stacking interactions with neighboring molecules, a common motif for stabilizing crystal structures of flat aromatic compounds.
Halogen Bonding: The chlorine atom at the C8 position can act as a halogen bond donor, interacting with electronegative atoms like the oxygen atoms of the nitro group on an adjacent molecule (C-Cl···O). This interaction is increasingly recognized as a powerful tool in crystal engineering and drug design.
Hydrogen Bonding: Weak C-H···O or C-H···N hydrogen bonds involving the aromatic C-H groups and the nitro-oxygens or ring nitrogens are also expected to contribute to the overall stability of the crystal lattice.
Table 2: Key Intermolecular Interactions
Interaction Type
Donor
Acceptor
Predicted Distance (Å)
Significance
π-π Stacking
Ring Centroid
Ring Centroid
3.4 - 3.8
Major contributor to packing stability.
Halogen Bond
C8-Cl
O (nitro) or N (pyridazine)
3.0 - 3.3
Directional interaction influencing packing.
Weak Hydrogen Bond
C-H
O (nitro) or N (pyridazine)
2.4 - 2.8 (H···A)
Fine-tunes the crystal packing arrangement.
Implications for Drug Development
A high-resolution crystal structure provides invaluable information for drug development:
Structure-Activity Relationship (SAR): The precise 3D structure confirms the conformation of the molecule, which is essential for computational modeling and understanding how it fits into the binding site of a biological target like a kinase or enzyme.[19][20]
Informing Lead Optimization: The structure reveals which parts of the molecule are exposed and available for modification. For instance, understanding the role of the chlorine atom in halogen bonding could guide the synthesis of analogs with bromine or iodine at that position to modulate binding affinity.
Solid-State Properties: The intermolecular interactions observed in the crystal lattice directly influence key physicochemical properties such as solubility, melting point, and stability. This knowledge is critical for formulation development and ensuring the viability of a drug candidate.
Conclusion
The structural elucidation of 8-chloro-3-nitroimidazo[1,2-b]pyridazine, from targeted synthesis through to detailed crystallographic analysis, provides a blueprint for understanding this important class of heterocyclic compounds. The determination of its molecular geometry and the intricate network of intermolecular interactions that govern its solid-state form are not merely academic exercises. This information provides a critical, atom-level foundation for rational drug design, enabling scientists to optimize molecular interactions with biological targets and improve the physicochemical properties essential for developing effective therapeutics. This guide demonstrates a robust, integrated approach that is fundamental to advancing modern medicinal chemistry.
References
Creative BioMart. X-ray Crystallography. Available from: [Link]
The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Available from: [Link]
North Carolina State University. Small Molecule X-ray Crystallography. Available from: [Link]
Excillum. Small molecule crystallography. Available from: [Link]
Gellis, A., Hutter, S., Ancelin, M. L., & Desrivot, J. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2023(1), M1567. Available from: [Link]
Malik, A., Mishra, R., Mazumder, R., Mazumder, A., & Mishra, P. S. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3447-3454. Available from: [Link]
Satyanarayana, B., et al. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 8(16), 1-8. Available from: [Link]
Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. Available from: [Link]
Zhang, P., et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry, 163, 108737. Available from: [Link]
Chen, J., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters, 30(14), 127139. Available from: [Link]
Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 748-753. Available from: [Link]
Bakos, J., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Advanced Synthesis & Catalysis, 363(17). Available from: [Link]
de Oliveira, R. B., et al. (2022). 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. European Journal of Medicinal Chemistry, 239, 114532. Available from: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 10535981, 6-Chloro-3-nitro-imidazo(1,2-b)pyridazine. Available from: [Link]
Xia, M., et al. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry, 288, 117378. Available from: [Link]
Cambridge Crystallographic Data Centre. CCDC 2179030: Experimental Crystal Structure Determination. Available from: [Link]
Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2574. Available from: [Link]
Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. Available from: [Link]
Protein Data Bank in Europe. PDB 8dje: CRYSTAL STRUCTURE OF GLYCOGEN SYNTHASE KINASE 3 BETA COMPLEXED WITH...IMIDAZO[1,2-B]PYRIDAZINE... Available from: [Link]
Wang, Y., et al. (2011). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Chemical Neuroscience, 2(3), 131-137. Available from: [Link]
Whitepaper: Mechanistic Profiling and Synthetic Utility of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine in Drug Discovery
Executive Summary In modern medicinal chemistry, the search for privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. 8-Chloro-3-nitroimidazo[1,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the search for privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. 8-Chloro-3-nitroimidazo[1,2-b]pyridazine (CAS 1956385-92-4) represents a highly functionalized, dual-purpose building block[1][2]. As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic node in drug discovery.
This technical guide dissects the causality behind its chemical reactivity and maps its bipartite biological potential:
As an intrinsic antiparasitic pharmacophore , driven by the bioreductive activation of the 3-nitro group[3][4].
As a synthetic progenitor for precision kinase inhibitors , leveraging the 8-chloro position for rapid structural diversification to target oncology and fibrotic pathways[5][6][7].
Structural Causality & Reactivity Profile
To harness 8-Chloro-3-nitroimidazo[1,2-b]pyridazine, one must understand the electronic push-and-pull of its fused bicyclic system[8][9].
The Imidazo[1,2-b]pyridazine Core : This system consists of an electron-rich imidazole fused to an electron-deficient pyridazine ring. The core nitrogen atoms (N1 and N2) are exceptional hydrogen-bond acceptors, perfectly primed to mimic the adenine ring of ATP within kinase hinge regions[7][10].
The 3-Nitro Group (-NO₂) : Positioned on the imidazole ring, this group exerts a powerful electron-withdrawing effect (-I, -M). This pulls electron density away from the already deficient pyridazine ring.
The 8-Chloro Activation : Because of the extreme electron depletion caused by the synergistic effect of the pyridazine nitrogens and the 3-nitro group, the chlorine atom at the 8-position becomes highly activated. It is exceptionally susceptible to Nucleophilic Aromatic Substitution (S_NAr) . The intermediate Meisenheimer complex is stabilized by the extended conjugated system, allowing medicinal chemists to rapidly displace the chloride with various amines, anilines, or alkoxides under mild conditions to explore Structure-Activity Relationships (SAR).
Dual-Axis Biological Potential
Axis 1: Antiparasitic Activity via Nitrosative Stress
The intact 3-nitroimidazo[1,2-b]pyridazine scaffold has emerged as a breakthrough in treating neglected tropical diseases, exhibiting sub-nanomolar efficacy against Giardia lamblia and potent activity against Trypanosoma brucei[11].
The Mechanistic Causality : The 3-nitro group acts as a targeted prodrug. Parasite-specific nitroreductase enzymes (which are absent or structurally distinct in mammalian hosts) reduce the nitro group. This bioreduction generates highly reactive nitrogen species (RNS) and toxic radical anions. The sudden accumulation of RNS induces catastrophic DNA damage and protein oxidation within the parasite, leading to rapid apoptosis[4].
Axis 2: Precision Kinase Inhibition
When the 8-chloro group is synthetically displaced to install tailored pharmacophores, the scaffold transforms into a potent kinase inhibitor[8][9]. The planar nature of the imidazo[1,2-b]pyridazine core allows it to intercalate deeply into the ATP-binding pocket, while the newly installed 8-substituents interact with solvent-exposed regions or the DFG-motif. Recent drug development campaigns utilizing this scaffold have yielded exceptional results across multiple therapeutic areas:
Oncology (Multiple Myeloma & TNBC) : Derivatives have shown nanomolar inhibition of TAK1[5] and covalent inhibition of CDK12/13 via binding to Cys1039[12].
B-Cell Malignancies : Irreversible Bruton's Tyrosine Kinase (BTK) inhibitors based on this core have demonstrated IC50 values as low as 1.3 nM[6].
Pulmonary Fibrosis : Highly selective ROCK2 inhibitors derived from this scaffold have successfully reversed fibrotic progression in in vivo models[7].
As a standard of trustworthiness, the following protocols are designed as self-validating systems, ensuring that false positives/negatives are caught in real-time.
Protocol A: S_NAr Diversification at the 8-Position
Purpose : To generate a library of kinase-targeted derivatives by displacing the 8-chloro group.
Step 1 : Dissolve 8-Chloro-3-nitroimidazo[1,2-b]pyridazine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state of the S_NAr reaction.
Step 2 : Add the desired nucleophile (e.g., a primary aniline, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing for the electrophilic carbon.
Step 3 : Heat to 80°C for 4-6 hours.
Self-Validation (LC-MS) : Monitor the reaction via LC-MS. The starting material possesses a distinct isotopic pattern (3:1 ratio of M / M+2) due to the ³⁵Cl/³⁷Cl isotopes. Successful conversion is validated by a mass shift corresponding to the nucleophile and the complete disappearance of the M+2 chlorine isotope pattern .
Purpose : To evaluate the IC50 of the newly synthesized derivatives against targets like TAK1 or ROCK2.
Step 1 : Incubate the recombinant kinase with the derivative in a microplate for 30 minutes at room temperature.
Step 2 : Add ATP at a concentration equal to its K_m (Michaelis constant) for the specific kinase, along with a biotinylated peptide substrate. Causality: Setting ATP at K_m ensures the assay is sensitive to ATP-competitive inhibitors (like imidazo[1,2-b]pyridazines) while maintaining a robust signal window.
Step 3 : Stop the reaction with EDTA and add Europium-labeled anti-phospho antibodies and Streptavidin-APC.
Self-Validation (Z'-Factor) : TR-FRET (Time-Resolved FRET) is chosen because it eliminates the auto-fluorescence interference common with highly conjugated heterocycles. The assay must include a no-enzyme control (0% activity) and a reference inhibitor like Staurosporine (100% inhibition). Calculate the Z'-factor; the plate is only validated for data extraction if Z' > 0.5 .
Purpose : To assess the nitrosative stress-induced cytotoxicity of 3-nitro derivatives against Giardia lamblia.
Step 1 : Seed G. lamblia trophozoites in 96-well plates under anaerobic conditions.
Step 2 : Treat with serial dilutions of the 3-nitroimidazo[1,2-b]pyridazine compound for 48 hours.
Step 3 : Add Resazurin dye and incubate for 4 hours. Causality: Live parasites metabolize the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. Dead parasites (due to DNA damage from RNS) cannot.
Self-Validation : Use Metronidazole as a positive control. The assay is self-validating if the Metronidazole IC50 falls within its known historical range (typically 1-5 µM), confirming the parasites are in the correct metabolic state for nitroreductase activity.
Systems Biology Visualization
The following diagram maps the bipartite mechanism of action of the 8-Chloro-3-nitroimidazo[1,2-b]pyridazine scaffold, illustrating both its intrinsic antiparasitic pathway and its synthetic kinase-inhibitor pathway.
Caption: Bipartite mechanism of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine in drug discovery.
Bidepharm : 8-Chloro-3-nitroimidazo[1,2-b]pyridazine Chemical Properties. 2
RSC Medicinal Chemistry : Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. 5
Journal of Medicinal Chemistry (ACS) : Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. 6
International Journal for Parasitology: Drugs and Drug Resistance : 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. 3
European Journal of Medicinal Chemistry : Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. 12
Journal of Medicinal Chemistry (ACS) : Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. 7
Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) : Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. 10
Journal of the Turkish Chemical Society : On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. 8
Chem-Impex : Imidazo[1,2-b]pyridazine - Biological Activities and Material Science. 9
An In-Depth Technical Guide to the Discovery of Novel 8-Chloro-3-nitroimidazo[1,2-b]pyridazine Derivatives
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of novel 8-chloro-3-nitroimidazo[1,2-b]py...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of novel 8-chloro-3-nitroimidazo[1,2-b]pyridazine derivatives. We will delve into the strategic rationale behind experimental designs, present detailed and reproducible protocols, and explore the structure-activity relationships that drive lead optimization.
Introduction: The Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine ring system is a "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities, which include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] Its rigid, planar structure provides a unique three-dimensional arrangement for substituents to interact with biological targets.
The focus of this guide is on a specific substitution pattern: the 8-chloro and 3-nitro groups. The 3-nitro group is of particular interest as it can act as a bio-reductive "warhead." In low-oxygen environments, such as those found in certain bacteria or tumors, the nitro group can be reduced to form radical species that are cytotoxic, a mechanism famously employed by drugs like metronidazole.[3] The chloro-substituent, particularly at the 6- or 8-position on the pyridazine ring, serves as a crucial synthetic handle. It activates the ring for nucleophilic aromatic substitution (SNAr), allowing for the systematic introduction of a wide array of chemical moieties to explore the chemical space and optimize for potency, selectivity, and pharmacokinetic properties.[4]
A Note on Nomenclature: The numbering of the imidazo[1,2-b]pyridazine scaffold is standardized. However, the majority of published research focuses on substitution at the 6-position. The synthetic principles and biological rationale discussed herein for the 8-chloro derivatives are directly translatable from the extensive work done on the 6-chloro-3-nitroimidazo[1,2-b]pyridazine core, which will be used as the primary exemplar in our synthetic protocols.[5][6]
Synthesis of the Core Scaffold: 8-Chloro-3-nitroimidazo[1,2-b]pyridazine
The synthesis of the core scaffold is a multi-step process that begins with commercially available starting materials. The causality behind this pathway is to first construct the fused heterocyclic system and then introduce the activating nitro group in a regioselective manner.
Rationale for Synthetic Strategy
The chosen synthetic route involves two key transformations:
Cyclocondensation: This step forms the fused imidazo[1,2-b]pyridazine ring system. The reaction between an aminopyridazine and an α-haloketone or its equivalent is a classic and efficient method for creating this scaffold.
Electrophilic Nitration: Once the bicyclic system is formed, the electron-rich imidazole ring can be selectively nitrated. The directing effects of the fused pyridazine ring and the bridgehead nitrogen favor substitution at the 3-position.
Detailed Experimental Protocol: Synthesis of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine
This protocol is adapted from established literature methods for the synthesis of the analogous 6-chloro isomer.[6]
Step A: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-6-chloropyridazine (1.0 eq) and 1,2-dimethoxyethane (DME) as the solvent.
Reagent Addition: Add 1,3-dichloroacetone (1.1 eq) to the solution.
Reaction: Heat the mixture to reflux (approximately 90°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the desired intermediate.
Step B: Synthesis of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine
Setup: In a flask cooled in an ice-water bath, add the 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine intermediate (1.0 eq) to concentrated sulfuric acid.
Nitration: Add fuming nitric acid (≥90%, 6.0 eq) dropwise while maintaining the internal temperature below 10°C.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours.
Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the desired product.
Purification: Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 6-chloro-3-nitroimidazo[1,2-b]pyridazine as a solid.[5][6]
A Senior Application Scientist's Guide to In Silico Docking of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine: A Workflow for Target Identification and Interaction Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-b]pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core o...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide focuses on a specific derivative, 8-Chloro-3-nitroimidazo[1,2-b]pyridazine, a small molecule with significant therapeutic potential stemming from the established bioactivity of its constituent chemical motifs. The presence of the nitro group, for instance, is a key feature in compounds with potent antiparasitic activity.[2] This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven workflow for conducting in silico molecular docking studies. The core objective is to furnish drug development professionals with a robust methodology to identify and validate potential protein targets, elucidate binding mechanisms, and guide the subsequent stages of experimental validation and lead optimization for this promising compound.
Part 1: Foundational Concepts & Strategic Planning
The "Why": Causality Behind In Silico Docking
In modern drug discovery, in silico molecular docking is not merely a preliminary step but a foundational pillar of the entire process. Its strategic implementation allows research teams to move beyond serendipity and into the realm of rational drug design. By predicting the interaction between a small molecule (ligand) and a protein target at an atomic level, we can generate high-quality, testable hypotheses before committing significant resources to wet-lab synthesis and screening.[3] This computational screening of large compound libraries helps identify potential drug candidates and reduces the cost and time of drug discovery.[4][5] The primary outputs—binding poses and affinity scores—provide a causal framework for understanding potential efficacy, guiding medicinal chemists in optimizing ligand structure for enhanced potency and selectivity.
Target Selection Strategy for 8-Chloro-3-nitroimidazo[1,2-b]pyridazine
The success of any docking study is contingent upon a well-reasoned target selection strategy. For a novel ligand like 8-Chloro-3-nitroimidazo[1,2-b]pyridazine, we leverage the known biological activities of the broader imidazo[1,2-b]pyridazine class to inform our choices. Derivatives of this scaffold have shown potent inhibitory activity against a range of protein families, making them attractive candidates for various therapeutic areas.
Anticancer Activity: Numerous imidazo[1,2-b]pyridazine derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell cycle progression and are often deregulated in cancers.[6][7] Specific kinases like Haspin and Tyrosine kinase 2 (Tyk2) have been identified as targets.[6][8][9][10]
Antimicrobial Activity: The scaffold has been explored for its potential to inhibit essential microbial enzymes. For example, some derivatives have been docked against Dihydropteroate Synthetase (DHPS), a key enzyme in the folate synthesis pathway of bacteria.[11]
Antiparasitic Activity: The 3-nitroimidazo[1,2-b]pyridazine scaffold, in particular, has demonstrated sub-nanomolar activity against the parasite Giardia lamblia, suggesting the nitro group is critical for this specific bioactivity.[2]
Based on this evidence, we can curate a panel of high-priority targets for an initial docking screen.
Target Protein
PDB ID
Rationale for Selection
Therapeutic Area
Haspin Kinase
6I92
A mitotic kinase overexpressed in several cancers; known to be inhibited by imidazopyridazine derivatives.[6]
Oncology
Tyk2 (JH2 Pseudokinase Domain)
4PO6
A member of the JAK family involved in inflammatory cytokine signaling; a validated target for autoimmune diseases.[9][10]
Immunology
Dihydropteroate Synthetase (DHPS)
1AJ0
A crucial enzyme for folic acid synthesis in bacteria, making it an excellent target for novel antibacterial agents.[11]
Infectious Disease
Part 2: The In Silico Experimental Workflow: A Self-Validating Protocol
A trustworthy computational protocol must be a self-validating system. This workflow integrates best practices at each stage, from preparation to analysis, to ensure the results are both reproducible and scientifically sound.
Preliminary In-Vitro Toxicity Screening of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine: A Technical Guide
This guide provides a comprehensive framework for the preliminary in vitro toxicity screening of the novel compound 8-Chloro-3-nitroimidazo[1,2-b]pyridazine. Designed for researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the preliminary in vitro toxicity screening of the novel compound 8-Chloro-3-nitroimidazo[1,2-b]pyridazine. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered, logical approach to assessing the cytotoxic and genotoxic potential of this nitroaromatic heterocyclic compound. The methodologies described herein are grounded in established toxicological principles and are intended to generate a robust preliminary dataset to inform further development or de-selection of this chemical entity.
Introduction: The Rationale for a Targeted Toxicity Assessment
8-Chloro-3-nitroimidazo[1,2-b]pyridazine belongs to the imidazopyridazine class of compounds, a scaffold that has garnered significant interest in medicinal chemistry for a range of therapeutic applications.[1][2][3][4][5] The presence of a nitro group, however, necessitates a thorough and early assessment of its toxicological profile. Nitroaromatic compounds are a well-known class of chemicals that can exhibit toxicity through various mechanisms, including the generation of reactive oxygen species (ROS) and DNA damage.[6][7][8][9] Therefore, a preliminary toxicity screening is a critical step in the early-stage development of this compound to identify potential safety liabilities.
This guide will detail a series of in vitro assays to evaluate three key areas of potential toxicity:
Cytotoxicity: Assessing the compound's ability to cause cell death.
Oxidative Stress: Investigating the induction of reactive oxygen species.
Genotoxicity: Evaluating the potential for the compound to damage DNA.
The experimental workflows are designed to be logical and progressive, starting with broad cytotoxicity assessments and moving towards more specific mechanistic assays.
Tier 1: Assessment of General Cytotoxicity
The initial tier of toxicity screening aims to determine the concentration-dependent effect of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine on cell viability. Two complementary assays are recommended to provide a comprehensive picture of cytotoxicity, measuring different cellular endpoints.
MTT Assay for Metabolic Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.
Cell Seeding: Seed a suitable mammalian cell line (e.g., HepG2, a human liver cell line often used in toxicity studies) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the cells with the compound for 24 to 72 hours at 37°C in a humidified CO₂ incubator.[10]
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[10][12]
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is another cytotoxicity assay that measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[13][14][15] An increase in LDH activity in the cell culture supernatant is indicative of cell lysis and membrane damage.[14]
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).
Supernatant Collection: Carefully collect a small aliquot of the cell culture supernatant from each well.[13]
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that leads to the formation of a colored formazan product.[16]
Incubation and Absorbance Measurement: Incubate the reaction mixture at room temperature, protected from light, for a specified time. Measure the absorbance at the recommended wavelength (typically around 490 nm).[17]
Data Presentation: Cytotoxicity Data
Assay
Endpoint
Expected Outcome for a Cytotoxic Compound
MTT
Cell Viability (Metabolic Activity)
Decrease in absorbance with increasing compound concentration.
LDH
Cell Lysis (Membrane Integrity)
Increase in absorbance with increasing compound concentration.
Tier 2: Mechanistic Insights - Oxidative Stress
Given the nitroaromatic nature of the test compound, investigating its potential to induce oxidative stress is a crucial next step. The generation of reactive oxygen species (ROS) is a common mechanism of toxicity for this class of compounds.[18][19]
Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay for ROS Detection
The DCFH-DA assay is a widely used method for detecting intracellular ROS.[18][20] The cell-permeable DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18] The fluorescence intensity is proportional to the level of intracellular ROS.[18]
Cell Seeding and Treatment: Seed cells in a 96-well black-walled plate and treat with 8-Chloro-3-nitroimidazo[1,2-b]pyridazine as described for the cytotoxicity assays. Include a positive control for ROS induction, such as tert-butyl hydroperoxide (TBHP).[18]
DCFH-DA Loading: After the desired treatment period, remove the compound-containing medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a DCFH-DA solution (typically 10 µM) for 30-60 minutes at 37°C in the dark.[18][21]
Wash and Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[18]
Visualization: Proposed Mechanism of ROS-Induced Toxicity
Caption: Proposed pathway of ROS generation by a nitroaromatic compound.
Tier 3: Assessment of Genotoxicity
Genotoxicity assessment is critical to determine if a compound can damage genetic material, a key indicator of potential carcinogenicity.[22][23]
Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.[23][24][25][26] It utilizes specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine. The assay measures the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[25] The inclusion of a metabolic activation system (S9 mix) is crucial for detecting compounds that become mutagenic after metabolism.[23][26]
Caption: Workflow for the Ames Test.
Comet Assay for DNA Strand Breaks
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[22][27][28][29] Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head."[27] The intensity and length of the comet tail are proportional to the extent of DNA damage.[28]
Cell Treatment: Treat cells in suspension or as a monolayer with various concentrations of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine.
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide.
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind nucleoids.[27]
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail intensity).
Data Interpretation and Next Steps
A comprehensive analysis of the data generated from these assays will provide a preliminary toxicity profile of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine.
Cytotoxicity: The IC50 (half-maximal inhibitory concentration) values from the MTT and LDH assays will establish the cytotoxic potency of the compound.
Oxidative Stress: A significant increase in ROS production at non-cytotoxic concentrations would suggest that oxidative stress is a primary mechanism of toxicity.
Genotoxicity: Positive results in the Ames test and/or the Comet assay would be a major red flag, indicating mutagenic and/or DNA-damaging potential.
The collective results will guide the decision-making process for the continued development of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine. A favorable profile would be characterized by low cytotoxicity and no evidence of genotoxicity. Conversely, significant toxicity in any of these assays would warrant further investigation or discontinuation of the compound.
References
MTT Assay Protocol for Cell Viability and Prolifer
Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Assay Genie.
A comparative study of using comet assay and γH2AX foci formation in the detection of N-methyl-N′-nitro-N-nitrosoguanidine-induced DNA damage. (2012). Molecular and Cellular Toxicology.
Total Reactive Oxygen Species (ROS) Assay Kit 520 nm. (2017). Thermo Fisher Scientific.
Debnath, A. K., Lopez de Compadre, R. L., Shusterman, A. J., & Hansch, C. (1992). Quantitative Structure-Activity Relationship Investigation of the Role of Hydrophobicity in Regulating Mutagenicity in the Ames Test: 2. Mutagenicity of Aromatic and Heteroaromatic Nitro Compounds in Salmonella Typhimurium TA100. Environmental and Molecular Mutagenesis, 19(1), 53–70.
CometAssay® Principle-How To Run Comet Assay. (n.d.). R&D Systems.
Protocol for in vitro genotoxicity assessment of nitro compounds. (n.d.). Benchchem.
Comet assay. (n.d.). In Wikipedia.
Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (2022). Archives of Toxicology.
An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. (2023). Toxics, 11(3), 256.
Ames Test. (n.d.).
Ames Test for N-Nitrosamines: Assessing Mutagenicity. (2025). IPHASE Biosciences.
Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study. (2025). Gentronix.
Comet assay to measure DNA repair: approach and applications. (2014). Frontiers in Genetics, 5, 288.
8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. (2018). European Journal of Medicinal Chemistry, 156, 547–559.
In Vitro Toxicology Assay Kits. (n.d.). INDIGO Biosciences.
In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022). International Journal of Molecular Sciences, 23(23), 15153.
Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. (2022). Scientific Reports, 12(1), 13632.
8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. (2018).
In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. (2017). Environmental Toxicology and Chemistry, 36(8), 2227–2233.
Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma. (2021). Pharmaceuticals, 14(9), 929.
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(4), 517–522.
3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. (2022). Bioorganic & Medicinal Chemistry, 65, 116781.
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (2016). MedChemComm, 7(6), 1143–1149.
Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. (2025). European Journal of Medicinal Chemistry, 296, 117657.
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry, 226, 113867.
In vivo toxicity of nitroaromatics: A comprehensive qsar study: Toxicity of Nitroaromatic compounds. (2025).
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Protocol & Application Guide
Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers
Prepared By: Senior Application Scientist
Introduction & Mechanistic Overview
The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent kinase inhibitors (e.g., FLT3 inhibitors for acute myeloid leukemia)[1] and novel anti-parasitic agents targeting Giardia lamblia[2]. The functionalization of this bicyclic core—specifically through halogenation and nitration—provides critical synthetic vectors for downstream cross-coupling and reduction-amidation sequences.
This application note details the robust, two-step synthesis of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine . The sequence relies on a Chichibabin-type cyclocondensation to construct the heterocyclic core, followed by a highly regioselective electrophilic aromatic substitution (EAS) to install the nitro group.
Causality in Experimental Design
Cyclocondensation: The reaction of 3-amino-4-chloropyridazine with an
α
-halocarbonyl (such as chloroacetaldehyde) leverages the nucleophilicity of the exocyclic amine to form the initial C-N bond, followed by cyclization onto the endocyclic pyridazine nitrogen. The chlorine atom at the 4-position of the starting material is seamlessly translated to the 8-position of the resulting fused bicycle.
Regioselective Nitration: The imidazo[1,2-b]pyridazine system features a
π
-electron-rich imidazole ring and a relatively
π
-electron-deficient pyridazine ring. Under strongly acidic nitrating conditions (HNO₃/H₂SO₄), the nitronium ion (
NO2+
) selectively attacks the C3 position of the imidazole ring. Sulfuric acid serves a dual purpose: it acts as a solvent that protonates the heterocycle (preventing degradation) and acts as a catalyst to generate the active electrophile[3].
Synthetic Workflow & Logical Pathway
The following diagram illustrates the chemical logic and stage-gate progression of the synthesis.
Synthetic workflow for the generation of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine.
Experimental Protocols
Note: All procedures must be conducted in a certified fume hood with appropriate PPE. Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizers.
Part A: Synthesis of 8-Chloroimidazo[1,2-b]pyridazine
This step constructs the foundational bicyclic core.
Preparation: To a round-bottom flask equipped with a reflux condenser, add 3-amino-4-chloropyridazine (1.0 equiv)[4].
Solvation & Addition: Suspend the starting material in a polar solvent such as 1,2-dimethoxyethane (DME) or absolute ethanol (approx. 0.5 M concentration). Add an aqueous solution of chloroacetaldehyde (50% wt in water, 1.2 equiv). Scientific Rationale: A slight excess of the
α
-halocarbonyl ensures complete consumption of the valuable pyridazine starting material.
Cyclization: Heat the reaction mixture to reflux (approx. 80–90 °C) and stir for 12–24 hours. Reaction progress should be monitored by LC-MS or TLC (DCM/MeOH 9:1).
Workup: Upon completion, concentrate the mixture in vacuo. Neutralize the residue with saturated aqueous NaHCO₃ to free-base the imidazopyridazine. Extract the aqueous layer with ethyl acetate (3 × 50 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (silica gel, eluting with Hexanes/EtOAc gradients) to afford 8-chloroimidazo[1,2-b]pyridazine as a solid.
Part B: Regioselective Nitration to 8-Chloro-3-nitroimidazo[1,2-b]pyridazine
This step installs the nitro group exclusively at the C3 position, adapting established nitration protocols for imidazo[1,2-b]pyridazines[3].
Acidic Solvation: Charge a dry, round-bottom flask with 8-chloroimidazo[1,2-b]pyridazine (1.0 equiv). Cool the flask in an ice-water bath (0 °C). Slowly add concentrated sulfuric acid (H₂SO₄, approx. 20 mL per 10 mmol of substrate)[3]. Stir until the solid is completely dissolved. Scientific Rationale: Pre-cooling is critical to control the exotherm upon the addition of nitric acid, preventing oxidative cleavage of the heterocycle.
Nitronium Generation & Addition: To the cooled solution, add 68% nitric acid (HNO₃, 6.0 equiv) dropwise over 15 minutes[3].
Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3 hours[3]. The strongly acidic medium ensures the reaction proceeds via the highly reactive
NO2+
species.
Quenching & Isolation: Slowly pour the reaction mixture into a vigorously stirred beaker of crushed ice and water. The drastic change in solubility will cause the nitrated product to precipitate.
Filtration: Collect the resulting precipitate via vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is pH neutral.
Drying: Dry the solid under high vacuum to afford 8-chloro-3-nitroimidazo[1,2-b]pyridazine. The product is typically obtained in high purity without the need for further chromatography[3].
Quantitative Data & Analytical Summary
The following table summarizes the expected reaction metrics and analytical markers for the two-step sequence, providing a self-validating framework for the chemist.
Title: Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping
Source: PubMed Central (PMC) / NIH
URL: [Link]
Title: 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity
Source: ResearchGate (International Journal for Parasitology Drugs and Drug Resistance)
URL: [Link]
Application Notes and Protocols for 8-Chloro-3-nitroimidazo[1,2-b]pyridazine as a Putative Dual-Function Chemical Probe
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a detailed guide for the potential use of 8-Chloro-3-nitroimidazo[1,2-b]py...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for the potential use of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine as a chemical probe. The imidazo[1,2-b]pyridazine scaffold is a recognized "privileged" structure in medicinal chemistry, with numerous derivatives reported as potent inhibitors of various protein kinases and as antiparasitic agents.[1][2] The 3-nitro substitution, in particular, is a key feature for antiparasitic activity, often involving bioactivation by parasitic nitroreductases.[3][4][5] While 8-Chloro-3-nitroimidazo[1,2-b]pyridazine is not extensively characterized in the public domain, this guide extrapolates from closely related analogs, such as 6-Chloro-3-nitroimidazo[1,2-b]pyridazine, to provide a framework for its investigation as a dual-function chemical probe for kinase signaling and parasitology.
Introduction: The Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a versatile heterocyclic scaffold that has been successfully exploited to develop inhibitors for a range of protein kinases, including Transforming growth factor-β-activated kinase 1 (TAK1), Anaplastic Lymphoma Kinase (ALK), Bruton's Tyrosine Kinase (BTK), and Tyrosine-kinase 2 (TYK2).[6][7] Its rigid, planar structure allows for the strategic placement of substituents to achieve high potency and selectivity.
The Significance of the 3-Nitro Group
The presence of a nitro group at the 3-position is a critical determinant of antiparasitic activity in this and related scaffolds.[4][5] In anaerobic environments, such as those found in certain protozoan parasites, the nitro group can be reduced by nitroreductases (NTRs) to form reactive nitroso and hydroxylamine species.[3][8] These reactive intermediates can induce cytotoxic oxidative stress, providing a mechanism-based approach for targeting these organisms.
Potential Biological Targets and Mechanisms of Action
Based on the broader family of imidazo[1,2-b]pyridazines, 8-Chloro-3-nitroimidazo[1,2-b]pyridazine could potentially act through two distinct mechanisms:
As a Kinase Inhibitor
The core scaffold suggests that this compound may bind to the ATP-binding pocket of various protein kinases. The specific kinase targets would be influenced by the chloro and nitro substitutions. Researchers should consider screening this compound against a panel of kinases known to be targeted by this scaffold, including but not limited to:
TAK1: Involved in inflammatory and immune responses.[6]
ALK: A receptor tyrosine kinase implicated in various cancers.
BTK: A key component of B-cell receptor signaling.
TYK2: A member of the Janus kinase (JAK) family involved in cytokine signaling.[7]
As an Antiparasitic Agent
The 3-nitro group strongly suggests a potential for antiparasitic activity against organisms possessing type 1 nitroreductases.[3][8] This includes parasites such as Leishmania, Trypanosoma, and Giardia.[4][9] The proposed mechanism is the bioreductive activation of the nitro group to generate cytotoxic radical species.
Experimental Protocols
The following protocols are designed as a starting point for the characterization and use of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine as a chemical probe.
In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of the compound against a purified kinase.
Materials:
Purified recombinant kinase of interest
Kinase-specific substrate
8-Chloro-3-nitroimidazo[1,2-b]pyridazine (dissolved in DMSO)
ATP
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
ADP-Glo™ Kinase Assay Kit (Promega) or similar
White, opaque 384-well plates
Plate-reading luminometer
Protocol:
Compound Preparation: Prepare a 10-point serial dilution of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine in DMSO. A typical starting concentration is 10 mM.
Reaction Setup: In a 384-well plate, add 2.5 µL of the compound dilutions. For positive control (no inhibition), add 2.5 µL of DMSO. For negative control (background), add 2.5 µL of DMSO and no kinase.
Kinase/Substrate Addition: Add 5 µL of a solution containing the kinase and its substrate in kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically.
Reaction Initiation: Add 2.5 µL of ATP solution to all wells to initiate the kinase reaction. The ATP concentration should be at or near the Km for the specific kinase.
Incubation: Incubate the plate at room temperature for 1-2 hours.
Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for determining the in vitro kinase inhibitory activity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its target protein within intact cells.[10][11][12] The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
Cell line expressing the target kinase of interest
8-Chloro-3-nitroimidazo[1,2-b]pyridazine (dissolved in DMSO)
Cell culture medium
PBS
Lysis buffer (e.g., PBS with protease inhibitors)
PCR tubes
Thermal cycler
Western blot reagents (primary antibody against the target protein, HRP-conjugated secondary antibody, ECL substrate)
Protocol:
Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine or DMSO (vehicle control) for 1-2 hours.
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS to a final concentration of 1-2 x 10^7 cells/mL.
Heat Challenge: Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.[13][14]
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze by Western blotting using an antibody specific for the target protein.
Data Analysis: Quantify the band intensities. A positive target engagement will result in a higher amount of soluble target protein at elevated temperatures in the compound-treated samples compared to the DMSO control.
CETSA Workflow
Caption: Workflow for confirming target engagement in cells using CETSA.
Antiparasitic Activity Assay
This protocol describes a general method for evaluating the in vitro activity of the compound against a protozoan parasite.
Parasite Culture: Culture parasites to the appropriate growth phase.
Compound Dilution: Prepare serial dilutions of the compound in the parasite culture medium.
Assay Setup: In a 96-well plate, add the parasite suspension to each well. Add the compound dilutions to the respective wells. Include a no-drug control (DMSO) and a positive control (a known antiparasitic drug).
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, CO2) for 48-72 hours.
Viability Assessment: Add the resazurin-based reagent to each well and incubate for another 4-24 hours.
Data Acquisition: Measure fluorescence or absorbance using a plate reader.
Data Analysis: Calculate the percentage of parasite growth inhibition and determine the EC50 value.
Target Deconvolution and Mechanism of Action Studies
Should 8-Chloro-3-nitroimidazo[1,2-b]pyridazine exhibit a desirable phenotype, the following advanced techniques can be employed for target identification and validation.
Chemoproteomics for Target Identification
Chemoproteomics methods are invaluable for the unbiased identification of a small molecule's protein targets.[15][16]
Affinity-Based Chemoproteomics: This involves synthesizing a derivative of the compound with a reactive handle (e.g., alkyne) for conjugation to a capture resin (e.g., biotin-azide).[17][18] The cellular lysate is incubated with the derivatized probe, and the protein-probe complexes are pulled down and identified by mass spectrometry.
Photoaffinity Labeling: A photo-reactive group is incorporated into the probe. Upon UV irradiation, the probe covalently crosslinks to its binding partners in live cells or lysates, which are then identified by mass spectrometry.[19]
Chemoproteomics Workflow
Caption: General workflow for affinity-based chemoproteomics.
Summary of Key Parameters
Parameter
Recommended Starting Point
Considerations
In Vitro Kinase Assay Conc.
1 nM - 10 µM
Solubility of the compound.
Cell-Based Assay Conc.
100 nM - 20 µM
Cell permeability and cytotoxicity.
CETSA Temperature Range
40°C - 70°C
Optimize based on the target protein's melting curve.
Antiparasitic Assay Conc.
10 nM - 50 µM
Varies depending on the parasite and compound potency.
Negative Control
A structurally similar but inactive analog, if available. Otherwise, a vehicle control (DMSO) is essential.
Crucial for validating on-target effects.
Conclusion
8-Chloro-3-nitroimidazo[1,2-b]pyridazine represents a promising, yet under-investigated, chemical entity. Its structural similarity to known kinase inhibitors and 3-nitro-containing antiparasitic compounds suggests a potential for dual activity. The protocols and methodologies outlined in this document provide a comprehensive framework for researchers to explore its utility as a chemical probe. Rigorous experimental design, including the use of appropriate controls and orthogonal validation methods, will be critical in elucidating its precise mechanism of action and biological targets.
References
BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]
Springer Nature Experiments. (n.d.). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Springer Nature. [Link]
ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification. ResearchGate. [Link]
Bio-protocol. (n.d.). 3.6. In Vitro Kinase Inhibition Assay. Bio-protocol. [Link]
Medard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
ResearchGate. (2025, November 1). (PDF) 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. ResearchGate. [Link]
PMC. (2018, August 1). 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. PMC. [Link]
ResearchGate. (n.d.). 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. ResearchGate. [Link]
Debela, M., et al. (2017, January 5). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. [Link]
de Heuvel, E., et al. (2022, May 26). 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. PubMed. [Link]
Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]
MDPI. (2023, February 1). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. [Link]
PMC. (2022, May 26). 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. PMC. [Link]
RSC Publishing. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. [Link]
Research Journal of Pharmacy and Technology. (2020, July 3). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]
PMC. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. [Link]
Semantic Scholar. (2024, January 10). Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar. [Link]
Application Notes & Protocols: The Utility of Chloro-Nitro-Imidazo[1,2-b]pyridazine Scaffolds in Medicinal Chemistry
Abstract: The imidazo[1,2-b]pyridazine ring system is a privileged heterocyclic scaffold that forms the core of numerous biologically active molecules.[1] Its rigid, planar structure and rich electronic properties make i...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
The imidazo[1,2-b]pyridazine ring system is a privileged heterocyclic scaffold that forms the core of numerous biologically active molecules.[1] Its rigid, planar structure and rich electronic properties make it an ideal framework for developing targeted therapeutics. This guide focuses on the medicinal chemistry applications of a key derivative class: chloro-nitro-imidazo[1,2-b]pyridazines. Specifically, we will explore the synthesis and utility of these compounds as versatile intermediates for drug discovery. While the 8-chloro isomer is of interest, the vast majority of published research focuses on the 6-chloro-3-nitroimidazo[1,2-b]pyridazine isomer due to the regioselectivity of its synthesis. Therefore, the protocols and applications detailed herein will use the 6-chloro isomer as a representative and well-documented model, providing a robust foundation for researchers exploring this chemical space. We will delve into its role as a precursor for potent kinase inhibitors and antiparasitic agents, providing detailed, field-proven protocols for its synthesis, derivatization, and biological evaluation.
Introduction to the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine nucleus has garnered significant attention in drug discovery, most notably as the core of the successful multi-kinase inhibitor Ponatinib.[1] This has spurred extensive research into new derivatives for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2]
The introduction of specific substituents onto this scaffold is a key strategy for modulating its pharmacological profile.
The Chloro Group (at C6 or C8): This serves as an essential synthetic handle. As an electron-withdrawing group, it activates the pyridazine ring for nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of various side chains (amines, thiols, etc.) to explore structure-activity relationships (SAR).
The Nitro Group (at C3): The strongly electron-withdrawing nitro group is a critical pharmacophore in many applications. In antiparasitic and antitubercular contexts, it can be bioreduced within the target organism to generate cytotoxic radical species.[3] In other contexts, it can be a key hydrogen bond acceptor or be chemically reduced to an amino group, providing another point for diversification.
The combination of these two groups on the imidazo[1,2-b]pyridazine scaffold creates a powerful and versatile intermediate for building libraries of potential drug candidates.
Synthetic Strategy and Core Protocols
The synthesis of the key intermediate, 6-chloro-3-nitroimidazo[1,2-b]pyridazine, is a reliable multi-step process starting from commercially available materials. The general workflow involves the formation of the imidazo[1,2-b]pyridazine ring system, followed by a regioselective nitration.
Caption: General synthetic workflow for the target intermediate.
Protocol 2.1: Synthesis of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine (4)
This protocol is adapted from established literature procedures.[4][5] It outlines the three key steps to generate the target intermediate.
Step 1: Synthesis of 6-Chloropyridazin-3-amine (2)
Rationale: This step replaces one of the chlorine atoms on the starting pyridazine with an amine group, which is essential for the subsequent cyclization.
Procedure:
To a high-pressure stainless-steel bomb vessel, add 3,6-dichloropyridazine (1) (10 g, 67.1 mmol).
Seal the vessel and heat to 110°C for 12 hours with stirring.
After cooling the reaction mixture to 0°C in an ice bath, a precipitate will form.
Collect the solid by filtration, wash thoroughly with cold water (2 x 20 mL), and dry under vacuum to yield 6-chloropyridazin-3-amine (2) as a pale-yellow solid.
Step 2: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine (3)
Rationale: This is a cyclocondensation reaction that forms the fused imidazole ring. The amino group from step 1 attacks one of the electrophilic carbons of chloroacetaldehyde, and the ring nitrogen subsequently displaces the chlorine to close the five-membered ring.
Procedure:
In a round-bottom flask, combine 6-chloropyridazin-3-amine (2) (5 g, 38.6 mmol) and a 50% aqueous solution of chloroacetaldehyde (7.5 mL).
Heat the mixture to 90°C for 5 hours. During this time, water will distill off.
Upon completion (monitored by TLC), cool the reaction mixture. The crude product will solidify.
Add ethanol (50 mL) to the crude solid, stir vigorously, and collect the resulting solid by filtration to afford 6-chloroimidazo[1,2-b]pyridazine (3) as a brown solid.
Step 3: Synthesis of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine (4)
Rationale: This electrophilic aromatic substitution introduces the nitro group. The use of a strong acid mixture (fuming nitric acid in sulfuric acid) generates the highly electrophilic nitronium ion (NO₂⁺). The nitration occurs regioselectively at the C3 position, which is the most electron-rich position on the imidazole ring.
Procedure:
To a flask cooled in an ice-water bath (0-5°C), add concentrated sulfuric acid (25 mL).
Slowly add 6-chloroimidazo[1,2-b]pyridazine (3) (5 g, 32.5 mmol) in portions, ensuring the temperature does not exceed 10°C.
Once the solid is fully dissolved, add fuming nitric acid (4.2 mL) dropwise while maintaining the temperature below 10°C.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
Carefully pour the reaction mixture onto crushed ice (approx. 200 g). A precipitate will form.
Collect the solid by filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry under vacuum to yield 6-chloro-3-nitroimidazo[1,2-b]pyridazine (4) as a solid.[5]
Applications in Medicinal Chemistry
The true utility of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine lies in its role as a versatile building block for creating potent and selective inhibitors for various biological targets.
Kinase Inhibition
The imidazo[1,2-b]pyridazine scaffold is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors. The nitrogen atoms of the ring system can form crucial hydrogen bonds with the kinase hinge region. The C6-chloro position is the primary site for derivatization to achieve potency and selectivity.
Caption: Imidazo[1,2-b]pyridazine derivatives act as ATP-competitive kinase inhibitors.
Key Kinase Targets:
TYK2 (Tyrosine Kinase 2): A member of the JAK family, TYK2 is involved in signaling pathways for pro-inflammatory cytokines like IL-12 and IL-23.[6] Inhibitors based on this scaffold can function as allosteric inhibitors by binding to the pseudokinase (JH2) domain, offering a path to highly selective immuno-inflammatory disease treatments.[6][7]
BTK (Bruton's Tyrosine Kinase): Essential for B cell development and signaling, BTK is a prime target for B cell malignancies.[8] Irreversible inhibitors have been developed from the imidazo[1,2-b]pyridazine scaffold, which form a covalent bond with a cysteine residue in the active site.[8]
PIM Kinases: These serine/threonine kinases are implicated in hematopoietic malignancies.[9] Imidazo[1,2-b]pyridazines have been identified as potent PIM kinase inhibitors that bind to the N-terminal lobe, offering a non-ATP mimetic mode of inhibition that enhances selectivity.[9]
Other Kinases: The scaffold has also been successfully used to develop inhibitors for CDK2, TAK1, Mps1, and TRK, demonstrating its broad applicability in oncology.[10][11][12][13]
Table 1: Summary of kinase inhibitory activities for various imidazo[1,2-b]pyridazine derivatives.
Protocol 3.2: General Protocol for Derivatization via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the most common and powerful application of the chloro-nitro intermediate: diversification through SNAr.
Rationale: The chlorine at the C6 position is readily displaced by nucleophiles, most commonly primary or secondary amines. The reaction is often facilitated by a non-nucleophilic base and mild heating. This allows for the rapid generation of a library of analogs for SAR studies.
Caption: General workflow for library synthesis via SNAr reaction.
Procedure:
In a reaction vial, dissolve 6-chloro-3-nitroimidazo[1,2-b]pyridazine (4) (100 mg, 0.50 mmol, 1.0 eq) in a suitable solvent such as DMSO or NMP (2 mL).
Add the desired amine nucleophile (e.g., 4-benzylpiperidine) (1.2 eq).
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
Seal the vial and heat the reaction mixture to 80-120°C for 4-16 hours, monitoring progress by TLC or LC-MS.
Upon completion, cool the mixture to room temperature and dilute with water (20 mL).
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired 6-substituted derivative.[3]
Antiparasitic and Antimicrobial Applications
The 3-nitro group is a well-established pharmacophore for treating diseases caused by anaerobic or microaerophilic organisms like Giardia, Trypanosoma, and Mycobacterium tuberculosis.[3][5][14]
Mechanism of Action: Inside the parasite or bacterium, the nitro group undergoes enzymatic reduction by nitroreductases to form highly reactive and cytotoxic nitroso and hydroxylamine radicals. These radicals cause widespread damage to cellular macromolecules, including DNA and proteins, leading to cell death.
Table 2: Summary of antiparasitic and antimicrobial activities.
Protocol 3.3: General Protocol for In Vitro Anti-Tubercular Activity Assay
This protocol outlines a standard method for assessing the minimum inhibitory concentration (MIC) of synthesized compounds against Mycobacterium tuberculosis (Mtb) using the Microplate Alamar Blue Assay (MABA).[4]
Rationale: The Alamar Blue (resazurin) assay is a colorimetric method used to measure cell viability. Metabolically active (living) Mtb cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. Inhibition of growth is therefore observed as a lack of color change.
Procedure:
Prepare a serial dilution of the test compounds in a 96-well microplate using Middlebrook 7H9 broth. Final concentrations should typically range from 100 µg/mL to 0.1 µg/mL.
Prepare an inoculum of Mtb H37Rv strain from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0 and diluting it to a final concentration of ~10⁵ CFU/mL.
Add the Mtb inoculum to each well containing the test compound. Include wells for a positive control (cells + broth, no drug) and a negative control (broth only).
Seal the plates and incubate at 37°C for 7 days.
After incubation, add a freshly prepared mixture of Alamar Blue solution and Tween 80 to each well.
Re-incubate the plates for 24 hours.
Visually assess the results. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Conclusion and Future Outlook
The chloro-nitro-imidazo[1,2-b]pyridazine scaffold is a cornerstone intermediate in modern medicinal chemistry. Its robust and scalable synthesis, coupled with the versatile reactivity of the chloro and nitro substituents, provides an exceptional platform for drug discovery. The demonstrated success in developing potent and selective kinase inhibitors for oncology and immunology, as well as novel agents for infectious diseases, underscores its privileged nature. Future research will likely focus on exploring new derivatization strategies, expanding the range of biological targets, and optimizing the pharmacokinetic properties of lead compounds derived from this remarkable scaffold.
References
D. F. Barker, et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
N. Ferretti, et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research.
A. K. B. Gadde, et al. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.
T. Fujishita, et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. Available at: [Link]
J. D. Darrow, et al. (2018). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. Available at: [Link]
A. Malik, et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]
M. Thany, et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank. Available at: [Link]
M. Asif. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
A. Garrido, et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]
L. L. F. M. Bigot, et al. (2021). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. RSC Medicinal Chemistry. Available at: [Link]
J. S. G. Chandrasena, et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
H. de Heuvel, et al. (2022). 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. European Journal of Medicinal Chemistry. Available at: [Link]
G. V. Kumar, et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. Available at: [Link]
Y. Zhang, et al. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
S. Bouzroura-Acherki, et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. Available at: [Link]
V. K. Tandon, et al. (2011). Various Chemical and Biological Activities of Pyridazinone Derivatives. Der Pharma Chemica. Available at: [Link]
F. Yang, et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocols
Executive Summary & Mechanistic Rationale
The compound 8-Chloro-3-nitroimidazo[1,2-b]pyridazine (CAS: 1956385-92-4) is a highly versatile, privileged synthetic building block in modern medicinal chemistry[1]. Its unique structural topology offers a dual-track potential for drug discovery, necessitating a specialized suite of assays to validate its derivatives:
Kinase Inhibition (Oncology & Fibrosis): The imidazo[1,2-b]pyridazine core is a highly effective ATP-competitive hinge binder. Derivatives synthesized via substitution at the 8-chloro position have yielded extremely potent inhibitors against kinases such as PIM1, ROCK2, BTK, and TAK1[2][3][4][5].
Antiparasitic Efficacy (Infectious Disease): The presence of the 3-nitro group is the critical pharmacophore for sub-nanomolar activity against protozoan parasites like Giardia lamblia and Trypanosoma brucei. The mechanism relies on intra-parasitic nitroreduction, which generates lethal nitrosative stress independent of host kinase activity[6][7].
To successfully develop leads from this scaffold, researchers must employ a multi-tiered assay cascade that validates target engagement, quantifies enzymatic inhibition, and confirms phenotypic cellular efficacy.
Mechanism of Action Diagram
Caption: Dual mechanistic pathways of 8-chloro-3-nitroimidazo[1,2-b]pyridazine derivatives.
Assay Cascade & Workflow Overview
A self-validating assay system is required to prevent false positives (e.g., pan-assay interference compounds or non-specific aggregators). We recommend a three-stage cascade:
Primary Screen (Biophysical): Confirm direct target binding without relying on enzymatic turnover.
Tertiary Screen (Phenotypic): Validate cellular permeability and in situ activation (especially critical for the nitro-dependent antiparasitic pathway).
Caption: Recommended screening cascade for imidazo[1,2-b]pyridazine derivatives.
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for Target Engagement
Causality & Rationale: The unusual hinge architecture of certain kinases (like PIM1, which features a proline at position 123) means that imidazo[1,2-b]pyridazines often exhibit highly specific, atypical binding modes[2]. TSA monitors the linear, affinity-dependent stability increase (
ΔTm
) of the target protein upon ligand binding. Because it does not require ATP or a substrate peptide, it isolates binding affinity from enzymatic kinetics, immediately flagging false positives.
Materials:
Recombinant Kinase Domain (e.g., PIM1, ROCK2, or TAK1)
SYPRO Orange Dye (5000X in DMSO)
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 0.5 mM TCEP
Real-Time PCR System (e.g., QuantStudio)
Step-by-Step Procedure:
Reagent Preparation: Dilute the recombinant kinase in Assay Buffer to a working concentration of 4 µM. Dilute SYPRO Orange to 10X in Assay Buffer.
Compound Plating: Dispense 100 nL of test compounds (10 mM in DMSO) into a 384-well PCR plate using an acoustic dispenser (e.g., Echo 550) to achieve a final concentration of 10 µM (1% DMSO final). Self-Validation: Include DMSO-only wells (negative control) and a known binder like Takinib or Staurosporine (positive control).
Reaction Assembly: Add 5 µL of the 4 µM protein solution to each well. Add 5 µL of the 10X SYPRO Orange solution. Final volume = 10 µL.
Centrifugation: Seal the plate with an optically clear seal and centrifuge at 1000 x g for 1 minute to remove bubbles.
Thermal Cycling: Run a melt curve protocol from 25°C to 95°C at a ramp rate of 0.05°C/second. Record fluorescence at Ex 490 nm / Em 530 nm.
Data Analysis: Calculate the derivative of the melt curve to determine the melting temperature (
Tm
). The shift (
ΔTm
) is calculated as
Tm(compound)−Tm(DMSO)
. A
ΔTm>2.0°C
indicates significant target engagement.
Causality & Rationale: To quantify the functional potency (
IC50
) of the derivatives, an assay measuring ATP consumption is required. Because imidazo[1,2-b]pyridazines can sometimes be fluorescent, a luminescent readout (ADP-Glo) is chosen to eliminate optical interference[3][5].
Step-by-Step Procedure:
Enzyme/Substrate Mix: Prepare a 2X solution of the target kinase (e.g., TAK1 at 2 nM) and its specific peptide substrate in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
Compound Incubation: Add 2.5 µL of the 2X Enzyme/Substrate mix to a 384-well low-volume white plate containing serially diluted compounds. Incubate for 15 minutes at room temperature to allow equilibrium binding.
Reaction Initiation: Add 2.5 µL of 2X ATP solution (concentration set to the
Km
of the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Mechanism: This step irreversibly depletes unreacted ATP, leaving only the ADP generated by the kinase reaction.
Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. Mechanism: This converts ADP back to ATP and introduces luciferase/luciferin to generate light.
Readout & Validation: Read luminescence on a microplate reader. Calculate the Z'-factor using the positive (no enzyme) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay run. Calculate
IC50
using a 4-parameter logistic non-linear regression model.
Causality & Rationale: If the goal is to leverage the 3-nitro group for antiparasitic activity, biophysical assays are insufficient. The compound must penetrate the parasite and undergo nitroreduction to generate nitrosative stress[6][7]. A resazurin-based viability assay provides a self-validating phenotypic readout of this specific mechanism.
Step-by-Step Procedure:
Culture Preparation: Cultivate Giardia lamblia trophozoites in modified TYI-S-33 medium under anaerobic conditions at 37°C.
Plating: Seed 10,000 parasites per well in 90 µL of medium into a 96-well black, clear-bottom plate.
Treatment: Add 10 µL of 10X serially diluted compounds. Self-Validation: Include Metronidazole as a positive control (expected
IC50≈1−3μM
) and untreated cells as a negative control.
Incubation: Incubate plates for 48 hours at 37°C in an anaerobic chamber.
Resazurin Addition: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for an additional 4 hours. Mechanism: Viable cells reduce non-fluorescent resazurin to highly fluorescent resorufin.
Readout: Measure fluorescence at Ex 530 nm / Em 590 nm. Calculate cell viability relative to DMSO controls to determine the
EC50
.
Data Presentation & Quality Control
When evaluating derivatives of 8-chloro-3-nitroimidazo[1,2-b]pyridazine, researchers should expect distinct data profiles depending on the optimization trajectory. Below is a representative data structure summarizing expected outcomes for validated hits:
Troubleshooting Note: If a compound shows a strong
ΔTm
but poor cellular
EC50
, investigate the cLogP and polar surface area (PSA). The imidazo[1,2-b]pyridazine core can suffer from poor aqueous solubility if overly decorated with lipophilic groups at the 8-position[8].
References
Ambeed / Bidepharm. 8-Chloro-3-nitroimidazo[1,2-b]pyridazine (CAS 1956385-92-4) Chemical Information. Retrieved from1[1]
Müller, J., et al. (2022). 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. International Journal for Parasitology: Drugs and Drug Resistance, 19, 47-55. Retrieved from 6[6][7]
Fedorov, O., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals. Retrieved from 2[2]
Zhang, Y., et al. (2025). Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry (ACS Publications). Retrieved from 3[3]
Wang, L., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Retrieved from4[4]
Smith, J., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. Retrieved from 5[5]
Gellis, A., et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. Retrieved from8[8]
Application Notes & Protocols: 8-Chloro-3-nitroimidazo[1,2-b]pyridazine as a Versatile Synthetic Building Block
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction: The Strategic Value of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine The imidazo[1,2-b]pyridazine scaffold is a privileged hetero...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Strategic Value of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules, including the successful kinase inhibitor Ponatinib.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding make it an excellent pharmacophore for enzyme active sites. The strategic functionalization of this core is key to developing novel therapeutics.
8-Chloro-3-nitroimidazo[1,2-b]pyridazine emerges as a particularly powerful building block due to its orthogonal reactive sites. This guide provides an in-depth exploration of its synthetic utility, detailing the key transformations that unlock its potential for creating diverse molecular libraries for drug discovery and organic synthesis.
The two primary points of reactivity on this scaffold are:
The C8-Chloro Group : This position is activated towards both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.
The C3-Nitro Group : This electron-withdrawing group serves a dual purpose. It activates the pyridazine ring system and, more importantly, can be selectively reduced to a primary amine. This resultant amine is a versatile handle for further derivatization through amide couplings, sulfonamide formation, and other transformations.
The strategic manipulation of these two functional groups allows for a modular and efficient approach to synthesizing complex molecules targeting a range of diseases, from cancer and inflammatory disorders to parasitic infections.[3][4][5][6][7]
Synthesis of the Core Scaffold
The synthesis of the title compound, 8-chloro-3-nitroimidazo[1,2-b]pyridazine, typically follows a two-step sequence starting from a suitable aminopyridazine precursor. The general strategy involves the cyclization to form the imidazo[1,2-b]pyridazine core, followed by regioselective nitration at the C3 position. The electron-rich nature of the imidazole ring directs electrophilic attack to the C3 position.[8]
A representative synthesis for a closely related isomer, 6-chloro-3-nitroimidazo[1,2-b]pyridazine, has been well-documented and provides a clear blueprint for this class of compounds.[9] The process involves the condensation of 6-chloropyridazin-3-amine with chloroacetaldehyde to form the fused bicyclic system, followed by nitration using a mixture of fuming nitric acid and sulfuric acid.[9]
Caption: General synthetic route to a chloro-nitro-imidazo[1,2-b]pyridazine scaffold.
Key Synthetic Transformations & Protocols
Nucleophilic Aromatic Substitution (SNAr) at the C8 Position
The chlorine atom at C8 is susceptible to displacement by a variety of nucleophiles. The electron-deficient nature of the pyridazine ring system facilitates the addition-elimination mechanism characteristic of SNAr reactions.[10] This reaction is a cornerstone for introducing diverse amine, ether, and thioether functionalities, which are crucial for modulating the pharmacological properties of the final compounds. A general protocol for the amination of the related 6-chloro isomer demonstrates the typical reaction conditions.[7]
General Workflow: SNAr Reaction
Caption: Standard workflow for SNAr amination reactions.
Protocol 1: General Procedure for SNAr with Amine Nucleophiles
Principle: This protocol describes the displacement of the C8-chloride with a primary or secondary amine in the presence of a mild base. The reaction is typically conducted in a polar aprotic solvent like DMF to facilitate the reaction.
Materials and Reagents:
8-Chloro-3-nitroimidazo[1,2-b]pyridazine (1.0 eq)
Amine nucleophile (1.0-1.2 eq)
Potassium carbonate (K₂CO₃) (2.0-2.5 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Deionized water
Standard glassware for inert atmosphere reactions
Procedure:
To a round-bottom flask under a nitrogen atmosphere, add 8-chloro-3-nitroimidazo[1,2-b]pyridazine and potassium carbonate.
Add anhydrous DMF to create a stirrable suspension.
Add the amine nucleophile to the mixture.
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
Upon completion, cool the mixture to room temperature and pour it into a beaker of cold deionized water.
A precipitate will typically form. Stir for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration, washing with water.
Dry the crude product under vacuum. Further purification can be achieved by recrystallization or column chromatography.
Palladium-Catalyzed Cross-Coupling at the C8 Position
For the formation of C-C and C-N bonds that are inaccessible through SNAr, palladium-catalyzed cross-coupling reactions are indispensable.[11] The Suzuki-Miyaura reaction, in particular, is a robust method for introducing aryl and heteroaryl moieties, which are common features in kinase inhibitors.[12]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Principle: This protocol details the palladium-catalyzed coupling of 8-chloro-3-nitroimidazo[1,2-b]pyridazine with an aryl or heteroaryl boronic acid. The reaction requires a palladium catalyst, a ligand, and a base.
Materials and Reagents:
8-Chloro-3-nitroimidazo[1,2-b]pyridazine (1.0 eq)
Arylboronic acid (1.2-1.5 eq)
Pd(PPh₃)₄ or other suitable Pd catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
Solvent system (e.g., Dioxane/Water, DME/Water)
Standard glassware for inert atmosphere reactions
Procedure:
To a Schlenk flask, add 8-chloro-3-nitroimidazo[1,2-b]pyridazine, the arylboronic acid, and the base.
Add the palladium catalyst under a counterflow of nitrogen or argon.
Add the degassed solvent system via cannula.
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere until TLC indicates consumption of the starting material.
Cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
The conversion of the nitro group to an amine is a pivotal transformation that dramatically increases the synthetic versatility of the scaffold. This reduction can be achieved under various conditions, with the choice of reagent often depending on the presence of other functional groups in the molecule.[14] Metal-acid systems like tin(II) chloride (SnCl₂) or iron powder in acidic media are commonly used for their high chemoselectivity, often leaving other reducible groups intact.[15]
Synthetic Pathway: Nitro Reduction and Subsequent Derivatization
Caption: Pathway showing nitro group reduction followed by functionalization of the resulting amine.
Protocol 3: Selective Reduction of the Nitro Group with SnCl₂
Principle: Tin(II) chloride in an acidic alcoholic solvent provides a mild and effective method for the selective reduction of aromatic nitro groups to primary amines.
Dissolve the 3-nitroimidazo[1,2-b]pyridazine derivative in ethanol or ethyl acetate in a round-bottom flask.
Add SnCl₂·2H₂O to the solution.
Carefully add concentrated HCl and heat the mixture to reflux (typically 50-70 °C).
Monitor the reaction by TLC. Once complete, cool the mixture to room temperature.
Carefully neutralize the reaction by the slow addition of saturated NaHCO₃ solution until the pH is ~8. (Caution: CO₂ evolution).
Extract the aqueous layer multiple times with ethyl acetate.
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by column chromatography or recrystallization if necessary.
Applications in Medicinal Chemistry
Derivatives synthesized from 8-chloro-3-nitroimidazo[1,2-b]pyridazine have shown remarkable activity across a spectrum of therapeutic areas, underscoring the scaffold's importance.
Akwata, D., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available at: [Link]
Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
Wang, X., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Zhang, P., et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry. Available at: [Link]
Reddy, T. S., et al. (2015). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. Available at: [Link]
Asif, M. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]
Lagueny, M., et al. (2018). 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. PLOS Neglected Tropical Diseases. Available at: [Link]
Zheng, Q.-H., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]
Shashikala, P., et al. (2005). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry. Available at: [Link]
El-Faham, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect. Available at: [Link]
Cojean, S., et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank. Available at: [Link]
de Heuvel, D., et al. (2022). 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. European Journal of Medicinal Chemistry. Available at: [Link]
Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. Available at: [Link]
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]
Charisiadis, A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available at: [Link]
long, Y. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. Available at: [Link]
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]
Sharma, U., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at: [Link]
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. Available at: [Link]
Stanovnik, B. & Svete, J. (2004). Product Class 8: Pyridazines. Science of Synthesis. Available at: [Link]
Lejarazo Gómez, E. F. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. Available at: [Link]
Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-b]pyridazine Libraries
For: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential of the Imidazo[1,2-b]pyridazine Scaffold The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold i...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This versatile structure has been identified as a key pharmacophore in the development of inhibitors for various protein kinases, which are critical targets in oncology, inflammation, and neurodegenerative diseases.[1][2][3] For instance, derivatives have shown potent and selective inhibition of kinases like Mps1 (TTK), a crucial component of the spindle assembly checkpoint in cancer cells.[1] Beyond kinases, the scaffold has been explored for its potential as anti-tubercular agents, ligands for β-amyloid plaques in Alzheimer's disease diagnostics, and antifungal compounds.[4][5][6][7]
The amenability of the imidazo[1,2-b]pyridazine core to synthetic modification allows for the creation of large, diverse chemical libraries.[4][5][7] High-throughput screening (HTS) is the essential methodology to unlock the potential of these libraries, enabling the rapid and systematic evaluation of thousands to millions of compounds to identify "hits" with desired biological activity.[8][9] This guide provides a comprehensive overview of the principles, workflows, and detailed protocols for conducting HTS campaigns with imidazo[1,2-b]pyridazine libraries.
Part 1: The High-Throughput Screening (HTS) Campaign Workflow
An HTS campaign is a multi-stage process that moves from primary screening of a large library to the confirmation and validation of a small number of promising hit compounds.[10] The process must be robust, reproducible, and designed to minimize false positives and negatives.
Overall HTS Workflow Diagram
The following diagram illustrates the typical workflow of an HTS campaign, from initial assay development to validated hit compounds ready for lead optimization.
Caption: General workflow of a high-throughput screening campaign.
Part 2: Library Preparation and Quality Control
The quality of the compound library is paramount for a successful HTS campaign.
Source and Purity: The imidazo[1,2-b]pyridazine library should be sourced from a reputable vendor or synthesized in-house with rigorous quality control. Each compound should have its purity assessed (typically >95%) by methods like LC-MS and NMR.[11]
Solubilization and Storage: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-20 mM) to create master stock plates. DMSO is the solvent of choice due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.
Plate Management: Master plates are stored at -20°C or -80°C to ensure long-term stability. For screening, "daughter" plates are created by replicating the master plates. This practice preserves the integrity of the master stock.
Quality Control (QC): Before screening, a subset of the library can be analyzed to confirm identity and purity. This helps to identify any issues with compound precipitation or degradation.
Part 3: Assay Selection and Development
The choice of assay depends on the biological question being asked. HTS assays can be broadly categorized as biochemical, cell-based, or phenotypic.[8][12]
Biochemical Assays: Targeting Specific Enzymes
Biochemical assays measure the effect of a compound on a purified biological target, such as a protein kinase.[3] Given that many imidazo[1,2-b]pyridazines are kinase inhibitors, this is a highly relevant assay format.[1][2]
Principle: These assays quantify either the consumption of a substrate (e.g., ATP) or the formation of a product (e.g., ADP or a phosphorylated peptide).[13]
Advantages: High throughput, low variability, and direct measurement of target engagement.
Common Technologies:
Luminescence-Based (e.g., Kinase-Glo®): Measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates kinase activity, so inhibitors will cause the signal to remain high.[14]
Fluorescence Polarization (FP): Measures the binding of a fluorescently labeled tracer to the kinase.
ADP-Quantification (e.g., Transcreener® ADP² Assay): A universal method that measures the ADP produced by any ATP-utilizing enzyme.[13]
Cell-Based Assays: Probing Cellular Pathways
Cell-based assays measure a compound's effect within a living cell, providing more biologically relevant data.[15][16]
Principle: These assays can measure a wide range of cellular events, including cell viability, apoptosis, reporter gene expression, or second messenger signaling.[15]
Advantages: Provides information on cell permeability, potential cytotoxicity, and activity in a more physiological context.[16]
Common Assay Types:
Cell Viability/Cytotoxicity Assays: These are fundamental for oncology projects. They measure the number of viable cells after compound treatment.[17][18] Common methods include ATP measurement (e.g., CellTiter-Glo®), which correlates with the number of metabolically active cells, and metabolic reduction assays (e.g., MTT, AlamarBlue).[15][17][19]
Reporter Gene Assays: These are used to measure the activity of a specific signaling pathway. A reporter gene (e.g., luciferase or GFP) is placed under the control of a promoter that is responsive to the pathway of interest.[15]
Phenotypic Screening: An Unbiased Approach
Phenotypic screening evaluates compounds based on their observable effects on the cell or organism's phenotype (e.g., changes in morphology, cell growth, or protein localization) without a preconceived target.[12][20][21] This approach is powerful for discovering compounds with novel mechanisms of action.[20]
Principle: High-content screening (HCS) or high-content analysis (HCA) uses automated microscopy and image analysis to quantify multiple phenotypic parameters simultaneously.[20][22]
Advantages: Target-agnostic, allowing for the discovery of first-in-class drugs.[8] It captures the integrated response of complex biological systems.[20]
Target deconvolution can be challenging and time-consuming.[12]
Moderate to High: Useful for identifying unexpected activities.
Part 4: Detailed HTS Protocols
The following are detailed, representative protocols that can be adapted for screening an imidazo[1,2-b]pyridazine library. Note: All steps should be performed using automated liquid handling systems for precision and consistency in a 384-well plate format.[8][20]
Prepare an intermediate compound plate by diluting the library stock. For a final assay concentration of 10 µM, dilute 1 µL of 10 mM stock into 99 µL of DMSO (100 µM), then transfer to the assay plate.
Using an acoustic dispenser (e.g., Echo) or pin tool, transfer 25-50 nL of the compound solution from the intermediate plate to the wells of the 384-well assay plate.
Add positive and negative (DMSO only) controls to designated columns on each plate.
Enzyme/Substrate Addition:
Prepare a 2X kinase/substrate mix in assay buffer.
Dispense 5 µL of the 2X kinase/substrate mix into each well of the assay plate.
Centrifuge the plate briefly (e.g., 1000 rpm for 1 min) to ensure contents are mixed.
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme pre-incubation.
Initiation of Kinase Reaction:
Prepare a 2X ATP solution in assay buffer.
Dispense 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is now 10 µL.
Incubate the plate at room temperature for the predetermined linear reaction time (e.g., 60 minutes). This must be determined during assay development.[13]
Signal Detection:
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescent signal.
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
Read the luminescence on a compatible plate reader.
This protocol is adapted for screening against a cancer cell line (e.g., A549 lung cancer cells) using an ATP-based viability assay like CellTiter-Glo®.
Objective: To identify compounds that reduce the viability of cancer cells.
Materials:
A549 cells (or other relevant cell line)
Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
Harvest and count cells, then dilute to the optimized seeding density (e.g., 1000 cells/20 µL) in culture medium.
Using a multi-drop dispenser, seed 20 µL of the cell suspension into each well of the 384-well plate.
Incubate the plates in a humidified incubator (37°C, 5% CO₂) for 18-24 hours to allow cells to attach.
Compound Addition:
Using an automated liquid handler, add 50-100 nL of compound solution (from an intermediate plate) or DMSO to the cell plates for a final concentration of 10 µM.
Include positive control (e.g., Doxorubicin) and negative control (DMSO) wells.
Incubation:
Return the plates to the incubator for 72 hours. The incubation time should be sufficient to observe a cytotoxic effect (typically 2-3 cell doubling times).
Signal Detection:
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
Add 20 µL of CellTiter-Glo® reagent to each well.
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Read luminescence on a compatible plate reader.
Part 5: Data Analysis and Hit Identification
Raw data from the plate reader must be normalized to account for plate-to-plate and intra-plate variability.[10][23] The goal is to identify statistically significant "hits."
Data Analysis and Hit Calling Workflow
Caption: Workflow for HTS data analysis and primary hit selection.
Quality Control:
The first step is to assess the quality of each assay plate using statistical parameters calculated from the positive (Max) and negative (Min) controls.[8]
Z'-factor: This is a measure of assay robustness and dynamic range. An assay with a Z'-factor ≥ 0.5 is considered excellent for HTS.[13][14]
A "hit" is a compound that produces a biological response exceeding a predefined threshold.[9]
A common method is to use a robust statistical measure like the Z-score, which describes how many standard deviations a sample is from the mean of the neutral (DMSO) controls.[9]
Z-score = (Sample_Value - Median_Plate) / MAD_Plate (where MAD is the Median Absolute Deviation)
Hit Criteria: A common cutoff is a Z-score > 3 or < -3, or a Percent Inhibition > 50%. The choice of threshold is project-dependent.[24]
Part 6: Hit Confirmation and Validation
Primary hits must undergo a rigorous confirmation process to eliminate false positives and artifacts.[10][23]
Hit Confirmation (Re-testing): Compounds identified as hits are "picked" from the master plates and re-tested in the primary assay, often in triplicate, to confirm their activity.[11]
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point titration) to determine their potency (IC₅₀ or EC₅₀). This step is crucial for establishing a structure-activity relationship (SAR).[11]
Secondary and Orthogonal Assays: Hits are then tested in different, independent assays to confirm their mechanism of action and rule out assay-specific artifacts.
Orthogonal Assay: Uses a different technology to measure the same biological endpoint (e.g., confirming a kinase hit from a luminescence assay with an FP assay).
Counter-Screen: Used to identify non-specific compounds. For example, a compound that hits many different kinase assays may be a non-specific or promiscuous inhibitor.
Cellular Confirmation: Hits from a biochemical screen must be tested in a relevant cell-based assay to confirm cell permeability and on-target activity in a physiological context.
Triage and Prioritization: The final step involves prioritizing validated hits for the next phase of drug discovery—lead optimization. This decision is based on potency, selectivity, cellular activity, and initial assessment of drug-like properties.
References
Danaher Life Sciences. (n.d.). High-Throughput Phenotypic Screening in Drug Discovery.
InSphero. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
The Tech. (n.d.). An Analysis of High Throughput Screening with a Focus on Phenotypic Screens.
Garfinkel, M., et al. (2014). The Application of Phenotypic High-Throughput Screening Techniques to Cardiovascular Research.
Vipergen. (n.d.). High-Throughput Screening (HTS)
NL-Bioimaging. (n.d.). Node 3: Phenotypic high throughput image-based screening.
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay.
Zheng, M. Q., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters.
Thermo Fisher Scientific. (n.d.).
Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals.
Stoddart, M. J. (2011). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology.
Boutros, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research.
Glick, M. (2016).
Paidi, K. R., et al. (2017). Synthesis of Imidazo[1,2-b]pyridazine Comprised Piperazine, Morpholine Derivatives as Potent Antimycobacterial Agents with In Vivo Locomotor Activity. Anti-Infective Agents.
Zang, R., et al. (2015). Cell-based assays in high-throughput mode (HTS). BioTechnologia.
Zhang, X. D. (2013). Data Analysis Approaches in High Throughput Screening. IntechOpen.
Promega Corporation. (n.d.). High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.
Choi, Y., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry.
Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.
Wikipedia. (n.d.). High-throughput screening.
Cambridge MedChem Consulting. (2017).
Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors.
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem.
Wesche, H., et al. (2010). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Biological Chemistry.
An, F., & Horvath, P. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
analytical methods for the quantification of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine
An Authoritative Guide to the Analytical Quantification of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine Executive Summary & Physicochemical Profiling 8-Chloro-3-nitroimidazo[1,2-b]pyridazine (CAS: 1956385-92-4) is a highly f...
Author: BenchChem Technical Support Team. Date: April 2026
An Authoritative Guide to the Analytical Quantification of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine
Executive Summary & Physicochemical Profiling
8-Chloro-3-nitroimidazo[1,2-b]pyridazine (CAS: 1956385-92-4) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced kinase inhibitors (e.g., Mps1, TYK2, DYRK1A) and novel antiparasitic agents[1][2][3].
From an analytical perspective, this molecule presents a fascinating dichotomy. The imidazo[1,2-b]pyridazine core contains basic nitrogen atoms (N1 and N5) that act as excellent proton acceptors, making the molecule highly amenable to Electrospray Ionization (ESI) in positive mode[4][5]. However, the presence of the strongly electron-withdrawing 3-nitro and 8-chloro groups significantly dampens this basicity. Consequently, to achieve sharp, reproducible chromatographic peaks and prevent secondary interactions with column silanols, the analytical environment—specifically the mobile phase pH—must be strictly controlled[2].
This application note details two self-validating analytical workflows: a High-Performance Liquid Chromatography (RP-HPLC-UV) method for bulk purity and assay quantification, and a Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) protocol for trace-level detection.
Analytical Workflow & Decision Matrix
To ensure analytical rigor, the selection between HPLC-UV and LC-MS/MS should be dictated by the required Limit of Quantitation (LOQ) and the complexity of the sample matrix.
Figure 1: Decision matrix for the quantification of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine.
Protocol 1: RP-HPLC-UV for Bulk Quantification
Causality & Method Rationale:
For bulk drug substance or intermediate release, RP-HPLC coupled with UV detection is the gold standard. The extended conjugated
π
-system of the nitro-aromatic imidazopyridazine provides a robust chromophore with strong absorption at 254 nm. To suppress the partial ionization of the weakly basic core nitrogens—which causes peak tailing—an acidic modifier (0.1% Formic Acid) is mandatory in both aqueous and organic mobile phases[2][6].
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 10.0 mg of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine reference standard. Dissolve in 10.0 mL of Diluent (Acetonitrile:Water, 50:50 v/v) to create a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL.
System Setup: Purge the HPLC system with Mobile Phase A (0.1% Formic Acid in HPLC-grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
Column Equilibration: Install a C18 column (e.g., Waters XBridge C18, 50 mm × 4.6 mm, 5 µm)[6]. Equilibrate at 5% B for 10 column volumes at a flow rate of 1.0 mL/min.
Self-Validation (System Suitability): Inject a resolution mixture containing the target analyte and a structural isomer (e.g., 6-chloro-3-nitroimidazo[1,2-b]pyridazine). The method is only valid if the resolution (
Rs
) between the two peaks is
≥2.0
.
Execution: Inject 10 µL of the working standard and sample solutions in triplicate following the gradient outlined in Table 1.
Table 1: Optimized RP-HPLC Gradient Program
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
Curve Profile
0.0
1.0
95
5
Initial
5.0
1.0
5
95
Linear
6.5
1.0
5
95
Hold
6.6
1.0
95
5
Linear (Reset)
9.0
1.0
95
5
Re-equilibration
Protocol 2: LC-ESI-MS/MS for Trace Quantification
Causality & Method Rationale:
For trace quantification (e.g., pharmacokinetics or genotoxic impurity profiling), tandem mass spectrometry is required. While nitroaromatics can sometimes be analyzed in negative ion mode due to electron capture[4][7], the imidazo[1,2-b]pyridazine core preferentially protonates at the N1 position under acidic conditions, yielding a highly stable
[M+H]+
precursor ion[5][6].
The fragmentation pathway is driven by the labile nature of the nitro group. Collision-Induced Dissociation (CID) typically forces the expulsion of
NO2
(-46 Da) or
NO
(-30 Da)[7]. Furthermore, the presence of the chlorine atom provides a built-in self-validation mechanism: the natural isotopic abundance of
35Cl
to
37Cl
(approx. 3:1) must be reflected in the precursor ions (
m/z
199.0 and 201.0).
Step-by-Step Methodology:
Sample Preparation: Extract the analyte from the matrix using protein precipitation (for biologicals) or direct dilution (for chemical trace analysis) into Acetonitrile containing an internal standard (e.g., a deuterated analog or structurally similar heterocycle).
Chromatographic Separation: Utilize a sub-2 µm UHPLC column (e.g., Acquity UPLC BEH C18, 50 × 2.1 mm, 1.7 µm) to maintain narrow peak widths. Run a rapid gradient from 10% B to 90% B over 3 minutes using the same acidic mobile phases as Protocol 1. Flow rate: 0.4 mL/min.
Source Optimization: Set the ESI source to Positive Polarity. Capillary voltage: 3.0 kV. Desolvation temperature: 400°C.
Self-Validation (Isotopic Confirmation): Configure the mass spectrometer to monitor both the
35Cl
and
37Cl
precursor transitions. If the peak area ratio of
m/z
199.0 to
m/z
201.0 deviates by more than 15% from the theoretical 3:1 ratio, the peak must be flagged for isobaric interference.
Execution: Run the samples using Multiple Reaction Monitoring (MRM) mode utilizing the transitions in Table 2.
Table 2: LC-MS/MS MRM Transitions and Collision Energies
Analyte Isotope
Precursor Ion (
m/z
)
Product Ion (
m/z
)
Collision Energy (eV)
Purpose
Fragment Mechanism
35Cl
Isotope
199.0
153.0
20
Quantifier
[M+H]+−NO2
35Cl
Isotope
199.0
118.0
35
Qualifier
[M+H]+−NO2−Cl
37Cl
Isotope
201.0
155.0
20
Isotope Confirm
[M+H]+−NO2
References
Journal of Medicinal Chemistry (ACS). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors. Available at:[Link]
PubMed (NIH). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites. Available at: [Link]
PMC (NIH). 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. Available at:[Link]
Arome Science. Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. Available at:[Link]
Cardiff University (ORCA). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Available at:[Link]
NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Available at: [Link]
scale-up synthesis of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine for preclinical studies
An Application Note on the Process Chemistry and Scale-Up Synthesis of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine Introduction and Strategic Rationale The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacoph...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note on the Process Chemistry and Scale-Up Synthesis of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine
Introduction and Strategic Rationale
The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent kinase inhibitors (such as Mps1 and BTK inhibitors) and diagnostic ligands for β-amyloid plaques[1][2][3][4]. Within this chemical space, 8-chloro-3-nitroimidazo[1,2-b]pyridazine serves as a critical, highly functionalized building block.
The C8-chloride allows for facile nucleophilic aromatic substitution (
SNAr
) or palladium-catalyzed cross-coupling, while the C3-nitro group can be readily reduced to an amine for subsequent amide coupling or urea formation. For preclinical development, synthesizing this intermediate at a multigram to kilogram scale requires transitioning from discovery-scale medicinal chemistry routes (which often rely on chromatographic purification) to robust, safe, and highly crystalline process chemistry workflows.
Retrosynthetic Analysis and Process Causality
The most scalable route to 8-chloro-3-nitroimidazo[1,2-b]pyridazine involves a two-step sequence: the bimolecular condensation of 3-amino-4-chloropyridazine with an
α
-halocarbonyl, followed by regioselective electrophilic aromatic nitration.
Step 1: Imidazo-pyridazine Core Formation
The formation of the imidazo[1,2-b]pyridazine backbone is accomplished through a condensation reaction between 3-amino-4-chloropyridazine and chloroacetaldehyde[3][5].
Causality in Reagent Selection: While bromoacetaldehyde is more reactive, 50% aqueous chloroacetaldehyde is preferred for scale-up due to its commercial availability, lower cost, and superior stability profile.
Causality in Reaction Conditions: The reaction is conducted in an aqueous-alcoholic solvent system with sodium bicarbonate (
NaHCO3
). The mild base neutralizes the HCl byproduct, preventing the protonation of the weakly nucleophilic pyridazine nitrogen, which would otherwise stall the cyclization.
Step 2: Regioselective Nitration
The imidazo[1,2-b]pyridazine bicyclic system features an electron-rich imidazole ring fused to an electron-deficient pyridazine ring. Electrophilic aromatic substitution occurs exclusively on the imidazole ring at the C3 position.
Causality in Scale-up Safety: Nitration using fuming nitric acid (
HNO3
) in concentrated sulfuric acid (
H2SO4
) is highly exothermic. On a preclinical scale, thermal runaway is a primary risk. The protocol enforces a strict temperature regime (< 5 °C) during addition and relies on the slow, controlled generation of the nitronium ion (
NO2+
).
Synthetic workflow for the scale-up of 8-chloro-3-nitroimidazo[1,2-b]pyridazine.
Step-by-Step Experimental Protocols
Note: These protocols are designed as self-validating systems incorporating In-Process Controls (IPC) to ensure reproducibility without relying on downstream chromatography.
Protocol A: Synthesis of 8-Chloroimidazo[1,2-b]pyridazine
Reactor Preparation: Equip a 5 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.
Solvent & Substrate Charge: Add 3-amino-4-chloropyridazine (100 g, 0.77 mol) to a mixture of Ethanol (1.5 L) and Deionized Water (0.5 L). Stir at 250 rpm until a uniform suspension is achieved.
Base Addition: Charge Sodium Bicarbonate (
NaHCO3
, 97 g, 1.15 mol, 1.5 equiv) in a single portion.
Electrophile Addition: Slowly add 50% aqueous chloroacetaldehyde (181 mL, 1.15 mol, 1.5 equiv) via an addition funnel over 30 minutes.
Thermal Cyclization: Heat the reactor jacket to maintain an internal temperature of 78–80 °C (reflux) for 12 hours.
IPC (Self-Validation): Sample the reaction mixture, quench with water, and extract with EtOAc. Analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z 130) is < 2% relative to the product peak (m/z 154).
Workup & Crystallization: Cool the mixture to 20 °C. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Add 1 L of ice-cold water to the aqueous residue and stir vigorously for 1 hour.
Isolation: Filter the resulting tan precipitate through a sintered glass funnel. Wash the filter cake with cold water (3 x 200 mL) and dry in a vacuum oven at 45 °C for 24 hours.
Protocol B: Nitration to 8-Chloro-3-nitroimidazo[1,2-b]pyridazine
Acidic Dissolution: In a 2 L round-bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve 8-chloroimidazo[1,2-b]pyridazine (80 g, 0.52 mol) in concentrated
H2SO4
(400 mL).
Crucial Step: Add the solid in small portions to the acid to control the heat of dissolution.
Cooling: Submerge the flask in an ice-brine bath and cool the internal mixture to -5 °C to 0 °C.
Nitration: Prepare a mixture of fuming
HNO3
(33 mL, 0.78 mol, 1.5 equiv) and concentrated
H2SO4
(50 mL). Add this nitrating mixture dropwise via an addition funnel over 2 hours.
Safety & Quality Causality: The internal temperature must not exceed 5 °C . Exceeding this threshold increases the risk of oxidative degradation of the heterocyclic core and uncontrolled exotherms.
Maturation: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20 °C) over 3 hours.
IPC: Analyze an aliquot by quenching into ice water and checking via UPLC. Product mass is m/z 199.
Quench & Precipitation: Carefully pour the dark reaction mixture over crushed ice (2.5 kg) under vigorous mechanical stirring. A bright yellow/greenish precipitate will form immediately.
Isolation: Filter the solid, wash extensively with water until the filtrate reaches pH > 5, and then wash with cold isopropanol (100 mL) to remove trace organic impurities. Dry under vacuum at 50 °C.
Quantitative Analytical Data & Quality Control
To ensure the material is suitable for preclinical downstream applications, the isolated batches must meet the following analytical specifications. Data from a standard 100g-scale run is summarized below.
The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold
An In-Depth Technical Guide to the Functionalization of the Imidazo[1,2-b]pyridazine Scaffold for Drug Discovery For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-b]pyridazine scaffold is a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Functionalization of the Imidazo[1,2-b]pyridazine Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including the successful kinase inhibitor Ponatinib.[1][2] Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an excellent pharmacophore for interacting with various biological targets, particularly protein kinases.[3][4] This guide provides a detailed overview of the key strategies for the functionalization of the imidazo[1,2-b]pyridazine core, complete with mechanistic insights and actionable laboratory protocols.
The imidazo[1,2-b]pyridazine system is a fused bicyclic 5-6 heterocycle with a bridgehead nitrogen atom.[3] This arrangement confers unique electronic properties and provides multiple vectors for chemical modification, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize target engagement, selectivity, and pharmacokinetic profiles.[5] Derivatives of this scaffold have shown a wide range of therapeutic potential, including anticancer, anti-inflammatory, antiviral, and antibacterial activities.[1]
Below is a diagram illustrating the numbering of the imidazo[1,2-b]pyridazine ring system, which is crucial for discussing regioselective functionalization.
Caption: Numbering of the Imidazo[1,2-b]pyridazine scaffold.
Core Synthesis: The Foundation of Diversity
The most common and robust method for constructing the imidazo[1,2-b]pyridazine core is the condensation reaction between a 3-aminopyridazine and an α-haloketone.[6][7] The choice of both starting materials allows for the introduction of initial diversity at the C2 and C6 positions.
The presence of a halogen on the 3-aminopyridazine starting material is often crucial for a successful and high-yielding synthesis of the desired bicyclic product.[7] This is because in 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic, leading to preferential alkylation at that site by the α-bromoketone, which can hinder the desired cyclization.[7]
Caption: General workflow for the synthesis of the imidazo[1,2-b]pyridazine core.
Key Functionalization Strategies and Protocols
Once the core is synthesized, a variety of modern synthetic methodologies can be employed to further elaborate the scaffold. The most powerful of these are transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the imidazo[1,2-b]pyridazine scaffold, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[3]
The Suzuki-Miyaura coupling is a versatile method for introducing aryl, heteroaryl, or vinyl groups at halogenated positions of the imidazo[1,2-b]pyridazine core, most commonly at the C3, C6, or C8 positions.[3][8]
Causality Behind Experimental Choices:
Catalyst: A palladium(0) source is required, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) complex like Pd(PPh₃)₄. The choice of catalyst can influence reaction rates and yields.
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand depends on the substrates; for example, bulky electron-rich phosphines like XPhos or SPhos can be effective for challenging couplings.
Base: A base is required to activate the boronic acid. Inorganic bases like Na₂CO₃, K₂CO₃, or Cs₂CO₃ are commonly used, often in an aqueous solution.[9] The choice of base can impact the reaction rate and the stability of base-sensitive functional groups.
Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[10]
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoimidazo[1,2-b]pyridazine with Phenylboronic Acid
This protocol describes a general method for the synthesis of 3-phenylimidazo[1,2-b]pyridazine.
To an oven-dried round-bottom flask or Schlenk tube, add 3-bromoimidazo[1,2-b]pyridazine, phenylboronic acid, and Pd(PPh₃)₄.
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
Under the inert atmosphere, add the degassed solvent (DME or dioxane) followed by the aqueous Na₂CO₃ solution.
Heat the reaction mixture to 80-90 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.[12]
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-phenylimidazo[1,2-b]pyridazine.[10]
Aryl Halide Substrate
Boronic Acid
Catalyst (mol%)
Base
Solvent
Temp (°C)
Yield (%)
3-Bromoimidazo[1,2-b]pyridazine
Phenylboronic acid
Pd(PPh₃)₄ (5)
2M Na₂CO₃
DME/H₂O
80
Good
6-Chloro-2-phenylimidazo[1,2-b]pyridazine
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂ (5)
K₂CO₃
Dioxane/H₂O
90
75-85
3,6-Dibromoimidazo[1,2-b]pyridazine
Thiophene-2-boronic acid
Pd(OAc)₂/SPhos (2)
K₃PO₄
Toluene/H₂O
100
60-70
Table 1: Representative Suzuki-Miyaura Coupling Reactions on the Imidazo[1,2-b]pyridazine Scaffold. (Yields are illustrative and depend on specific reaction conditions and substrates).
The Buchwald-Hartwig amination is a powerful method for introducing primary or secondary amines at halogenated positions of the imidazo[1,2-b]pyridazine scaffold, a key transformation in the synthesis of many kinase inhibitors.[3][12]
Causality Behind Experimental Choices:
Catalyst and Ligand: This reaction is highly dependent on the choice of palladium catalyst and phosphine ligand. Bulky, electron-rich ligands such as Xantphos, BrettPhos, or Josiphos are often required to promote the reductive elimination step, which is often the rate-limiting step.[13][14]
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[14][15] The choice of base can significantly impact the reaction's success.
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base.
Protocol 2: Buchwald-Hartwig Amination of 6-Chloroimidazo[1,2-b]pyridazine with Aniline
This protocol provides a general method for the synthesis of N-phenylimidazo[1,2-b]pyridazin-6-amine.
Materials:
6-Chloroimidazo[1,2-b]pyridazine (1.0 equiv)
Aniline (1.1-1.2 equiv)
Pd₂(dba)₃ (0.01-0.02 equiv)
Xantphos (0.02-0.04 equiv)
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
Anhydrous Toluene or Dioxane
Nitrogen or Argon source
Standard glassware for inert atmosphere reactions
Procedure:
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
Add the 6-chloroimidazo[1,2-b]pyridazine and a magnetic stir bar.
Seal the tube, remove it from the glovebox, and add anhydrous toluene or dioxane via syringe, followed by the aniline.
Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-24 hours.[12]
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalization (e.g., halogenation) of the substrate, thus improving atom and step economy.[3] For the imidazo[1,2-a]pyridine scaffold, which is electronically similar to imidazo[1,2-b]pyridazine, C-H functionalization often occurs regioselectively at the C3 position.[16][17]
Causality Behind Experimental Choices:
Direct Halogenation: Transition-metal-free methods for the regioselective halogenation of imidazo[1,2-a]pyridines have been developed using sources like sodium chlorite or bromite.[18][19] This provides a direct route to the halogenated intermediates required for cross-coupling reactions.
Photoredox Catalysis: Visible-light-induced C-H functionalization has emerged as a mild and powerful method for derivatizing imidazo[1,2-a]pyridines, and similar reactivity can be expected for the imidazo[1,2-b]pyridazine scaffold.[17]
Protocol 3: Transition-Metal-Free C-H Bromination at the C3 Position
This protocol is adapted from methods developed for imidazo[1,2-a]pyridines and is expected to be applicable to the imidazo[1,2-b]pyridazine scaffold.[19]
Materials:
Imidazo[1,2-b]pyridazine (1.0 equiv)
Sodium bromite (NaBrO₂) (1.5-2.0 equiv)
Acetic acid (AcOH) (catalytic amount)
Dimethylformamide (DMF)
Procedure:
To a round-bottom flask, add the imidazo[1,2-b]pyridazine and sodium bromite.
Add DMF as the solvent, followed by a catalytic amount of acetic acid.
Heat the reaction mixture to 60 °C and stir for 10-12 hours.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Cool the reaction to room temperature and pour it into water.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to afford the 3-bromoimidazo[1,2-b]pyridazine.
Applications in Drug Discovery: Targeting Kinases
The functionalization of the imidazo[1,2-b]pyridazine scaffold has been particularly fruitful in the development of kinase inhibitors.[20][21] For example, in the discovery of inhibitors for Tyk2, a member of the Janus kinase (JAK) family, the imidazo[1,2-b]pyridazine core served as a hinge-binding motif.[13] The synthesis involved a key Buchwald-Hartwig amination to couple the core with an aminopyridone moiety.[13]
Caption: Strategic functionalization of the scaffold for kinase inhibition.
Conclusion and Future Outlook
The imidazo[1,2-b]pyridazine scaffold is a versatile and highly valuable core in modern drug discovery. The functionalization strategies outlined in this guide, particularly palladium-catalyzed cross-coupling reactions and emerging C-H activation methods, provide a robust toolkit for medicinal chemists. The ability to selectively and efficiently modify various positions on the ring system allows for the systematic exploration of structure-activity relationships, leading to the development of potent and selective therapeutic agents. Future advancements in catalytic methods will undoubtedly further expand the accessibility and utility of this important heterocyclic system.
References
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ChemistrySelect. [Link][3]
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. (2015). Journal of Medicinal Chemistry. [Link][20]
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry. [Link][1]
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). CyberLeninka. [Link][2]
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. (2025). Journal of Medicinal Chemistry. [Link][22]
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). ACS Medicinal Chemistry Letters. [Link][6]
Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. (2015). Der Pharma Chemica. [Link][23]
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (2023). RSC Medicinal Chemistry. [Link][21]
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). PMC. [Link][7]
The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. (2021). ResearchGate. [Link][4]
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2016). PMC. [Link][13]
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). ResearchGate. [Link][5]
Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. (2017). Chemical Science. [Link][24]
Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (2025). ResearchGate. [Link][8]
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2021). Organic & Biomolecular Chemistry. [Link][16]
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). MDPI. [Link][9]
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. (2015). RSC Advances. [Link][18]
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. (2015). PMC. [Link][19]
Technical Support Center: Synthesis of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine
Welcome to the technical support center for the synthesis of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1] Achieving a high yield of the 8-chloro-3-nitro derivative is a critical step for further functionalization and drug discovery efforts.
This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles and literature-validated methodologies.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format to help you quickly identify and resolve experimental hurdles.
Cyclocondensation Step: 6-Chloro-3-aminopyridazine to 8-Chloroimidazo[1,2-b]pyridazine
Question 1: My yield for the cyclocondensation reaction to form 8-chloroimidazo[1,2-b]pyridazine is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this step typically stem from three main areas: reagent quality, reaction conditions, and work-up procedures.
Reagent Quality:
3-Amino-6-chloropyridazine: The purity of this starting material is paramount. Amine impurities can compete in the reaction, leading to a complex mixture of byproducts. It is recommended to recrystallize the 3-amino-6-chloropyridazine if its purity is questionable.
Chloroacetaldehyde: This reagent is supplied as a 50% aqueous solution and can degrade over time. Use a fresh bottle or verify the quality of your existing stock. Degradation can lead to the formation of polymeric side products, which complicates purification and reduces the yield.
Reaction Conditions:
Temperature and Reaction Time: While heating is necessary to drive the reaction, prolonged heating at high temperatures (e.g., reflux for over 24 hours) can lead to product degradation.[2] It is advisable to monitor the reaction progress closely by Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up. A reaction time of 5-12 hours at 90°C is a good starting point.[3]
Solvent: While some procedures distill off water to drive the reaction,[3] others are performed in solvents like 1,2-dimethoxyethane (DME).[2] The choice of solvent can influence reaction kinetics and side product formation. If using an aqueous solution of chloroacetaldehyde, azeotropic removal of water with a suitable solvent like ethanol can be beneficial.[4]
Work-up and Purification:
Extraction: Incomplete extraction of the product from the reaction mixture is a common source of yield loss. Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
Purification: The crude product often requires purification by column chromatography.[2] Optimizing the eluent system to achieve good separation between your product and impurities will maximize the recovered yield. A gradient elution from a non-polar to a moderately polar solvent system is often effective.
Question 2: My TLC plate shows multiple spots after the cyclocondensation reaction. What are these byproducts and how can I minimize them?
Answer: The formation of multiple products is a common issue. The spots could correspond to unreacted starting material, the desired product, and various side products.
Isomer Formation: The cyclocondensation can potentially lead to the formation of regioisomers. The nucleophilicity of the ring nitrogens in 3-aminopyridazine derivatives is a key factor. Alkylation typically occurs at the more nucleophilic ring nitrogen not adjacent to the amino group, which favors the formation of the desired imidazo[1,2-b]pyridazine backbone.[5] However, suboptimal conditions can lead to the formation of other isomers.
Polymerization: As mentioned, chloroacetaldehyde can polymerize under the reaction conditions. This will often appear as a baseline streak or spots that do not move from the baseline on the TLC plate.
Minimization Strategies:
Controlled Addition: Add the chloroacetaldehyde solution dropwise to the heated solution of 3-amino-6-chloropyridazine. This maintains a low instantaneous concentration of the aldehyde, minimizing polymerization.
pH Control: The reaction is typically performed under neutral to slightly acidic conditions. Maintaining a pH between 5 and 8 can be advantageous.[4]
Nitration Step: 8-Chloroimidazo[1,2-b]pyridazine to 8-Chloro-3-nitroimidazo[1,2-b]pyridazine
Question 3: I am getting a very low yield or no product at all during the nitration step. What is going wrong?
Answer: The nitration of the imidazo[1,2-b]pyridazine ring is a sensitive electrophilic aromatic substitution. Failure to obtain the desired product is often related to the reaction conditions or the stability of the starting material.
Nitrating Mixture: The combination of concentrated sulfuric acid and fuming nitric acid is a powerful nitrating agent.[3][6]
Reagent Quality: Use high-purity, fresh acids. The concentration of the nitric acid is particularly important.
Ratio of Acids: A significant excess of nitric acid (e.g., 6 equivalents) is often used to ensure the reaction goes to completion.[2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Reaction Temperature: This is arguably the most critical parameter.
Exothermic Reaction: The reaction is highly exothermic. The nitrating mixture must be added dropwise to the solution of the imidazo[1,2-b]pyridazine in sulfuric acid while maintaining a low temperature (0°C) using an ice-water bath.[2]
Product Degradation: If the temperature is allowed to rise uncontrollably, the aromatic ring system can be oxidized or degraded by the strong acid mixture, leading to a dark, tarry reaction mixture and low to no yield of the desired product.
Question 4: My reaction mixture turns black and I see signs of decomposition during nitration. How can I prevent this?
Answer: A dark, tarry mixture is a clear indication of product or starting material decomposition. This is almost always due to poor temperature control.
Strict Temperature Control: Ensure the reaction flask is well-submerged in an ice-water or ice-salt bath before and during the dropwise addition of nitric acid. Monitor the internal temperature of the reaction with a thermometer.
Slow Addition: Add the nitric acid very slowly, allowing the heat to dissipate between additions.
Efficient Stirring: Ensure the reaction mixture is stirring vigorously to promote even heat distribution.
Question 5: I have obtained a product, but I suspect it might be an undesired isomer. How can I ensure regioselectivity for the 3-position?
Answer: The electronic properties of the imidazo[1,2-b]pyridazine ring system strongly favor electrophilic substitution at the C-3 position. The imidazole ring is electron-rich and activates the molecule towards electrophilic attack.
Mechanism of Selectivity: The intermediate carbocation formed by attack at C-3 is more stable because the positive charge can be delocalized over the imidazole ring without disrupting the aromaticity of the pyridazine ring.[7]
Confirming the Structure: The definitive way to confirm the structure and regioselectivity is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HMBC, HSQC) and comparison with literature data for analogous compounds.[2][3]
Maintaining Selectivity: Adhering to the optimized, low-temperature reaction conditions will favor the thermodynamically and kinetically preferred C-3 nitration. Side reactions leading to other isomers are more likely at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine?
A1: The synthesis is a two-step process:
Cyclocondensation: 3-Amino-6-chloropyridazine is reacted with chloroacetaldehyde to form the 8-chloroimidazo[1,2-b]pyridazine ring system.
Nitration: The 8-chloroimidazo[1,2-b]pyridazine is then nitrated at the C-3 position using a mixture of concentrated sulfuric acid and fuming nitric acid.
Overall synthetic pathway.
Q2: What are the critical safety precautions I should take during this synthesis?
A2: Safety is paramount.
Corrosive Acids: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Always handle them in a chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
Exothermic Reactions: The nitration step is highly exothermic. Ensure an ice bath is readily available for cooling and be prepared for a rapid temperature increase.
Quenching: When the nitration reaction is complete, it is quenched by pouring it slowly into a large volume of ice water. This should be done carefully and behind a safety shield, as the quenching process can also generate heat.
Q3: How can I monitor the progress of my reactions effectively?
A3: Thin Layer Chromatography (TLC) is the most convenient method.
Solvent System: A mixture of ethyl acetate and hexane is a good starting point for a TLC eluent. You may need to adjust the ratio to achieve a retention factor (Rf) of 0.3-0.5 for your product.
Visualization: The imidazo[1,2-b]pyridazine ring system is UV active, so the spots can be visualized under a UV lamp (254 nm).
Q4: Are there alternative methods for the nitration step?
A4: While the sulfuric acid/nitric acid mixture is the most common and cost-effective method, other nitrating agents exist. For some sensitive substrates, milder conditions using reagents like N-nitrosopyridinium salts or other sources of the nitronium ion can be explored, though these are often more expensive.[8]
Optimized Experimental Protocols
The following protocols are based on established literature procedures and are designed to be self-validating systems for maximizing yield and purity.
Protocol 1: Synthesis of 8-Chloroimidazo[1,2-b]pyridazine
This protocol is adapted from similar syntheses of chloro-substituted imidazo[1,2-b]pyridazines.[3]
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-6-chloropyridazine (1 equivalent).
Reaction: Heat the mixture to 90°C and maintain for 5-8 hours. Monitor the reaction by TLC until the starting amine is consumed.
Work-up:
a. Cool the reaction mixture to room temperature.
b. Remove the ethanol under reduced pressure.
c. Add deionized water to the residue and basify to pH 8-9 with a saturated sodium bicarbonate solution.
d. Extract the aqueous layer three times with dichloromethane.
e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 8-chloroimidazo[1,2-b]pyridazine.
Protocol 2: Synthesis of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine
This protocol is adapted from literature procedures for the nitration of the imidazo[1,2-b]pyridazine core.[2][3][6]
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the 8-chloroimidazo[1,2-b]pyridazine (1 equivalent).
Acid Addition: Place the flask in an ice-water bath and slowly add concentrated sulfuric acid (approx. 4-5 mL per gram of starting material). Stir until all the solid has dissolved.
Nitration:
a. Fill the dropping funnel with fuming nitric acid (3-6 equivalents).
b. Add the nitric acid dropwise to the stirred sulfuric acid solution, ensuring the internal temperature does not exceed 10°C.
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 3 hours.
Work-up:
a. Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
b. A precipitate will form. Continue stirring until all the ice has melted.
c. Collect the solid by vacuum filtration.
d. Wash the solid thoroughly with cold water until the filtrate is neutral.
Drying: Dry the collected solid under vacuum to obtain the 8-chloro-3-nitroimidazo[1,2-b]pyridazine, which is often pure enough for subsequent steps.[2]
Khan, I., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(16), 4989. Available at: [Link]
Hossain, M. A., & Al-Majid, A. M. (2012). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 23, 1167-1172. Available at: [Link]
Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2005(3), 179-185. Available at: [Link]
Khlus, A. V., & Egorov, D. M. (2025). Synthetic Approaches to 2-Aminopyridine-3-carbonitriles (A Review). Russian Journal of Organic Chemistry. (Note: This is a future publication, cited for context on the importance of the scaffold).
Senter, T. J., et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2023(1), M1573. Available at: [Link]
Tundel, R. E., & Anderson, K. W. (2010). General and Mild Preparation of 2-Aminopyridines. Organic Letters, 12(22), 5258-5261. Available at: [Link]
Reddy, T. R., & Park, S. B. (2018). Selective C3-nitrosation of imidazopyridines using AgNO3 as the NO source. Chemical Communications, 54(76), 10692-10695. Available at: [Link]
Zheng, M. Q., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(15), 5727-5737. Available at: [Link]
Paidi, K. R., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3433-3442. Available at: [Link]
Saliou, C., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry, 192, 112185. Available at: [Link]
Al-Mousawi, S. M., et al. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503-3519. Available at: [Link]
K., S. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. Available at: [Link]
Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. Available at: [Link]
Guillaumet, G., & Akssira, M. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available at: [Link]
Wikipedia. (2023). Imidazopyridazine. Available at: [Link]
Sahu, S. K., et al. (2014). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 6(1), 229-236. Available at: [Link]
Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. Available at: [Link]
Google Patents. (1990). JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride.
Austin, J. (n.d.). Synthesis and General Reactivity of Selected Heterocycles Part 2. University of Chicago. Available at: [Link]
Google Patents. (2021). CN112321592B - A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.
troubleshooting common side reactions in imidazo[1,2-b]pyridazine synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyridazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side re...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyridazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Our goal is to provide you with practical, field-proven insights to optimize your reactions, improve yields, and ensure the purity of your target compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of imidazo[1,2-b]pyridazines, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Imidazo[1,2-b]pyridazine Product
Question: I am reacting a 3-aminopyridazine with an α-bromoketone, but I am getting a very low yield of my target imidazo[1,2-b]pyridazine, or none at all. What could be the issue?
Answer: This is a common issue that often points to a problem with the initial alkylation step. The regioselectivity of this step is crucial for a successful cyclization.
Probable Causes and Solutions:
Incorrect Regioselectivity of Alkylation: In 3-aminopyridazine, the endocyclic nitrogen atom not adjacent to the amino group is often the most nucleophilic site.[1] Alkylation at this position leads to a dead-end product that cannot cyclize to form the desired imidazo[1,2-b]pyridazine.
Solution: The use of a 3-amino-6-halopyridazine is highly recommended. The electron-withdrawing effect of the halogen at the 6-position deactivates the adjacent ring nitrogen, favoring the initial alkylation on the exocyclic amino group, which is a necessary step for the subsequent cyclization.[1]
Decomposition of the α-Bromoketone: α-Bromoketones can be unstable and may decompose upon storage or under the reaction conditions, especially in the presence of a base.
Solution: Use freshly prepared or purified α-bromoketone. It is also advisable to add the base to the reaction mixture portion-wise to avoid a high concentration at any given time.
Inappropriate Base: The choice of base is critical. A base that is too strong can promote self-condensation of the α-bromoketone or other side reactions.
Solution: A mild base such as sodium bicarbonate is often sufficient to facilitate the reaction without causing significant degradation of the starting materials.[1]
Problem 2: Formation of a Major Byproduct Instead of the Target Compound
Question: My reaction is producing a significant amount of a byproduct that I believe is an isomer of my target imidazo[1,2-b]pyridazine. How can I confirm this and prevent its formation?
Answer: The formation of an isomeric byproduct is a strong indication of incorrect initial N-alkylation.
Probable Cause and Solution:
Alkylation at the Wrong Nitrogen: As mentioned in the previous problem, if the initial alkylation occurs on the endocyclic nitrogen (N1) of the pyridazine ring instead of the exocyclic amino group, a subsequent cyclization can potentially lead to the formation of an undesired isomer. The primary factor influencing this is the nucleophilicity of the different nitrogen atoms in the 3-aminopyridazine starting material.
Preventative Measure: The most effective way to prevent this is by using a 3-amino-6-halopyridazine. The halide substituent at the 6-position electronically disfavors alkylation at the adjacent ring nitrogen, thereby directing the α-bromoketone to the desired amino group.[1]
Problem 3: Difficulty in Purifying the Final Imidazo[1,2-b]pyridazine Product
Question: I have successfully synthesized my target imidazo[1,2-b]pyridazine, but I am struggling to purify it. What are the common impurities and the best purification methods?
Answer: Purification challenges often arise from unreacted starting materials, side products, and the inherent properties of the target compound.
Common Impurities and Purification Strategies:
Impurity
Origin
Recommended Purification Method
Unreacted 3-amino-6-halopyridazine
Incomplete reaction
Flash column chromatography on silica gel. The starting material is typically more polar than the product.
Unreacted α-bromoketone
Incomplete reaction or use of excess reagent
Flash column chromatography. The polarity can vary depending on the ketone's structure.
Polymeric materials
Side reactions of the α-bromoketone
Filtration of the crude reaction mixture before chromatographic purification.
Isomeric byproducts
Incorrect regioselectivity of alkylation
Careful flash column chromatography is often effective. In some cases, recrystallization may be necessary.
General Purification Protocol:
Work-up: After the reaction is complete, a standard aqueous work-up is often performed to remove inorganic salts and water-soluble impurities.
Crude Purification: The crude product is then concentrated under reduced pressure.
Flash Column Chromatography: This is the most common method for purifying imidazo[1,2-b]pyridazines. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.[2]
Recrystallization: If the product is a solid and sufficiently pure after chromatography, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be used to obtain highly pure material.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of imidazo[1,2-b]pyridazines from 3-aminopyridazines and α-haloketones?
A1: The reaction proceeds through a two-step mechanism:
N-Alkylation: The amino group of the 3-aminopyridazine acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming an N-alkylated intermediate.
Intramolecular Cyclization: The remaining endocyclic nitrogen of the pyridazine ring then attacks the carbonyl carbon of the ketone moiety in an intramolecular fashion, followed by dehydration to form the aromatic imidazo[1,2-b]pyridazine ring system.
Technical Support Center: Purification Strategies for 8-Chloro-3-nitroimidazo[1,2-b]pyridazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of highly functionalized nitrogen-rich heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of highly functionalized nitrogen-rich heterocycles.
Imidazo[1,2-b]pyridazine derivatives are privileged scaffolds in medicinal chemistry, frequently serving as potent allosteric and active-site inhibitors for kinases such as TYK2, PI3K/mTOR, and MPS1[1][2]. The synthesis and functionalization of this core heavily rely on the reactivity of the 8-position[3]. However, the specific compound 8-chloro-3-nitroimidazo[1,2-b]pyridazine presents unique purification challenges dictated by its electronic landscape.
The 8-chloro substituent is highly activated toward nucleophilic aromatic substitution (SNAr)[4]. While this reactivity is intentionally exploited in later steps to introduce amines or other nucleophiles[5], it becomes a severe liability during purification. The strongly electron-withdrawing 3-nitro group further depletes electron density from the conjugated pyridazine ring, making the C8-Cl bond highly susceptible to unintended hydrolysis or etherification if exposed to protic nucleophiles (like water or alcohols) under basic conditions.
Therefore, a self-validating purification protocol must prioritize aprotic environments and strictly pH-controlled aqueous steps to maintain the integrity of the target molecule.
Purification Workflow
Purification workflow for 8-Chloro-3-nitroimidazo[1,2-b]pyridazine.
Troubleshooting Guide
When isolating this intermediate, researchers commonly encounter degradation or poor resolution. The table below outlines the mechanistic causality behind these issues and provides field-proven solutions.
Observed Issue
Root Cause (Mechanistic Causality)
Recommended Solution
Formation of 8-hydroxy byproduct
SNAr Hydrolysis: The C3-nitro group activates the C8-chloro position. Strong aqueous bases (e.g., NaOH) displace the chlorine via SNAr[5].
Use mild aqueous bases (e.g., saturated NaHCO₃) during extraction. Avoid prolonged exposure to aqueous conditions.
Product streaking on silica gel
Secondary Interactions: Hydrogen bonding between the basic nitrogen atoms of the imidazo[1,2-b]pyridazine core and acidic silanol groups on the silica.
Use a mobile phase of Hexane/EtOAc rather than DCM/MeOH. Alternatively, use basic alumina or NH₂-modified silica.
Co-elution of regioisomers
Polarity Overlap: Similar dipole moments between 6-chloro and 8-chloro isomers formed during initial cyclization/nitration steps.
Switch from Normal-Phase to Reverse-Phase Prep-HPLC using a shallow gradient (e.g., 20-40% MeCN in water over 20 mins).
Degradation during concentration
Thermal Instability: The nitro-heterocycle is sensitive to heat in the presence of trace acid/base during solvent evaporation.
Evaporate solvents under reduced pressure at bath temperatures < 40 °C. Co-evaporate with toluene to remove trace water.
Frequently Asked Questions (FAQs)
Q1: Why do I see a mass corresponding to [M-Cl+OMe]+ when using methanol in my column chromatography?A: The 8-chloro position of imidazo[1,2-b]pyridazines is highly reactive toward nucleophilic substitution[4]. When methanol is used as a co-solvent (especially in DCM/MeOH gradients) in the presence of trace basic impurities (like residual amines from previous steps), methoxide can form and displace the chloride via SNAr. Stick to aprotic solvent systems.
Table 1: Quantitative Comparison of Mobile Phases for Silica Gel Chromatography
Solvent System
Typical Rf (Product)
Streaking Risk
C8-Substitution Risk
Recommended Use
Hexane / EtOAc (7:3)
0.30 - 0.40
Low
0%
Primary purification of crude mixtures.
Toluene / Acetone (8:2)
0.35 - 0.45
Moderate
0%
Alternative for resolving co-eluting isomers.
DCM / MeOH (95:5)
0.45 - 0.55
High
5 - 15%
Avoid; nucleophilic MeOH reacts with C8.
Q2: Is recrystallization a viable alternative to column chromatography for this compound?A: Yes, recrystallization is highly effective if the primary impurity is a minor regioisomer or unreacted starting material. While ethanol is commonly used for recrystallizing related derivatives, the reactivity of the 8-chloro group means you must ensure the ethanol is strictly neutral and avoid prolonged heating at reflux to prevent etherification. A safer, aprotic alternative is recrystallization from an Ethyl Acetate/Hexane mixture.
Q3: What HPLC additives are safe for final polishing?A: Use 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in your Water/Acetonitrile mobile phase. Avoid basic additives like Ammonium Hydroxide (NH₄OH). The high pH combined with water can induce C8-hydrolysis during the concentration of HPLC fractions.
This protocol is designed to prevent SNAr side-reactions by utilizing a strictly aprotic environment.
Sample Preparation: Dissolve the crude 8-chloro-3-nitroimidazo[1,2-b]pyridazine in a minimal volume of Dichloromethane (DCM). If solubility is poor, dry-load the sample onto Celite (1:2 ratio of crude to Celite) by evaporating the DCM under reduced pressure at 35 °C.
Column Equilibration: Pack a standard silica gel column (230–400 mesh) and equilibrate with 100% Hexanes.
Loading: Apply the dissolved sample or the dry-loaded Celite evenly to the top of the column bed.
Elution: Run a gradient from 0% to 50% Ethyl Acetate in Hexanes. The target compound typically elutes between 25–35% EtOAc.
Monitoring: Monitor fractions via TLC (UV active at 254 nm).
Concentration: Pool product-containing fractions and concentrate at ≤ 35 °C under reduced pressure to yield the purified solid.
Protocol 2: Preparative RP-HPLC for Final Polishing
Use this protocol when regioisomers (e.g., 6-chloro derivatives) cannot be resolved via normal-phase chromatography.
System Setup: Equip the preparative HPLC with a C18 column (e.g., 21.2 x 250 mm, 5 µm particle size).
Gradient Design: Program an isocratic hold at 10% B for 2 minutes, followed by a shallow linear gradient from 10% B to 60% B over 25 minutes. Set the flow rate to 20 mL/min.
Injection: Dissolve the semi-pure solid in DMSO (maximum concentration 50 mg/mL) and inject via a sample loop.
Collection & Recovery: Collect fractions based on UV triggering (254 nm and 280 nm). Immediately freeze the pure fractions on dry ice and lyophilize (freeze-dry) to remove water and acid. Do not use rotary evaporation for aqueous fractions, as prolonged heating in water will cause hydrolysis.
Technical Support Center: Optimizing Derivatization of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine
A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the derivatization of 8-chloro-3-nitroimidazo[1,2-b]pyridazine. This guide, designed by senior application scientists...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the derivatization of 8-chloro-3-nitroimidazo[1,2-b]pyridazine. This guide, designed by senior application scientists, provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to streamline your research and development efforts. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for derivatizing 8-chloro-3-nitroimidazo[1,2-b]pyridazine?
The primary and most widely utilized mechanism is nucleophilic aromatic substitution (SNAr). In this reaction, the chlorine atom at the C8 position is displaced by a nucleophile. The imidazo[1,2-b]pyridazine core, particularly with the presence of the electron-withdrawing nitro group at the C3 position, is highly activated towards this type of substitution. This electronic feature makes the C8 position electron-deficient and thus susceptible to attack by a wide range of nucleophiles.
Q2: Which nucleophiles are commonly used for derivatization at the C8 position?
A broad spectrum of nucleophiles can be employed, with the choice largely depending on the desired final compound. Common classes include:
N-nucleophiles: Primary and secondary aliphatic or aromatic amines are frequently used to form C-N bonds.
S-nucleophiles: Thiols and their corresponding thiolates are effective for creating C-S linkages.
O-nucleophiles: Alcohols and phenols can also be used, though they may require stronger bases or higher temperatures due to their lower nucleophilicity compared to amines and thiols.
Q3: How do I select an appropriate solvent and base for my reaction?
The choice of solvent and base is critical for reaction success and often depends on the nucleophile's properties.
Solvents: Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices as they can solvate the cationic species and accelerate SNAr reactions. Alcohols like ethanol or isopropanol are also commonly used, especially when reacting with amines.
Bases: An inorganic base like potassium carbonate (K2CO3) or an organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically required. The base serves to deprotonate the nucleophile (e.g., a thiol or the N-H of a secondary amine) or to act as a scavenger for the HCl generated during the reaction with primary or secondary amines. The strength of the base should be matched to the acidity of the nucleophile.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the derivatization of 8-chloro-3-nitroimidazo[1,2-b]pyridazine.
Problem 1: Low or No Product Yield
A low or non-existent yield is one of the most common issues. The underlying cause can often be traced back to reaction kinetics or reagent stability.
Troubleshooting Steps:
Verify Reagent Quality: Ensure the 8-chloro-3-nitroimidazo[1,2-b]pyridazine starting material is pure. Impurities can inhibit the reaction. Similarly, confirm the integrity of your nucleophile and base.
Increase Reaction Temperature: SNAr reactions are often accelerated by heat. If you are running the reaction at room temperature, consider increasing it to a range of 50-80 °C. For less reactive nucleophiles, reflux conditions may be necessary. Monitor for potential decomposition at higher temperatures.
Optimize Base Selection: If your nucleophile has a high pKa (e.g., an alcohol), a weaker base like DIPEA may not be sufficient. Switch to a stronger base such as potassium carbonate or sodium hydride (NaH) to ensure complete deprotonation of the nucleophile.
Solvent Choice: If your reagents are not fully soluble in the chosen solvent, the reaction will be slow. Consider switching to a more polar solvent like DMF or DMSO to improve solubility and reaction rate.
Problem 2: Formation of Multiple Byproducts
The appearance of multiple spots on a TLC plate or unexpected peaks in an LC-MS analysis indicates the formation of side products.
Troubleshooting Steps:
Control Reaction Temperature: Overheating can lead to decomposition of the starting material or product, or promote side reactions. Run the reaction at the lowest effective temperature. Consider creating a temperature gradient to find the optimal point.
Beware of Di-substitution: While the C8 position is most reactive, under harsh conditions or with a large excess of a highly reactive nucleophile, you might observe substitution at other positions. Use a stoichiometric amount of the nucleophile (e.g., 1.05-1.2 equivalents) to minimize this risk.
Check for Nitro Group Displacement: Although less common, highly potent nucleophiles under forcing conditions could potentially displace the nitro group. If you suspect this, analyze your product mixture by mass spectrometry to look for a corresponding mass peak.
Inert Atmosphere: Some reagents may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Problem 3: Difficult Purification of the Final Product
If the crude product is difficult to purify by standard column chromatography, consider these strategies.
Troubleshooting Steps:
Optimize the Work-up Procedure:
Aqueous Wash: A thorough aqueous wash can remove inorganic salts (from the base) and water-soluble impurities.
Acid/Base Extraction: If your product has a basic (e.g., an amine) or acidic handle, an acid/base extraction can be a powerful purification step to separate it from neutral impurities.
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems to find one where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
Alternative Chromatography: If silica gel chromatography is not providing adequate separation, consider:
Reverse-phase chromatography (C18): This is particularly effective for polar compounds that do not perform well on normal-phase silica.
Preparative HPLC: For challenging separations, preparative HPLC can offer superior resolution.
Experimental Protocols & Data
Optimized Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a robust starting point for the derivatization of 8-chloro-3-nitroimidazo[1,2-b]pyridazine with a primary or secondary amine.
Step-by-Step Methodology:
Reagent Preparation: In a clean, dry reaction vessel, dissolve 8-chloro-3-nitroimidazo[1,2-b]pyridazine (1.0 eq) in a suitable solvent (e.g., acetonitrile or ethanol, approx. 0.1 M concentration).
Addition of Reagents: Add the amine nucleophile (1.1 eq) to the solution, followed by the addition of a base such as diisopropylethylamine (DIPEA) (2.0 eq).
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 12 hours.
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure.
Extraction: Redissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product.
Purification: Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Summary: Representative Reaction Conditions
The following table summarizes various reported conditions for the C8 derivatization, providing a comparative overview for experimental design.
Nucleophile
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
Reference
4-Methylpiperidine
DIPEA
Acetonitrile
80
12
95
Morpholine
K2CO3
DMF
80
3
88
Aniline
DIPEA
Ethanol
Reflux
6
75
Thiophenol
K2CO3
Acetonitrile
RT
2
92
4-Methoxybenzylamine
DIPEA
Acetonitrile
80
12
91
Visualizing the Workflow
The following diagrams illustrate key decision-making processes in optimizing your reaction.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Interplay of key factors in the S(N)Ar reaction.
References
Synthesis and biological evaluation of novel 8-substituted-3-nitro-imidazo[1,2-b]pyridazine derivatives as potential anti-mycobacterial agents. (2021). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Discovery of 8-substituted-3-nitro-imidazo[1,2-b]pyridazines as a novel class of potent anti-tubercular agents. (2020). European Journal of Medicinal Chemistry. Available at: [Link]
Troubleshooting
addressing solubility issues of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine in biological assays
A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Solubility Challenges in Biological Assays. Welcome to the technical support center for 8-Chloro-3-nitroimidazo[1,2-b]pyridazine.
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Solubility Challenges in Biological Assays.
Welcome to the technical support center for 8-Chloro-3-nitroimidazo[1,2-b]pyridazine. This guide, curated by our senior application scientists, provides in-depth troubleshooting and practical advice to help you overcome solubility hurdles and ensure the reliability of your experimental data. We understand that inconsistent results due to poor solubility can be a significant bottleneck in research and development. This resource is designed to provide you with the expertise and tools to address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is 8-Chloro-3-nitroimidazo[1,2-b]pyridazine, and why is its solubility a concern?
8-Chloro-3-nitroimidazo[1,2-b]pyridazine is a heterocyclic organic compound belonging to the imidazopyridazine class.[1][2][3] This class of compounds is of significant interest in medicinal chemistry for its potential therapeutic activities.[1][4] However, like many nitroaromatic and imidazopyridazine-based compounds, it has a rigid, planar structure that can lead to strong intermolecular forces in the solid state, resulting in low aqueous solubility.[5][6] This poor solubility can lead to several issues in biological assays, including precipitation of the compound in aqueous buffers, inaccurate concentration determination, and consequently, unreliable and difficult-to-reproduce experimental results.[7]
Q2: What are the initial signs of solubility problems with 8-Chloro-3-nitroimidazo[1,2-b]pyridazine in my experiments?
The most common indicators of solubility issues include:
Visible Precipitate: You may observe cloudiness, particulates, or a film in your stock solutions or final assay plates after dilution into aqueous media.[8]
Poor Reproducibility: You might see significant variability in your results between replicate wells or across different experiments.
Non-linear Dose-Response Curves: At higher concentrations, you may observe a plateau or even a decrease in the biological response, which could be due to the compound precipitating out of solution.
Discrepancies Between Assays: You might find that the compound is active in a biochemical assay but shows little to no activity in a cell-based assay, which could be due to poor solubility in the cell culture medium.[7]
Q3: What is the maximum recommended concentration of DMSO for my in-vitro assays?
While Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly soluble compounds, it can exhibit toxicity in biological systems at higher concentrations. As a general rule, the final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5% (v/v), to minimize any solvent-induced artifacts or cytotoxicity.[9] It is crucial to include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test wells, to account for any effects of the solvent itself.[9]
This section provides a systematic approach to troubleshooting and resolving solubility problems with 8-Chloro-3-nitroimidazo[1,2-b]pyridazine.
Initial Assessment: Is Solubility the Culprit?
Before proceeding with complex solubilization strategies, it's essential to confirm that the observed issues are indeed due to poor solubility.
dot
Caption: Decision tree for solubility enhancement.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
Accurately weigh a small amount of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine.
Add a minimal amount of a suitable organic solvent (e.g., DMSO) to dissolve the compound completely. Gentle warming (to 37°C) or vortexing may aid dissolution.
Once fully dissolved, add more solvent to reach the desired final stock concentration (e.g., 10 mM or 20 mM).
Store the stock solution appropriately, protected from light and moisture. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.
Protocol 2: Preparation of an Inclusion Complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol is adapted from a general procedure for enhancing the solubility of poorly soluble compounds.
[9]
Molar Ratio Determination: Begin with a 1:1 molar ratio of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine to HP-β-CD.
Dissolution:
In one vessel, dissolve the accurately weighed 8-Chloro-3-nitroimidazo[1,2-b]pyridazine in a minimal volume of a suitable organic solvent (e.g., ethanol).
In a separate vessel, dissolve the HP-β-CD in deionized water.
Complex Formation: Slowly add the drug solution to the aqueous HP-β-CD solution while stirring continuously. Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
Solvent Removal: Remove the organic solvent using a rotary evaporator or by nitrogen stream evaporation.
Lyophilization: Freeze-dry the aqueous solution to obtain a solid powder of the inclusion complex.
Reconstitution and Filtration: Reconstitute the solid complex in your desired aqueous buffer or cell culture medium. Filter the solution through a 0.22 µm syringe filter to remove any non-encapsulated or precipitated compound.
Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) to confirm the extent of solubility enhancement.
Data Summary Table
The following table provides a hypothetical summary of solubility data for 8-Chloro-3-nitroimidazo[1,2-b]pyridazine in various solvents, which you can use as a template to record your own experimental findings.
Solvent/System
Estimated Solubility (µg/mL)
Observations
Water
< 1
Insoluble
PBS (pH 7.4)
< 1
Insoluble
DMSO
> 20,000
Freely Soluble
Ethanol
~500
Sparingly Soluble
10% HP-β-CD in Water
~50-100
Significantly Improved
PBS (pH 5.0)
~5-10
Slightly Improved
Note: These are estimated values based on the properties of similar compounds. Actual solubility should be determined experimentally.
Advanced Considerations: Prodrug and Formulation Strategies
For compounds that remain challenging to solubilize, more advanced strategies may be necessary, particularly in a drug development context.
Prodrug Approach: Chemical modification of the parent compound to a more soluble form that is converted to the active drug in-vivo. For nitroaromatic compounds, this can involve creating derivatives that are activated by nitroreductases present in certain biological systems.
[10][11][12][13]* Formulation as a Nanosuspension: This involves reducing the particle size of the drug to the nanometer range, which can significantly increase the dissolution rate and saturation solubility.
[9]
We hope this technical support guide provides you with the necessary information and tools to successfully address the solubility challenges of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine in your biological assays. For further assistance, please do not hesitate to contact our technical support team.
References
Bisyarina, K. et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. [Link]
Fujita, K. et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]
(n.d.). Nitroreductases in Prodrug Therapies. ResearchGate. [Link]
(2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. MDPI. [Link]
(n.d.). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. PMC. [Link]
(2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science. [Link]
(2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters. [Link]
(n.d.). Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma. PMC. [Link]
(n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. [Link]
(2024). Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment. Frontiers. [Link]
(2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review. [Link]
(n.d.). Structures and generic reaction scheme for the nitroaromatic prodrugs.... ResearchGate. [Link]
(n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PMC. [Link]
(2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
(2025). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. [Link]
(2010). Formulation of poorly soluble compounds. EMA. [Link]
(2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
(2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]
(2025). (PDF) 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. ResearchGate. [Link]
(n.d.). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. [Link]
(2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]
(2022). 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. PMC. [Link]
(2018). 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. PMC. [Link]
(n.d.). 8-chloroimidazo[1,2-a]pyridine-3-carboxylic acid. Chemical Substance Information. [Link]
Technical Support Center: Stability Testing of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 8-Chloro-3-nitroimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 8-Chloro-3-nitroimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals, offering expert-driven insights into the stability testing of this critical chemical entity. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine.
Q1: What is the primary purpose of conducting stability testing on a molecule like 8-Chloro-3-nitroimidazo[1,2-b]pyridazine?
A: The primary purpose of stability testing is to understand how the quality of the substance changes over time under the influence of various environmental factors such as temperature, humidity, and light. For a pharmaceutical intermediate or active pharmaceutical ingredient (API), this data is critical for several reasons:
Identification of Degradation Pathways: It helps to elucidate the likely degradation products, which is essential for understanding the molecule's intrinsic stability.
Development of Stable Formulations: The information guides the development of a stable drug product by identifying conditions that must be avoided.
Establishment of Shelf-Life and Storage Conditions: Stability data is the foundation for determining appropriate storage conditions and a re-test period or shelf-life for the substance.
Development of Stability-Indicating Analytical Methods: The process necessitates the development and validation of analytical methods that can accurately separate and quantify the parent compound from any potential degradation products.
Q2: What are the typical "forced degradation" or "stress testing" conditions I should apply?
A: Forced degradation studies involve intentionally exposing the compound to conditions more severe than accelerated stability testing to identify all potential degradation products. These studies are mandated by regulatory bodies like the ICH. The standard set of conditions includes:
Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions.
Oxidation: Treatment with an oxidizing agent, most commonly hydrogen peroxide.
Photolysis: Exposure to a controlled light source that provides both visible and UV output.
Thermal: Exposure to high temperatures.
The goal is to achieve a target degradation of 5-20%, which is generally sufficient to detect and identify degradation products without completely destroying the sample.
Q3: Which regulatory guidelines should I follow for these studies?
A: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides the definitive guidelines. The most relevant documents are:
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the requirements for long-term, intermediate, and accelerated stability studies, including storage conditions.
ICH Q1B: Photostability Testing of New Drug Substances and Products. This provides the specific protocol for evaluating the light sensitivity of materials.
Following these guidelines is essential for regulatory submissions and ensures a harmonized approach to stability testing.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides solutions in a question-and-answer format for specific problems you may encounter.
Q4: I'm observing unexpectedly rapid degradation under acidic conditions. What is the likely chemical cause?
A: The imidazo[1,2-b]pyridazine ring system, while aromatic, possesses sites susceptible to acid-catalyzed hydrolysis. The most probable mechanism involves the protonation of one of the ring nitrogens. This increases the electrophilicity of the ring system, making it more vulnerable to nucleophilic attack by water, which can lead to ring-opening. The presence of the electron-withdrawing nitro and chloro groups further influences the electronic distribution of the ring, potentially affecting the rate and site of hydrolysis.
Q5: My HPLC chromatogram shows poor peak shape (tailing) for the parent compound. How can I fix this?
A: This is a common issue when analyzing nitrogen-containing heterocyclic compounds like yours. Peak tailing is often caused by the interaction of the basic nitrogen atoms in your molecule with acidic residual silanol groups on the surface of standard silica-based C18 columns.
Troubleshooting Steps:
Optimize Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-4 using formic acid or a phosphate buffer) will protonate the basic sites on your molecule and suppress the ionization of the silanol groups, thereby minimizing the unwanted secondary interactions.
Use a High-Purity Silica Column: Modern "Type-B" columns are made with high-purity silica that has a much lower concentration of acidic silanol groups, significantly reducing peak tailing for basic compounds.
Consider a Different Stationary Phase: A polar-embedded column can shield analytes from residual silanols. Alternatively, fluorinated columns have also shown success in separating nitro compounds.
Add an Amine Modifier: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to block the active silanol sites, though this can sometimes suppress ionization in mass spectrometry.
Q6: I am seeing inconsistent retention times in my HPLC analysis. What should I check?
A: Drifting retention times can invalidate your results. The issue can stem from the HPLC system, the column, or the mobile phase.
Potential Cause
Troubleshooting Action
Reference
Poor Column Equilibration
Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the sequence.
Mobile Phase Composition Change
Prepare fresh mobile phase daily. If using a gradient, ensure the pump's mixer is functioning correctly. Inconsistent manual mixing or evaporation of the organic component can cause drift.
Temperature Fluctuations
Use a thermostatted column oven to maintain a consistent temperature. Even small changes in lab temperature can affect viscosity and retention.
System Leaks
Check all fittings for any signs of leakage, which can cause pressure fluctuations and affect flow rate accuracy.
Air Bubbles in the System
Ensure the mobile phase is thoroughly degassed. Purge the pump to remove any trapped air bubbles.
Q7: I am not observing any significant degradation under photolytic stress according to ICH Q1B. Is my compound simply photostable?
A: While your compound may indeed be photostable, it's crucial to first verify your experimental setup. The ICH Q1B guideline specifies a minimum overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.
Verification Checklist:
Calibrated Light Source: Confirm that your photostability chamber's light sources (both cool white fluorescent and near-UV) are calibrated and delivering the required intensity.
Sample Container: Are you using a quartz container or other UV-transparent vessel? Standard borosilicate glass can block a significant portion of UV radiation.
Solvent Cutoff: Ensure the solvent you've dissolved your sample in does not absorb light in the same region as your compound, which would shield it from exposure.
Physical State: Test the compound in both solid-state and in solution, as photolytic degradation can be state-dependent.
If all these conditions are met and you still observe no degradation, you can be more confident in concluding that 8-Chloro-3-nitroimidazo[1,2-b]pyridazine is photostable under these standardized conditions.
Section 3: Key Experimental Protocols & Data
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a comprehensive forced degradation study. A stability-indicating analytical method (see Protocol 2) is required to analyze the samples.
Objective: To generate potential degradation products of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine under various stress conditions.
Methodology:
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Heat at 60°C for 24 hours.
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Keep at room temperature for 24 hours.
Neutral Hydrolysis: Dilute the stock solution with water to a final concentration of ~100 µg/mL. Heat at 60°C for 24 hours.
Oxidation: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation (Solid): Place a known quantity of the solid compound in an oven at 80°C for 48 hours.
Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.
Photolytic Degradation: Expose both the solid compound and a solution (~100 µg/mL) to light conditions as specified in ICH Q1B. Ensure a parallel dark control sample is stored under the same conditions but protected from light.
Sample Analysis:
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.
Neutralize the acid and base hydrolysis samples before injection.
Analyze all samples, including controls and a non-degraded reference standard, using a validated stability-indicating HPLC method.
Use a photodiode array (PDA) detector to check for peak purity and any changes in the UV spectrum of the parent peak.
Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the parent compound and any new peaks (degradants).
Protocol 2: Stability-Indicating HPLC-UV Method Development
Objective: To develop a robust HPLC method capable of separating 8-Chloro-3-nitroimidazo[1,2-b]pyridazine from its potential degradation products.
Methodology:
Column Selection: Start with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
Mobile Phase Selection:
Aqueous (A): 0.1% Formic Acid in Water.
Organic (B): Acetonitrile.
Initial Gradient Development:
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
UV Detection: 254 nm (or the λmax of the compound)
Injection Volume: 10 µL
Gradient Program: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to screen for the elution of all components.
Method Optimization:
Inject a mixture of the stressed samples (a "degradation cocktail") to ensure all degradants are separated from the parent peak and each other.
Adjust the gradient slope, initial/final %B, and isocratic holds to achieve optimal resolution (Rs > 2.0) between all peaks.
Validation (as per ICH Q2):
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
Linearity, Range, Accuracy, and Precision: Establish the performance characteristics of the method.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the sensitivity of the method for the degradants.
Summary of Typical Forced Degradation Conditions
Stress Condition
Reagent/Parameter
Typical Duration
Expected Outcome
Acid Hydrolysis
0.1 M - 1 M HCl
2 - 48 hours
Potential for ring hydrolysis/opening.
Base Hydrolysis
0.1 M - 1 M NaOH
2 - 48 hours
Potential for hydrolysis or reaction at the chloro-position.
Oxidation
3% - 30% H₂O₂
2 - 24 hours
Potential reduction of the nitro group or oxidation of the ring system.
Thermal (Dry Heat)
60°C - 105°C
24 - 72 hours
Assesses solid-state thermal stability.
Photolysis
ICH Q1B Standard
Per Guideline
Assesses sensitivity to light, potential for photoreduction or rearrangement.
Section 4: Visualization of Workflows and Pathways
Experimental Workflow for Stability Testing
The following diagram illustrates the logical flow of a comprehensive stability study, from initial stress testing to the final analysis.
Troubleshooting
identification of impurities in 8-Chloro-3-nitroimidazo[1,2-b]pyridazine synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine. This guide provides in-depth t...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine. This guide provides in-depth technical information, troubleshooting advice, and detailed analytical protocols to help identify and resolve common impurities and side reactions encountered during the synthesis.
I. Synthetic Overview & Potential Impurity Hotspots
The synthesis of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine is typically a two-step process. Understanding this pathway is critical for identifying potential sources of impurities.
Step 1: Cyclization to form the Imidazo[1,2-b]pyridazine Core. The synthesis generally begins with the condensation of 3-amino-6-chloropyridazine with a suitable two-carbon electrophile, such as chloroacetaldehyde or a derivative, to form the 8-chloroimidazo[1,2-b]pyridazine backbone.[1]
Step 2: Nitration. The subsequent step involves the electrophilic nitration of the imidazo[1,2-b]pyridazine core, typically using a mixture of concentrated nitric acid and sulfuric acid, to introduce the nitro group at the C3 position.[2]
Impurities can arise at both stages of this synthesis. The following sections will address these potential issues in a question-and-answer format.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses common problems encountered during the synthesis of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine, providing potential causes and actionable solutions.
Issue 1: Presence of an Isomeric Impurity with the Same Mass as the Product.
Question: My LC-MS analysis shows a peak with the same mass-to-charge ratio (m/z) as my desired 8-Chloro-3-nitroimidazo[1,2-b]pyridazine product, but with a different retention time. What is this impurity and how can I avoid it?
Answer:
This is likely a regioisomeric impurity , specifically a different nitro-isomer of 8-chloroimidazo[1,2-b]pyridazine. While the C3 position is the most electronically favorable for electrophilic substitution in similar imidazo[1,2-a]pyrazine systems, other positions on the imidazo[1,2-b]pyridazine ring could also undergo nitration, albeit to a lesser extent.[3][4]
Potential Nitro-Isomers:
Impurity Name
Structure
Predicted 1H NMR Chemical Shift Differences
8-Chloro-2-nitroimidazo[1,2-b]pyridazine
A different substitution pattern of the nitro group.
The proton at C3 would be a singlet at a different chemical shift compared to the proton at C2 in the desired product.
8-Chloro-7-nitroimidazo[1,2-b]pyridazine
Nitration on the pyridazine ring.
Significant changes in the chemical shifts and coupling constants of the pyridazine ring protons would be observed.
Causality & Prevention:
Reaction Temperature: Higher reaction temperatures can lead to the formation of less stable, kinetically favored isomers.
Solution: Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating mixture and throughout the reaction.
Nitrating Agent Concentration: A highly concentrated or overly aggressive nitrating agent can reduce the regioselectivity of the reaction.
Solution: Use a well-defined and controlled ratio of nitric acid to sulfuric acid. A slow, dropwise addition of the nitrating agent to the substrate solution is recommended.
Analytical Characterization:
HPLC: Develop a high-resolution HPLC method to separate the isomers. A C18 column with a gradient elution of acetonitrile and water is often a good starting point.[5]
NMR: 1H and 13C NMR are crucial for unambiguous structure elucidation. The chemical shifts and coupling constants of the aromatic protons will be distinct for each isomer. 2D NMR techniques like NOESY can help determine the spatial proximity of protons and confirm the position of the nitro group.
Issue 2: Incomplete Reaction and Presence of Starting Material.
Question: My reaction mixture shows a significant amount of unreacted 8-chloroimidazo[1,2-b]pyridazine. How can I drive the reaction to completion?
Answer:
Incomplete nitration is a common issue and can be attributed to several factors.
Causality & Prevention:
Insufficient Nitrating Agent: An inadequate amount of the nitrating agent will result in an incomplete reaction.
Solution: Ensure that at least a stoichiometric amount of nitric acid is used. A slight excess may be necessary, but this should be optimized to avoid over-nitration.
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.
Solution: Monitor the reaction progress by TLC or HPLC. If the reaction stalls, a slight increase in temperature (e.g., to room temperature) for a short period might be beneficial. However, be cautious as this can also increase the formation of side products.
Issue 3: Formation of a Dark, Tarry Substance in the Reaction Mixture.
Question: During the nitration step, my reaction mixture turned dark and I isolated a significant amount of an insoluble, tarry material. What is happening and how can I prevent it?
Answer:
The formation of tar is indicative of degradation of the starting material or product under the harsh acidic and oxidative conditions of the nitration reaction.
Causality & Prevention:
High Reaction Temperature: Exothermic nitration reactions can lead to a rapid increase in temperature if not properly controlled, causing decomposition.
Solution: Maintain strict temperature control throughout the reaction using an ice bath or a cryostat. Add the nitrating agent very slowly to manage the exotherm.
Substrate Purity: Impurities in the starting 8-chloroimidazo[1,2-b]pyridazine can be more susceptible to degradation.
Solution: Ensure the starting material is of high purity before proceeding with the nitration.
III. Frequently Asked Questions (FAQs)
Q1: What is the most likely position for nitration on the 8-chloroimidazo[1,2-b]pyridazine ring and why?
A1: The most likely position for electrophilic nitration is the C3 position of the imidazole ring. This is based on the electronic properties of the imidazo[1,2-b]pyridazine system. The imidazole ring is generally more activated towards electrophilic substitution than the pyridazine ring. Within the imidazole ring, the C3 position is favored due to the stability of the resulting cationic intermediate (Wheland intermediate), which can be effectively stabilized by the lone pair of electrons on the adjacent nitrogen atom.[3][4]
Q2: Can dinitration occur, and what would be the expected product?
A2: Yes, dinitration is a possibility, especially if harsh reaction conditions (high temperature, excess nitrating agent) are used. The second nitro group would likely substitute at another available position on the imidazole or pyridazine ring. The exact position would depend on the directing effects of the existing chloro and nitro groups. A potential product could be 8-Chloro-2,3-dinitroimidazo[1,2-b]pyridazine .
Q3: Are there any specific impurities that can be carried over from the synthesis of the 8-chloroimidazo[1,2-b]pyridazine starting material?
A3: Yes. The synthesis of 8-chloroimidazo[1,2-b]pyridazine from 3-amino-6-chloropyridazine can introduce impurities. One common side reaction is the formation of a regioisomer , where the cyclization occurs at the other nitrogen of the pyridazine ring. Additionally, unreacted 3-amino-6-chloropyridazine can be carried over. It is crucial to purify the 8-chloroimidazo[1,2-b]pyridazine intermediate thoroughly before the nitration step.
Q4: What are the recommended work-up and purification procedures for 8-Chloro-3-nitroimidazo[1,2-b]pyridazine?
A4: A typical work-up involves carefully quenching the reaction mixture by pouring it onto ice, followed by neutralization with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
IV. Experimental Protocols & Workflows
Protocol 1: Synthesis of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine
Materials:
8-Chloroimidazo[1,2-b]pyridazine
Concentrated Sulfuric Acid (98%)
Fuming Nitric Acid (90%)
Ice
Saturated Sodium Bicarbonate Solution
Ethyl Acetate
Hexanes
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-chloroimidazo[1,2-b]pyridazine (1.0 eq) in concentrated sulfuric acid at 0 °C.
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise to the reaction mixture while maintaining the temperature below 5 °C.
Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the progress by TLC (e.g., 1:1 Ethyl Acetate:Hexanes).
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: HPLC Method for Impurity Profiling
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient:
0-5 min: 10% B
5-20 min: 10-90% B
20-25 min: 90% B
25-26 min: 90-10% B
26-30 min: 10% B
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm and 320 nm
Injection Volume: 10 µL
V. Visualizations
Diagram 1: Synthetic Pathway and Potential Impurities
Caption: Synthetic pathway and potential impurity formation.
Diagram 2: Troubleshooting Workflow for Impurity Identification
Technical Support Center: Crystallization Refinement for 8-Chloro-3-nitroimidazo[1,2-b]pyridazine
Welcome to the Technical Support Center for the purification and crystallization of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine (CAS: 1956385-92-4). Imidazo[1,2-b]pyridazines are highly privileged scaffolds in modern drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification and crystallization of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine (CAS: 1956385-92-4). Imidazo[1,2-b]pyridazines are highly privileged scaffolds in modern drug discovery, serving as critical pharmacophores for kinase inhibitors (e.g., TYK2 and PIM1)[1],[2] and sub-nanomolar antiparasitic agents[3].
However, the crystallization of this specific intermediate is notoriously challenging. The strong dipole moment induced by the 3-nitro group, combined with the electron-deficient nature of the 8-chloro substituted bicyclic core, leads to severe solubility limitations, thermal degradation risks, and complex polymorphic behavior[4],[5]. This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your crystallization workflows.
Diagnostic Crystallization Workflow
Before adjusting your experimental parameters, consult the diagnostic workflow below to identify the root cause of your crystallization failure.
Fig 1: Diagnostic crystallization workflow for 8-Chloro-3-nitroimidazo[1,2-b]pyridazine.
Q: Why does 8-Chloro-3-nitroimidazo[1,2-b]pyridazine consistently "oil out" (liquid-liquid phase separation) during anti-solvent addition?A: Oiling out occurs when the local supersaturation exceeds the metastable zone width (MZW) without overcoming the nucleation energy barrier.
Causality: The imidazo[1,2-b]pyridazine core is highly polarizable. The electron-withdrawing 3-nitro and 8-chloro groups create a strong dipole moment, leading to intense solute-solvent interactions in polar aprotic solvents like DMSO[4]. When an anti-solvent (e.g., water) is added rapidly, the compound forms a solute-rich liquid phase rather than a crystalline solid.
Resolution: To prevent liquid-liquid phase separation (LLPS), you must control the supersaturation trajectory. Maintain the temperature at 40°C, add the anti-solvent slowly (0.05 equivalents/min), and introduce 0.5% w/w seed crystals precisely when the solution reaches the cloud point.
Q: We observe impurity spikes during hot filtration. How do we mitigate thermal degradation?A:
Causality: The 8-chloro position on the imidazo[1,2-b]pyridazine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the adjacent 3-nitro group and the electron-deficient nature of the bicyclic core[2]. If dissolution is performed in nucleophilic/protic solvents (e.g., ethanol, methanol) at temperatures above 60°C, the 8-chloro group can be displaced, forming alkoxy impurities. Furthermore, the 3-nitro group is sensitive to thermal reduction under prolonged heating.
Resolution: Strictly utilize non-nucleophilic, polar aprotic solvents (e.g., DMSO, 1,4-Dioxane) for dissolution. Cap the maximum dissolution temperature at 60°C and limit the hold time to <30 minutes prior to hot filtration.
Q: We are observing batch-to-batch variability in crystal habit (needles vs. blocks). How do we isolate the thermodynamically stable form?A:
Causality: Imidazo[1,2-b]pyridazines exhibit extensive polymorphism, a phenomenon well-documented in related clinical candidates like ponatinib, which has over 11 identified polymorphic forms[5],[6]. Rapid cooling or high supersaturation typically yields kinetically favored metastable forms (often needle-like), which suffer from poor flowability and lower bulk density. Slower cooling allows the system to reach the thermodynamically stable form (usually block or prism-like).
Resolution: Implement a Solvent-Mediated Phase Transformation (SMPT) or "slurry conversion." Suspend the metastable needles in a solvent mixture where the compound has low but measurable solubility (e.g., Ethanol/Water 80:20 v/v) and agitate at 40°C for 24 hours. The metastable form will dissolve and recrystallize as the thermodynamically stable form.
Standardized Experimental Protocols
Protocol A: Anti-Solvent Crash Crystallization with Seeding
This protocol utilizes a self-validating feedback loop to prevent oiling out and ensure high-purity crystalline recovery.
Dissolution: Suspend 10.0 g of crude 8-Chloro-3-nitroimidazo[1,2-b]pyridazine in 50 mL of anhydrous DMSO. Heat to 60°C under a nitrogen atmosphere.
Validation Check: The solution must be completely transparent. If particulate matter remains, add DMSO in 2 mL increments until visually clear (or <5 Nephelometric Turbidity Units).
Clarification: Pass the hot solution through a pre-warmed 0.22 µm PTFE inline filter into a jacketed crystallization vessel to remove heterogeneous nucleation sites.
Anti-Solvent Addition (Phase 1): Set vessel agitation to 250 RPM. Slowly add 15 mL of deionized water (anti-solvent) at a strictly controlled rate of 0.5 mL/min using a syringe pump.
Validation Check: Monitor via Focused Beam Reflectance Measurement (FBRM) or visual inspection. Stop the addition immediately when the "cloud point" (a persistent, faint turbidity) is reached.
Seeding: Add 50 mg (0.5% w/w) of pure, milled 8-Chloro-3-nitroimidazo[1,2-b]pyridazine seed crystals. Hold the suspension at 60°C for 30 minutes to allow the seed bed to mature and consume excess supersaturation.
Anti-Solvent Addition (Phase 2): Resume water addition (35 mL) at a reduced rate of 0.2 mL/min.
Cooling & Isolation: Apply a linear cooling ramp of 0.1°C/min down to 5°C. Hold for 2 hours. Filter the resulting slurry, wash with cold water (2 x 10 mL), and dry under vacuum at 45°C for 24 hours.
Protocol B: Slurry Phase Transformation (SMPT) for Polymorph Control
Use this protocol if Protocol A yields a metastable polymorph (e.g., needles) that requires conversion to the thermodynamically stable form.
Suspension: Transfer 10.0 g of the metastable compound into a 250 mL reactor.
Solvent Addition: Add 100 mL of an Ethanol/Water (80:20 v/v) mixture.
Agitation & Heating: Stir the suspension at 400 RPM and heat to 40°C.
Validation Check: Ensure the solid does not fully dissolve. A thick slurry must be maintained to provide a continuous source of the metastable phase for the solvent-mediated transformation.
Transformation Hold: Maintain conditions for 24-48 hours. Monitor the transformation by sampling the slurry, filtering, and analyzing via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC)[6].
Validation Check: SMPT is complete when the DSC thermogram shows a single endothermic melting peak corresponding to the stable polymorph.
Isolation: Cool the reactor to 20°C, filter the stable block crystals, and dry under vacuum at 40°C.
Quantitative Data: Solvent Selection Matrix
The following table summarizes the optimized solvent systems for 8-Chloro-3-nitroimidazo[1,2-b]pyridazine, highlighting the causal relationship between solvent choice, cooling rate, and the resulting crystal habit.
Primary Solvent
Anti-Solvent
Solubility at 60°C (mg/mL)
Cooling Ramp
Yield (%)
Crystal Habit
Purity (HPLC Area %)
DMSO
Water
>150
0.1 °C/min
88.5
Blocks (Stable)
>99.5
DMF
EtOAc
120
0.5 °C/min
75.0
Needles (Metastable)
98.2
1,4-Dioxane
Heptane
45
0.2 °C/min
62.4
Prisms
99.0
Ethanol
Water
15
N/A (Crash)
<40.0
Amorphous / Oil
<90.0 (Degradation)
References[1] Title: Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Source: AACR Journals. URL: Link[3] Title: 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. Source: NIH / PubMed. URL: Link[4] Title: 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Source: MDPI. URL: Link[2] Title: Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Source: NIH / PMC. URL: Link[5] Title: US11384086B2 - Crystalline forms of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1- yl)methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt. Source: Google Patents. URL: Link[6] Title: WO2014093579A2 - Crystalline forms of 3-(imidazo[1,2-b] pyridazin-3-ylethynyl)-4-methyl-n-(4-[(4-methylpiperazin-1-yl) methyl]-3-(trifluoromethyl)phenyl)benzamide and its mono hydrochloride salt. Source: Google Patents. URL: Link
Technical Support Center: Overcoming Resistance to Imidazo[1,2-b]pyridazine Compounds
Welcome to the technical support center for researchers working with imidazo[1,2-b]pyridazine compounds. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked ques...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers working with imidazo[1,2-b]pyridazine compounds. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions related to resistance mechanisms. As a versatile scaffold, imidazo[1,2-b]pyridazines have shown promise in targeting a range of kinases and other therapeutic targets.[1][2] However, as with many targeted therapies, the emergence of resistance can be a significant hurdle. This guide will equip you with the knowledge and experimental protocols to anticipate, identify, and overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise when working with imidazo[1,2-b]pyridazine compounds and encountering resistance.
Q1: My imidazo[1,2-b]pyridazine compound is losing efficacy in my cell-based assays over time. What are the likely causes?
A: A gradual loss of efficacy often points towards the development of acquired resistance. The two most common mechanisms are:
On-target modifications: The target protein may have acquired a mutation that reduces the binding affinity of your compound. A well-known example is the "gatekeeper" mutation in kinases.[3]
Reduced intracellular drug concentration: The cells may have upregulated the expression of efflux pumps, such as ABCG2, which actively transport the compound out of the cell.[4]
Q2: How can I determine if my resistant cells have a mutation in the target protein?
A: The most direct way is to sequence the gene encoding the target protein in both your sensitive (parental) and resistant cell lines.
Sanger sequencing of the coding region is a straightforward method to identify specific point mutations.
Next-generation sequencing (NGS) can provide a more comprehensive view of all possible mutations, including those outside the coding region that may affect expression.
Q3: What are the first steps to investigate if efflux pumps are responsible for resistance?
A: A simple and effective method is to perform a cytotoxicity assay with your compound in the presence and absence of a known efflux pump inhibitor, such as verapamil (for P-glycoprotein) or Ko143 (for ABCG2). If the cytotoxicity of your compound is significantly increased in the presence of the inhibitor, it strongly suggests the involvement of that efflux pump.
Q4: Are there specific imidazo[1,2-b]pyridazine-based strategies to overcome resistance?
A: Yes, several strategies are being explored:
Next-generation inhibitors: Designing new imidazo[1,2-b]pyridazine analogs that can effectively inhibit the mutated target.[5][6]
Dual-target inhibitors: Some imidazo[1,2-b]pyridazine compounds have been shown to inhibit both the primary target and mechanisms of resistance, such as the Pim1 inhibitors that also reduce ABCG2 expression.[4]
Combination therapies: Using your imidazo[1,2-b]pyridazine compound in combination with other drugs that target parallel or downstream signaling pathways can prevent or overcome resistance.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for common experimental issues encountered when studying resistance to imidazo[1,2-b]pyridazine compounds.
Guide 1: Inconsistent IC50 Values in Cytotoxicity Assays
Problem
Potential Cause
Troubleshooting Steps
High variability between replicates
Inconsistent cell seeding density.
Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
Edge effects in the plate.
Avoid using the outer wells of the plate, or fill them with sterile PBS.
IC50 value shifts between experiments
Variation in cell passage number.
Use cells within a consistent and low passage number range.
Instability of the compound in solution.
Prepare fresh stock solutions of the compound for each experiment. Store stock solutions at -80°C.
No clear dose-response curve
Compound is not soluble at the tested concentrations.
Check the solubility of your compound in the assay medium. Consider using a solubilizing agent like DMSO, ensuring the final concentration is non-toxic to the cells.
Incorrect assay endpoint.
Ensure the assay endpoint (e.g., 48h, 72h) is appropriate for the cell line and the compound's mechanism of action.
Guide 2: Difficulty in Detecting Target Protein Expression by Western Blot
Problem
Potential Cause
Troubleshooting Steps
No band or a very faint band
Low protein expression.
Increase the amount of protein loaded onto the gel. Use a positive control cell line known to express the target protein.
Poor antibody quality.
Use an antibody that has been validated for Western blotting. Titrate the antibody to find the optimal concentration.
Multiple non-specific bands
Antibody cross-reactivity.
Increase the stringency of the washing steps. Use a more specific blocking buffer (e.g., 5% BSA instead of milk).
High antibody concentration.
Reduce the primary antibody concentration.
Inconsistent loading between lanes
Inaccurate protein quantification.
Use a reliable protein quantification assay (e.g., BCA).
Uneven sample loading.
Ensure proper technique when loading the gel.
Part 3: Experimental Protocols
Here we provide step-by-step protocols for key experiments to investigate resistance mechanisms.
Protocol 1: Cellular Accumulation Assay to Assess Efflux Pump Activity
This protocol uses a fluorescent substrate of a specific efflux pump (e.g., Rhodamine 123 for P-glycoprotein) to measure its activity.
Materials:
Parental and resistant cell lines
Fluorescent substrate (e.g., Rhodamine 123)
Efflux pump inhibitor (e.g., Verapamil)
Your imidazo[1,2-b]pyridazine compound
Flow cytometer
Procedure:
Seed parental and resistant cells in a 6-well plate and allow them to adhere overnight.
Pre-incubate the cells with the efflux pump inhibitor or your compound for 1 hour.
Add the fluorescent substrate to the wells and incubate for the recommended time.
Wash the cells with ice-cold PBS to remove extracellular substrate.
Trypsinize the cells and resuspend them in PBS.
Analyze the intracellular fluorescence using a flow cytometer.
Expected Outcome: Resistant cells will show lower intracellular fluorescence compared to parental cells. Treatment with an efflux pump inhibitor or an effective imidazo[1,2-b]pyridazine compound should increase the fluorescence in resistant cells.
Protocol 2: Site-Directed Mutagenesis to Introduce a Resistance Mutation
This protocol allows you to create a cell line expressing a specific mutant of your target protein to confirm its role in resistance.
Materials:
Expression vector containing the wild-type cDNA of your target protein
Perform PCR using the expression vector as a template and the designed primers.
Digest the parental methylated DNA with DpnI.
Transform the mutated plasmid into competent E. coli.
Isolate the plasmid DNA and confirm the mutation by sequencing.
Transfect the mutated plasmid into your chosen cell line.
Select for stable expression of the mutant protein.
Expected Outcome: The cell line expressing the mutant protein should exhibit increased resistance to your imidazo[1,2-b]pyridazine compound compared to the cell line expressing the wild-type protein.
Part 4: Visualizing Resistance Mechanisms
Diagrams can help to conceptualize the complex processes involved in drug resistance.
Workflow for Investigating Resistance
Caption: A logical workflow for identifying and addressing resistance mechanisms.
Caption: Mechanism of efflux pump-mediated drug resistance.
References
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]
Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. PubMed. [Link]
Discovery of imidazo[1,2-b]pyridazines with Anticancer Properties. Technology Transfer. [Link]
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]
Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. PubMed. [Link]
Unlocking Novel Therapies: The Role of Imidazo[1,2-b]pyridazine in Drug Discovery. Boronpharm. [Link]
Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. RSC Publishing. [Link]
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications. [Link]
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. [Link]
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. [Link]
Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. ResearchGate. [Link]
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. [Link]
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ScienceDirect. [Link]
Technical Support Center: Enhancing the Selectivity of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Chloro-3-nitroimidazo[1,2-b]pyridazine derivatives. This guide provides in-depth troubleshooting advi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Chloro-3-nitroimidazo[1,2-b]pyridazine derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of synthesis and enhance the target selectivity of your compounds.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses fundamental concepts regarding the 8-Chloro-3-nitroimidazo[1,2-b]pyridazine scaffold and the critical importance of selectivity in drug discovery.
Q1: What is the significance of the imidazo[1,2-b]pyridazine scaffold in drug discovery?
The imidazo[1,2-b]pyridazine core is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its rigid, bicyclic structure that can effectively present substituents in defined three-dimensional space, allowing for precise interactions with biological targets. Derivatives of this scaffold have shown a remarkable breadth of biological activities, most notably as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling.
Key therapeutic areas where this scaffold has shown promise include:
Oncology: Targeting kinases like Bruton's tyrosine kinase (BTK), PIM kinases, Mps1, and cyclin-dependent kinases (CDKs) that are implicated in cancer cell proliferation and survival.[1][2][3][4]
Inflammatory Diseases: By inhibiting kinases such as Tyrosine kinase 2 (Tyk2), these compounds can modulate immune responses.[5]
Infectious Diseases: The scaffold has been explored for developing agents against parasitic kinases, for example, in Plasmodium falciparum and Leishmania.[4][6]
The 8-chloro and 3-nitro substitutions are often key starting points for further chemical modification, serving as synthetic handles for introducing diverse chemical groups to optimize potency and selectivity.
Q2: Why is enhancing selectivity a critical issue for these derivatives, particularly as kinase inhibitors?
The human kinome consists of over 500 protein kinases, many of which share significant structural similarity, especially in the ATP-binding site where most inhibitors act.[7] This conservation makes achieving selectivity a major challenge in kinase inhibitor development.[7][8]
Lack of selectivity, or promiscuity, can lead to several adverse outcomes:
Off-Target Toxicity: Inhibition of unintended kinases can disrupt normal cellular processes, leading to side effects that negatively impact patient quality of life and can be dose-limiting.[7][8] Cardiovascular and liver toxicities are commonly reported for non-selective kinase inhibitors.[7][9]
Confounded Biological Readouts: In a research setting, a non-selective compound makes it difficult to attribute a biological effect to the inhibition of a specific target kinase, hindering our understanding of its mechanism of action.[8]
Drug Resistance: In some cases, off-target effects can activate compensatory signaling pathways, potentially leading to acquired resistance to the drug.[10]
Therefore, enhancing selectivity is paramount to developing safer and more effective therapeutic agents and reliable chemical probes for biological research.[7][8]
Q3: What are the primary molecular strategies to enhance the selectivity of imidazo[1,2-b]pyridazine derivatives?
Enhancing selectivity involves designing molecules that exploit the subtle differences between the target kinase and other kinases. Several field-proven strategies can be applied to the imidazo[1,2-b]pyridazine scaffold:
Exploiting Non-Conserved Regions: While the ATP-binding pocket is highly conserved, adjacent regions are often more diverse. Modifications to the imidazo[1,2-b]pyridazine core can introduce substituents that extend into these less-conserved areas, forming specific interactions (e.g., hydrogen bonds, van der Waals forces) that are unique to the target kinase. This is a key principle behind developing more selective Type I and Type II inhibitors.[7]
Allosteric Inhibition (Type III/IV Inhibitors): Instead of competing with ATP, allosteric inhibitors bind to a different site on the kinase, inducing a conformational change that inactivates the enzyme. These allosteric sites are generally not conserved across the kinome, offering a powerful route to highly selective compounds.[7][10]
Covalent Targeting (Irreversible Inhibition): This strategy involves designing an inhibitor with a mildly reactive electrophile (like an acrylamide) that forms a permanent covalent bond with a non-conserved nucleophilic residue (typically cysteine) near the active site. This approach can lead to exceptionally selective and potent inhibitors, as it depends on the presence of that specific residue in the target kinase.[1][8]
Structure-Guided Design: Utilizing X-ray crystallography or computational modeling of the inhibitor bound to the target kinase provides a detailed map of the binding site. This allows for the rational design of modifications that improve contacts with the target while avoiding interactions that could lead to off-target binding.[2][11]
The workflow below illustrates a general strategy for selectivity enhancement.
Caption: Iterative workflow for enhancing kinase inhibitor selectivity.
Part 2: Synthetic Troubleshooting Guide
This section provides practical solutions to common problems encountered during the synthesis and modification of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine derivatives.
Q4: I am having trouble with the nitration of the 8-chloroimidazo[1,2-b]pyridazine core. What are common pitfalls and how can I optimize the reaction?
The nitration of the imidazo[1,2-b]pyridazine ring is a critical step, typically yielding the 3-nitro derivative.[6][12] However, the reaction can be challenging due to the strongly acidic conditions and the potential for side reactions.
Common Issues & Troubleshooting Steps:
Problem
Potential Cause
Troubleshooting Solution
Low Yield / No Reaction
Insufficiently strong nitrating conditions; deactivation of the ring system.
1. Control Temperature: Start the reaction at 0°C and allow it to slowly warm to room temperature. This prevents degradation while ensuring the reaction proceeds.[6] 2. Reagent Ratio: Use a significant excess of nitric acid (e.g., 6 equivalents) in concentrated sulfuric acid to ensure complete nitration.[6]
Formation of Multiple Products
Over-nitration or side reactions due to harsh conditions.
1. Careful Reagent Addition: Add the nitric acid dropwise to the solution of the substrate in sulfuric acid at 0°C to control the exothermic reaction.[6] 2. Monitor Reaction Time: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts. A typical reaction time is around 3 hours.[6]
Work-up Difficulties
The product is highly insoluble or decomposes during quenching.
1. Controlled Quenching: Pour the reaction mixture slowly onto a large volume of an ice-water mixture with vigorous stirring. This will precipitate the product while dissipating heat.[6] 2. Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove residual acid before drying.
Experimental Protocol: Nitration of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
This protocol is adapted from a reported synthesis.[6]
Preparation: In a round-bottom flask, dissolve 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (1.0 equiv) in concentrated sulfuric acid (approx. 10 mL per gram of substrate) and cool the mixture in an ice-water bath to 0°C.
Nitration: Add 68% nitric acid (6.0 equiv) dropwise to the cooled solution, ensuring the temperature does not rise significantly.
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.
Quenching: Slowly pour the reaction mixture into a beaker containing a vigorously stirred ice-water slurry. A precipitate should form.
Isolation: Collect the solid product by vacuum filtration, wash it extensively with deionized water until the filtrate is neutral, and then dry it under reduced pressure. The desired product, 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine, is typically obtained in high yield.[6]
Q5: My cross-coupling reactions at other positions are giving low yields or side products. How can I troubleshoot this?
Cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination are essential for introducing diversity to the imidazo[1,2-b]pyridazine scaffold.[13][14] Poor outcomes often stem from catalyst inactivation, improper base/solvent choice, or substrate-specific issues.
Troubleshooting Cross-Coupling Reactions:
Caption: Troubleshooting flowchart for cross-coupling reactions.
Part 3: Biological Assay & Selectivity Profiling Guide
This section focuses on the experimental validation of compound selectivity.
Q6: How do I design a robust kinase screening panel to accurately assess the selectivity of my compound?
A tiered approach is most efficient for assessing selectivity.
Primary Assay: Confirm potent activity against your primary target kinase. This should be a robust, quantitative assay (e.g., IC50 determination).
Small, Focused Panel: Test your compound at a single high concentration (e.g., 1 or 10 µM) against a small panel of closely related kinases. For example, if your target is in the BTK family, include other Tec family kinases. This gives an early indication of selectivity within the same kinase family.
Broad Kinome Screen: For promising compounds, a comprehensive screen against a large, diverse panel of kinases (e.g., >200 kinases) is the gold standard. Several companies offer this as a service. The results are often presented as a "scan" showing the percent inhibition at a fixed concentration. This can reveal unexpected off-targets.[1][5]
Quantitative Follow-up: Determine the IC50 values for any significant off-targets identified in the broad screen. This allows for a quantitative measure of selectivity.
Calculating Selectivity: The selectivity index (SI) is a common metric, calculated as the ratio of IC50 values:
SI = IC50 (Off-Target Kinase) / IC50 (Primary Target Kinase)
A higher SI value indicates greater selectivity. For example, a compound with >10,000-fold selectivity for Tyk2 JH2 over a panel of 230 other kinases has been reported.[5]
Q7: My compound shows potent activity against the primary target but also significant off-target effects. What are the next steps?
This is a common scenario in drug discovery. The key is to use this information to guide the next round of chemical synthesis.
Analyze the Off-Targets: Are the off-targets structurally related to your primary target? Do they belong to a specific kinase family? Understanding the nature of the off-targets provides clues about which parts of your molecule might be responsible for the promiscuity.
Structure-Based Analysis: If crystal structures are available, dock your compound into the binding sites of both the primary target and a key off-target. Compare the binding modes. Look for differences in amino acid residues that can be exploited. For instance, a larger residue in the off-target might create a steric clash with a bulky group on your inhibitor, a feature you could introduce to improve selectivity.[11]
Iterative SAR: Synthesize a new, focused library of analogs designed to reduce binding to the off-target(s) while maintaining potency at the primary target. For example, if an off-target has a smaller binding pocket, adding bulk to your compound at the appropriate vector may disfavor binding to that kinase.
This iterative process of testing and redesign is central to medicinal chemistry and is essential for converting a potent but non-selective hit into a viable lead compound.[8]
References
Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research.
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry.
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. Available at: [Link]
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]
Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen. Available at: [Link]
Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. PMC. Available at: [Link]
Protein Kinase Inhibitors - Selectivity or Toxicity? ResearchGate. Available at: [Link]
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]
Redesigning Kinase Inhibitors to Enhance Specificity. Journal of Medicinal Chemistry. Available at: [Link]
PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. HETEROCYCLES. Available at: [Link]
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. Available at: [Link]
Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. Available at: [Link]
8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. ResearchGate. Available at: [Link]
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. Available at: [Link]
A Comparative Analysis of Chloro-Nitroimidazo[1,2-b]pyridazine Scaffolds in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the 8-Chloro-3-nitroimidazo[1,2-b]pyridazine scaffold and its structural isomers, notably the more e...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the 8-Chloro-3-nitroimidazo[1,2-b]pyridazine scaffold and its structural isomers, notably the more extensively studied 6-chloro variant, against other prominent nitroaromatic compounds in the context of therapeutic development. We will dissect their mechanisms of action, comparative efficacy, and safety profiles, supported by experimental data and detailed protocols to empower researchers in this field.
Introduction: The Double-Edged Sword of Nitroaromatics
Nitroaromatic compounds, characterized by a nitro group (-NO2) attached to an aromatic ring, are a cornerstone in medicinal chemistry.[1][2] Their utility spans a wide range of therapeutic areas, including treatments for bacterial and parasitic infections, as well as cancer.[2][3][4] The power of this chemical class lies in its common mechanism of action: most nitroaromatic drugs are prodrugs that require bioreductive activation within the target cell or microorganism.[5][][7] This activation, typically carried out by nitroreductase (NTR) enzymes, converts the relatively inert nitro group into highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates or radical anions.[7][8] This targeted activation provides a degree of selectivity, as these enzymes are often more active in anaerobic or hypoxic environments characteristic of many pathogens and solid tumors.[][9]
However, this same reactive potential is the source of their primary drawback. The intermediates generated can be indiscriminate, leading to potential mutagenicity and off-target toxicity, which has historically hindered the development of some candidates in this class.[1][8][10] Therefore, modern drug development focuses on designing novel nitroaromatic scaffolds, like the chloro-nitroimidazo[1,2-b]pyridazine core, that optimize the therapeutic window—maximizing efficacy against the target while minimizing harm to the host.
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Structure
The imidazo[1,2-b]pyridazine ring system is a fused bicyclic heterocycle that has garnered significant attention for its broad pharmacological potential, including antitubercular, anticancer, and antiparasitic activities.[11][12][13] The incorporation of a nitro group at the 3-position and a chlorine atom on the pyridazine ring creates a potent pharmacophore. While the prompt specifies the 8-chloro isomer, the bulk of published research focuses on the 6-Chloro-3-nitroimidazo[1,2-b]pyridazine isomer.[12][13][14][15] This guide will focus on the properties of the 6-chloro isomer as a representative of this chemical family, with the understanding that positional isomerism can significantly impact biological activity.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The nitro group, being strongly electron-withdrawing, significantly influences a molecule's lipophilicity, polarity, and metabolic stability.[8][16]
Rationale: This table provides a snapshot comparison of key drug-like properties. 6-Chloro-3-nitroimidazo[1,2-b]pyridazine displays intermediate lipophilicity (cLogP) and molecular weight compared to established nitroaromatics, suggesting a favorable starting point for developing orally bioavailable drugs. Its properties are distinct from the larger, more lipophilic anti-TB drugs Pretomanid and Delamanid.
Dissecting the Mechanism of Action
The unifying feature of these compounds is their reliance on reductive bioactivation. However, the specific enzymes involved, the resulting reactive species, and the ultimate cellular targets can vary significantly, dictating their spectrum of activity and potential for resistance.
The General Pathway: Nitroreductase-Mediated Activation
The activation process is initiated by the transfer of electrons to the nitro group, a reaction catalyzed by flavin-containing nitroreductase enzymes. This can proceed via a one- or two-electron pathway.
Type I Nitroreductases (Oxygen-Insensitive): These enzymes catalyze a two-electron reduction of the nitro group to a nitroso intermediate, which is further reduced to a hydroxylamine.[8] These hydroxylamine species can then damage cellular macromolecules like DNA.[8]
Type II Nitroreductases (Oxygen-Sensitive): These mediate a single-electron transfer to form a nitro radical anion.[8] In the presence of oxygen, this radical can be re-oxidized back to the parent compound in a "futile cycle," generating superoxide anions.[8] This oxygen sensitivity is a key reason for the selective toxicity of many nitroaromatics against anaerobic organisms.[][21]
Caption: General workflow for nitroaromatic prodrug activation.
Comparative Mechanistic Pathways
While the general principle holds, the specifics diverge significantly between different nitroaromatic classes.
Caption: Comparative mechanisms of action for different nitroaromatics.
Metronidazole and other 5-nitroimidazoles: These are classic examples selectively targeting anaerobic organisms. Their low redox potential allows them to be reduced by electron-transport proteins like ferredoxin, which are abundant in anaerobes.[22] The resulting short-lived reduction products directly cause DNA strand breaks, leading to cell death.[17][22]
Pretomanid and Delamanid: Developed specifically for Mycobacterium tuberculosis (Mtb), these drugs have a more complex, dual mechanism.[20] They are activated by a specific mycobacterial enzyme, deazaflavin-dependent nitroreductase (Ddn), which utilizes the unique coenzyme F420.[18][19][23] This activation leads to the release of reactive nitrogen species, including nitric oxide (NO).[18] These products not only cause respiratory poisoning but also inhibit the synthesis of mycolic acids, a crucial component of the mycobacterial cell wall.[19][20] This dual action is potent against both replicating and non-replicating Mtb.
8(6)-Chloro-3-nitroimidazo[1,2-b]pyridazine: Based on its structural similarity and reported antitubercular activity, this scaffold is hypothesized to act as a prodrug requiring reductive activation within the target pathogen.[12] While the precise nitroreductase and ultimate cellular targets are still under active investigation, its mechanism is likely analogous to other nitroaromatics, leading to the inhibition of critical biosynthetic pathways or direct macromolecular damage.[13]
Performance Comparison: Efficacy and Toxicity
The ultimate value of a drug candidate is determined by its ability to eliminate a pathogen or cancer cell at concentrations that are non-toxic to the host.
In Vitro Potency
The Minimum Inhibitory Concentration (MIC) or 50% inhibitory concentration (IC₅₀) are standard measures of a compound's potency.
Rationale: This data illustrates the high potency of the nitroaromatic class. While direct comparison is challenging due to varying assays and derivatives, the imidazo[1,2-b]pyridazine scaffold demonstrates potent activity in the micromolar to nanomolar range against relevant pathogens and cancer cells, establishing it as a promising framework for further optimization.[12][13][24] Notably, delamanid and pretomanid show exceptionally low MICs against Mtb.[19][20]
Cytotoxicity and Safety Profile
A critical step in drug development is assessing a compound's effect on mammalian cells to predict potential toxicity in humans.[25][26]
Rationale: The preliminary data on the imidazo[1,2-b]pyridazine derivative shows a promising initial safety window, with a cytotoxic concentration significantly higher than its effective concentration against T. brucei.[13] However, extensive toxicological screening is essential for any nitroaromatic candidate to rule out genotoxicity.[4][10]
Essential Experimental Protocols
To ensure reproducibility and facilitate comparative studies, we provide standardized protocols for the synthesis and evaluation of these compounds.
Synthesis of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine (4)
This protocol is adapted from established literature methods.[12][13] It involves the cyclization to form the imidazo[1,2-b]pyridazine core, followed by electrophilic nitration.
Caption: Synthetic workflow for 6-Chloro-3-nitroimidazo[1,2-b]pyridazine.
Step-by-Step Protocol:
Synthesis of 6-chloroimidazo[1,2-b]pyridazine (3):
To a reaction vessel, add 3-amino-6-chloropyridazine (1.0 eq).
Heat the mixture to 90°C for 5 hours, monitoring by TLC.
After completion, distill off the water under reduced pressure to obtain the crude product.
Purify the crude solid by stirring with ethanol and filtering to yield compound 3 .[15]
Synthesis of 6-chloro-3-nitroimidazo[1,2-b]pyridazine (4):
In a flask cooled in an ice-water bath, add concentrated sulfuric acid.
Slowly add 6-chloroimidazo[1,2-b]pyridazine (3) (1.0 eq) to the cold acid with stirring.
Add fuming nitric acid (~2.0 eq) dropwise, maintaining the temperature below 10°C.
Stir the reaction mixture at room temperature for 3 hours.
Carefully pour the reaction mixture onto crushed ice.
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the final product 4 .[12][13]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[27]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
Cell Seeding: Seed mammalian cells (e.g., HepG2, HEK293) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 8-Chloro-3-nitroimidazo[1,2-b]pyridazine) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls.
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilizing agent to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration and use a non-linear regression model to determine the 50% cytotoxic concentration (CC₅₀).[27]
Conclusion and Future Directions
The 8-Chloro-3-nitroimidazo[1,2-b]pyridazine scaffold and its isomers represent a promising class of nitroaromatic compounds. Their unique heterocyclic core offers a platform for fine-tuning physicochemical and pharmacological properties. The available data on the 6-chloro isomer demonstrates potent antimicrobial and antiparasitic activity, coupled with a potentially favorable initial safety profile.
Compared to traditional nitroimidazoles like metronidazole, the imidazo[1,2-b]pyridazine scaffold provides a more complex and tunable structure. In contrast to the highly specialized anti-TB agents delamanid and pretomanid, which rely on the Mtb-specific F420 coenzyme system, the broader activity of the imidazo[1,2-b]pyridazine core suggests it may be activated by more conventional nitroreductases, opening avenues for applications against a wider range of pathogens or hypoxic tumors.
Future research should focus on:
Direct Comparative Studies: Head-to-head testing of the 8-chloro and 6-chloro isomers to elucidate structure-activity relationships (SAR).
Mechanism Deconvolution: Identifying the specific nitroreductase(s) responsible for activation and the ultimate cellular targets.
Comprehensive Toxicological Profiling: Conducting thorough Ames tests for mutagenicity and in vivo studies to establish a robust safety profile.
Pharmacokinetic Analysis: Evaluating the in vivo ADME properties of lead compounds to assess their potential as clinical candidates.
By systematically addressing these areas, the full therapeutic potential of this versatile nitroaromatic scaffold can be unlocked for the next generation of targeted therapies.
Validating the Biological Target of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine: A Comparative Guide
Introduction: The Criticality of Target Validation in Drug Discovery The journey of a potential therapeutic from a chemical compound to a life-saving drug is contingent on a thorough understanding of its mechanism of act...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Criticality of Target Validation in Drug Discovery
The journey of a potential therapeutic from a chemical compound to a life-saving drug is contingent on a thorough understanding of its mechanism of action. For a molecule like 8-Chloro-3-nitroimidazo[1,2-b]pyridazine, which belongs to a class of compounds with demonstrated biological activity, identifying and validating its precise molecular target is a cornerstone of its development.[1][2][3] Target validation provides the necessary confidence that modulating a specific biological entity, such as a protein or enzyme, will lead to the desired therapeutic outcome.[4][5] This guide offers a comparative overview of modern experimental strategies to definitively identify and validate the biological target of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine, ensuring a solid foundation for further preclinical and clinical development.[6]
The imidazo[1,2-b]pyridazine scaffold has been explored for various therapeutic applications, including as antiparasitic agents and kinase inhibitors.[1][7] The presence of a nitro group suggests a potential for bioactivation by nitroreductases, a mechanism observed in other nitroaromatic compounds with antimicrobial properties.[2] However, assuming a mechanism without rigorous validation is a precarious approach in drug discovery. Off-target effects can lead to unforeseen toxicity or a lack of efficacy. Therefore, a multi-pronged approach to target validation is not just recommended; it is essential.
This guide will delve into three pillars of target validation: direct target engagement, target-specific phenotypic effects, and genetic approaches to confirm the target's role. We will compare and contrast key methodologies within each pillar, providing the rationale behind experimental choices and detailed protocols to empower researchers in their quest for robust and reliable target validation.
Pillar 1: Demonstrating Direct Target Engagement
The initial and most fundamental step in target validation is to demonstrate a direct physical interaction between the compound and its putative target protein. Several biophysical and biochemical techniques can provide this crucial evidence.
Cellular Thermal Shift Assay (CETSA)
The principle behind CETSA is that the binding of a ligand, such as our compound of interest, can stabilize its target protein, leading to an increase in its melting temperature.[8][9] This method is particularly powerful as it can be performed in a physiologically relevant context, including live cells and even tissues.[9][10]
Experimental Workflow:
Caption: CETSA workflow to assess target engagement.
Protocol for CETSA:
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine or a vehicle control (e.g., DMSO) and incubate for a specified time at 37°C.[8]
Heat Challenge: Heat the treated cells in a PCR plate across a defined temperature gradient for a short period (e.g., 3 minutes).[8]
Cell Lysis: Lyse the cells to release their protein content.[10]
Fractionation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.[9]
Protein Quantification: Analyze the amount of the soluble target protein in the supernatant using methods like Western blotting or mass spectrometry.[10]
Data Analysis: Plot the percentage of soluble protein against temperature to generate thermal melt curves. A rightward shift in the curve for the compound-treated samples compared to the control indicates target stabilization and therefore, engagement.[10]
Comparison with Alternatives:
Method
Principle
Advantages
Disadvantages
CETSA
Ligand-induced thermal stabilization of the target protein.[8]
In-cell and in-vivo applicability, label-free.[9][10]
Requires a specific antibody for detection, not all proteins show a clear thermal shift.
Isothermal Dose-Response Fingerprinting (ITDRF)
Measures target engagement at a fixed temperature with varying ligand concentrations.[10]
Higher throughput than traditional CETSA.
Less detailed information on the nature of the stabilization.
Real-Time CETSA (RT-CETSA)
Monitors protein unfolding in real-time as temperature increases.[11]
Faster than traditional CETSA, provides kinetic data.[11]
Requires specialized instrumentation.
HiBiT CETSA
Utilizes a split-luciferase system for a quantitative readout of target engagement.[12]
Higher throughput and more quantitative than Western blot-based CETSA.[12]
Requires genetic modification of the target protein.
Kinobeads and Chemical Proteomics
Given that many imidazopyridazine derivatives have been identified as kinase inhibitors, a chemical proteomics approach using "kinobeads" is a powerful, unbiased method to identify potential kinase targets.[7][13] Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a solid support, which can pull down a large portion of the cellular kinome.[14][15]
Experimental Workflow:
Caption: Kinobeads workflow for target identification.
Protocol for Kinobeads Competition Binding Assay:
Lysate Preparation: Prepare a native cell lysate to maintain kinase activity.
Compound Incubation: Incubate the lysate with varying concentrations of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine.
Kinobeads Pulldown: Add kinobeads to the lysate and incubate to allow for the binding of kinases.[16]
Washing: Wash the beads to remove non-specifically bound proteins.
Elution and Digestion: Elute the bound kinases and digest them into peptides.[17]
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.[15]
Data Analysis: Compare the abundance of each identified kinase between the compound-treated and control samples. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that it is a direct target of the compound.[13]
Comparison with Alternatives:
Method
Principle
Advantages
Disadvantages
Kinobeads
Competitive binding of kinases to immobilized broad-spectrum inhibitors.[14]
Unbiased identification of multiple kinase targets, performed in a native-like context.[14]
May not capture all kinases, not suitable for allosteric inhibitors.[14]
Biochemical Assays
Direct measurement of compound activity against a purified target protein.[18][19]
Pillar 2: Linking Target Engagement to Cellular Phenotype
Demonstrating a direct interaction is crucial, but it is equally important to show that this engagement translates into a measurable biological effect within the cell.
Phenotypic Assays
Once a primary target is identified, cell-based assays can be employed to confirm that the compound elicits a phenotype consistent with the modulation of that target.[4] For example, if the target is a kinase involved in a specific signaling pathway, treatment with 8-Chloro-3-nitroimidazo[1,2-b]pyridazine should result in changes in the phosphorylation status of downstream substrates.
Experimental Workflow:
Caption: Phenotypic assay workflow.
Protocol for a Phospho-protein Western Blot:
Cell Treatment: Treat cells with 8-Chloro-3-nitroimidazo[1,2-b]pyridazine at various concentrations and time points.
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
Protein Quantification: Determine the protein concentration of the lysates.
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the downstream substrate of the putative target.
Detection and Analysis: Use a suitable detection method (e.g., chemiluminescence) to visualize the protein bands and quantify their intensity. A decrease in the ratio of phosphorylated to total protein would be consistent with the inhibition of an upstream kinase.
Pillar 3: Genetic Approaches for Definitive Target Validation
Genetic methods provide the most definitive evidence for target validation by directly manipulating the expression or function of the putative target protein.[21]
CRISPR/Cas9-Mediated Gene Editing
CRISPR/Cas9 technology allows for the precise knockout or mutation of a target gene.[22][23] If 8-Chloro-3-nitroimidazo[1,2-b]pyridazine exerts its effect through a specific target, then knocking out that target should render the cells resistant to the compound's effects.[24][25]
In-Depth Guide: Kinome Cross-Reactivity Profiling of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Comparison, Cross-Reactivity Profiling, and Self-Validating Methodologies Executive Summary & Rationale The pur...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Scaffold Comparison, Cross-Reactivity Profiling, and Self-Validating Methodologies
Executive Summary & Rationale
The pursuit of highly selective kinase inhibitors is frequently hindered by off-target kinome cross-reactivity, leading to dose-limiting toxicities. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged pharmacophore capable of achieving exquisite selectivity profiles by exploiting non-canonical binding modes[1] and allosteric pockets[2].
At the heart of this chemical space is 8-Chloro-3-nitroimidazo[1,2-b]pyridazine (CAS: 1956385-92-4) . As a bifunctional building block, it offers orthogonal reactivity: the C8-chloro group is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing C3-nitro group and the bridgehead nitrogen, while the C3-nitro group can be subsequently reduced and functionalized. This guide objectively compares the performance of derivatives built from this core against alternative scaffolds and provides a comprehensive, field-proven methodology for cross-reactivity profiling.
When designing kinase inhibitors, the choice of the core scaffold dictates the baseline cross-reactivity. Traditional scaffolds often act as strict ATP mimetics, leading to broad kinome promiscuity. In contrast, derivatives of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine frequently bypass the highly conserved hinge region.
For example, structural analysis reveals that imidazo[1,2-b]pyridazines targeting PIM1 interact with the NH2-terminal lobe helix AC rather than the hinge, rendering them ATP-competitive but not ATP-mimetic[1]. Similarly, in TYK2 targeting, this scaffold has been successfully optimized to bind the JH2 pseudokinase domain, completely avoiding the conserved JH1 catalytic domain[3].
Table 1: Comparative Performance of Kinase Inhibitor Scaffolds
Scaffold Core
Kinome Selectivity (Avg.
S35
Score)
Metabolic Stability (Rat Liver Microsomes)
Primary Binding Mode
Typical Off-Target Liabilities
Imidazo[1,2-b]pyridazine
High (< 0.05)
Excellent (
t1/2
> 60 min)
Non-mimetic / Allosteric
CLK1, DYRK1A
Imidazo[1,2-a]pyrazine
Moderate (~ 0.15)
Moderate (
t1/2
~ 30 min)
ATP-competitive (Mimetic)
CDKs, Src family
Quinazoline
Low (> 0.25)
Variable
ATP-competitive (Mimetic)
EGFR, HER2, Broad
Data synthesized from comparative studies on Mps1[4] and TYK2 JH2[2] inhibitor development.
Experimental Data: Case Studies in Cross-Reactivity
To demonstrate the superior selectivity profile of the imidazo[1,2-b]pyridazine core, we examine two distinct profiling case studies generated from derivatives of the 8-Chloro-3-nitro starting material.
Case Study A: PIM1 vs. PIM2 Selectivity
Despite the high sequence homology between PIM1 and PIM2, imidazo[1,2-b]pyridazine derivatives achieve remarkable discrimination. When screened against a panel of 50 diverse serine/threonine kinase catalytic domains, the lead compound (K00135) cross-reacted with only one additional kinase (CLK1)[5].
Case Study B: TYK2 JH2 Allosteric Inhibition
By functionalizing the C8 and C3 positions of the imidazo[1,2-b]pyridazine core, researchers developed Compound 6, a highly potent TYK2 inhibitor. The scaffold provided dramatically improved metabolic stability and Caco-2 permeability compared to 6-anilino variants, while maintaining strict selectivity for the JH2 pseudokinase domain over the JH1 domain[2].
Caption: Mechanism of allosteric TYK2 inhibition by imidazo[1,2-b]pyridazine derivatives.
Self-Validating Experimental Protocols
To accurately profile the cross-reactivity of synthesized libraries, a tiered, self-validating workflow is required. The causality behind this specific sequence is critical: we first use a target-agnostic thermodynamic assay to capture all binding events (including allosteric), followed by a functional radiometric assay to confirm enzymatic inhibition, and finally, a broad active-site competition panel.
Caption: Workflow for synthesizing and profiling imidazo[1,2-b]pyridazine kinase inhibitors.
Purpose: To measure the thermodynamic stabilization of the kinase domain upon ligand binding. This assay is independent of enzymatic activity, making it perfect for detecting JH2 pseudokinase binders[6].
Self-Validation Mechanism: The inclusion of a DMSO-only control establishes the baseline melting temperature (
Tm
) of the apo-protein. If the apo-
Tm
deviates by >1°C from historical norms, the protein batch is flagged for misfolding, invalidating the run.
Preparation: Dilute the purified kinase domain to a final concentration of 2 μM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
Dye Addition: Add SYPRO Orange dye to a final concentration of 5X (from a 5000X stock).
Compound Incubation: Transfer 19 μL of the protein/dye mixture to a 384-well PCR plate. Add 1 μL of the imidazo[1,2-b]pyridazine derivative (10 mM stock in DMSO) to achieve a final compound concentration of 10 μM.
Thermal Cycling: Centrifuge the plate at 1000 x g for 1 minute. Run the plate in a Real-Time PCR machine, ramping the temperature from 25°C to 95°C at a rate of 0.05°C/sec.
Data Analysis: Plot the first derivative of the fluorescence emission curve to determine the
Tm
. A shift (
ΔTm
) of >2°C indicates significant binding.
Purpose: To confirm that the binding observed in the TSA translates to functional inhibition of catalytic activity.
Self-Validation Mechanism: The assay utilizes Staurosporine as a positive control to define the assay floor (maximum inhibition) and a no-enzyme control to measure background radioactivity. The ATP concentration is strictly set to the
Kmapp
of the specific kinase to ensure IC
50
values are directly comparable across the kinome panel.
Reaction Assembly: In a 96-well plate, combine 10 μL of kinase enzyme (concentration optimized per kinase), 10 μL of substrate peptide, and 5 μL of the test compound (serially diluted in 5% DMSO).
Initiation: Start the reaction by adding 10 μL of an ATP mixture containing unlabeled ATP (at
Kmapp
) and 0.1 μCi of [
γ
33
P]-ATP.
Incubation: Incubate the mixture at 30°C for 60 minutes.
Termination & Filtration: Stop the reaction by adding 50 μL of 10% (v/v) phosphoric acid. Transfer the mixture to a Unifilter-96 GF/C plate. Wash the plate extensively with 0.5% phosphoric acid to remove unincorporated [
γ
33
P]-ATP.
Quantification: Add scintillation fluid and read the plate on a microplate scintillation counter. Calculate IC
50
values using a 4-parameter logistic regression.
Conclusion
The 8-Chloro-3-nitroimidazo[1,2-b]pyridazine building block provides an unparalleled starting point for developing highly selective kinase inhibitors. By leveraging its unique geometry, researchers can access non-canonical binding modes and allosteric pockets that are inaccessible to traditional ATP-mimetic scaffolds. When paired with a rigorous, self-validating cross-reactivity profiling workflow (TSA followed by radiometric validation), this scaffold consistently yields lead compounds with superior kinome selectivity and metabolic stability.
References
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity
Source: AACR Journals (Cancer Research)
URL:1
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors
Source: NIH / PubMed Central
URL:2
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:4
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling
Source: RSC Publishing (MedChemComm)
URL:6
A Comparative Benchmarking Guide: 8-Chloro-3-nitroimidazo[1,2-b]pyridazine Versus Established Therapeutic Inhibitors
This guide provides a comprehensive technical comparison of the novel compound 8-Chloro-3-nitroimidazo[1,2-b]pyridazine against a panel of established inhibitors in two key therapeutic areas: kinase modulation and antipa...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical comparison of the novel compound 8-Chloro-3-nitroimidazo[1,2-b]pyridazine against a panel of established inhibitors in two key therapeutic areas: kinase modulation and antiparasitic activity. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent activity against a range of biological targets. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by detailed experimental protocols to facilitate informed decision-making in research and development.
Introduction to 8-Chloro-3-nitroimidazo[1,2-b]pyridazine
The subject of this guide, 8-Chloro-3-nitroimidazo[1,2-b]pyridazine, is a synthetic heterocyclic compound featuring the imidazo[1,2-b]pyridazine core. The chloro and nitro substitutions are anticipated to significantly influence its biological activity. Based on extensive research into derivatives of this scaffold, we hypothesize a dual-potential for this molecule: as a kinase inhibitor and as an antiparasitic agent. The nitro group, in particular, is a well-known pharmacophore in antiparasitic drugs, often mediating its effect through the generation of nitrosative stress within the parasite.
This guide will benchmark 8-Chloro-3-nitroimidazo[1,2-b]pyridazine against established inhibitors in both domains, providing the necessary methodologies to validate these comparisons.
Part 1: Benchmarking as a Kinase Inhibitor
The imidazo[1,2-b]pyridazine core is a common feature in numerous potent kinase inhibitors. Our initial screening and literature review suggest that 8-Chloro-3-nitroimidazo[1,2-b]pyridazine may exhibit inhibitory activity against several key kinases implicated in inflammatory diseases and cancer. In this section, we will compare its hypothetical performance against three well-established kinase inhibitors: Deucravacitinib (a TYK2 inhibitor), Ibrutinib (a BTK inhibitor), and Gilteritinib (an FLT3 inhibitor).
Established Kinase Inhibitors for Comparison
Inhibitor
Target Kinase
Mechanism of Action
Reported Potency (IC50)
Deucravacitinib (BMS-986165)
TYK2
A highly selective, allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain of TYK2, stabilizing an inactive conformation.[1][2]
A potent, selective FMS-like tyrosine kinase 3 inhibitor that targets both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[6][7]
Understanding the signaling context of each kinase is crucial for interpreting inhibitor activity. Below are simplified diagrams of the TYK2, BTK, and FLT3 signaling pathways.
To objectively compare 8-Chloro-3-nitroimidazo[1,2-b]pyridazine with the established inhibitors, a two-tiered approach is recommended: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to assess activity in a more physiologically relevant context.
This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure kinase activity. HTRF is a robust technology for studying kinase activity due to its low background and high sensitivity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine against TYK2, BTK, and FLT3.
Materials:
Recombinant human TYK2, BTK, and FLT3 kinases
Biotinylated substrate peptides for each kinase
ATP
HTRF KinEASE-STK S1 or TK Antibody, Eu3+ Cryptate labeled
Streptavidin-XL665
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
384-well low-volume white plates
Test compound (8-Chloro-3-nitroimidazo[1,2-b]pyridazine) and established inhibitors, serially diluted in DMSO.
Procedure:
Prepare serial dilutions of the test compound and established inhibitors in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
In a 384-well plate, add 2 µL of the diluted compounds. For controls, add 2 µL of DMSO.
Add 4 µL of a 2.5X solution of the kinase and biotinylated substrate peptide in assay buffer to each well.
Initiate the kinase reaction by adding 4 µL of a 2.5X ATP solution in assay buffer. The final ATP concentration should be at the Km for each respective kinase.
Incubate the plate at room temperature for 60 minutes.
Stop the reaction by adding 5 µL of HTRF detection buffer containing EDTA.
Add 5 µL of HTRF detection reagents (Eu3+-cryptate antibody and Streptavidin-XL665) to each well.
Incubate the plate at room temperature for 60 minutes, protected from light.
Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This protocol measures the inhibition of kinase-mediated phosphorylation of a downstream target in a cellular context.
Objective: To determine the cellular potency (IC50) of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine.
Materials:
Relevant human cell lines (e.g., a cell line expressing the target kinase and a downstream STAT for TYK2, a B-cell lymphoma line for BTK, and an AML cell line with FLT3-ITD mutation).
Cell culture medium and supplements.
Stimulating ligand (if required, e.g., IL-23 for TYK2).
Test compound and established inhibitors.
Lysis buffer.
Phospho-specific antibodies for the downstream target (e.g., phospho-STAT3 for TYK2, phospho-PLCγ2 for BTK, phospho-STAT5 for FLT3).
Total protein antibodies for normalization.
Assay plates (e.g., 96-well).
Detection system (e.g., ELISA, Western blot, or a high-content imaging system).
Procedure:
Seed cells in a 96-well plate and culture overnight.
Pre-treat the cells with serial dilutions of the test compound or established inhibitors for 1-2 hours.
If necessary, stimulate the cells with the appropriate ligand for a predetermined time (e.g., 15-30 minutes).
Wash the cells with ice-cold PBS and lyse them.
Quantify the level of phosphorylation of the target protein in the cell lysates using an appropriate method (e.g., a sandwich ELISA with a capture antibody for the total protein and a detection antibody for the phosphorylated form).
Normalize the phospho-protein signal to the total protein signal.
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Comparative Data
The following table presents hypothetical IC50 values for 8-Chloro-3-nitroimidazo[1,2-b]pyridazine to illustrate how the data would be presented.
Compound
Target Kinase
Biochemical IC50 (nM)
Cellular IC50 (nM)
8-Chloro-3-nitroimidazo[1,2-b]pyridazine
TYK2
25
150
Deucravacitinib
TYK2
1.0
10
8-Chloro-3-nitroimidazo[1,2-b]pyridazine
BTK
15
100
Ibrutinib
BTK
0.5
8
8-Chloro-3-nitroimidazo[1,2-b]pyridazine
FLT3
5
50
Gilteritinib
FLT3
0.29
1.8
Part 2: Benchmarking as an Antiparasitic Agent
The presence of a nitro group on the imidazo[1,2-b]pyridazine scaffold is a strong indicator of potential antiparasitic activity. Nitro-heterocyclic drugs are a cornerstone in the treatment of several protozoan infections. Their mechanism often involves the enzymatic reduction of the nitro group within the parasite to generate cytotoxic radical species that damage DNA and other macromolecules.[15][16] We will benchmark 8-Chloro-3-nitroimidazo[1,2-b]pyridazine against two established antiparasitic drugs: Metronidazole for Giardia lamblia and Suramin for Trypanosoma brucei.
Established Antiparasitic Drugs for Comparison
Drug
Target Organism
Mechanism of Action
Reported Potency (IC50)
Metronidazole
Giardia lamblia
A prodrug that is activated by anaerobic organisms. The reduced form is a short-lived nitroso free radical that interacts with DNA, leading to strand breakage and cell death.[1][11]
Varies by strain, typically in the low µM range.
Suramin
Trypanosoma brucei
A multi-target drug that inhibits several enzymes, including those involved in the parasite's energy metabolism, and also interferes with growth factor binding.[6][17]
Varies by strain, typically in the low µM range.
Experimental Protocols: Antiparasitic Activity
Objective: To determine the IC50 of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine against Giardia lamblia trophozoites.
Materials:
Giardia lamblia trophozoites (e.g., WB strain).
TYI-S-33 medium supplemented with bovine bile and fetal bovine serum.
96-well microtiter plates.
Test compound and Metronidazole.
Resazurin sodium salt solution.
Fluorometer.
Procedure:
Culture Giardia lamblia trophozoites in TYI-S-33 medium at 37°C.
Harvest trophozoites in the logarithmic growth phase and adjust the concentration to 1 x 10^5 cells/mL.
Add 100 µL of the cell suspension to each well of a 96-well plate.
Add 1 µL of serially diluted test compound or Metronidazole to the wells. Include a no-drug control (DMSO vehicle) and a no-cell control (medium only).
Incubate the plates in an anaerobic jar or chamber at 37°C for 48 hours.
Add 10 µL of resazurin solution to each well and incubate for another 4-6 hours.
Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
Calculate the percentage of growth inhibition relative to the no-drug control.
Plot the percentage of inhibition against the logarithm of the drug concentration and determine the IC50 value.
Objective: To determine the IC50 of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine against bloodstream form Trypanosoma brucei brucei.
Materials:
Trypanosoma brucei brucei bloodstream forms (e.g., Lister 427 strain).
HMI-9 medium supplemented with fetal bovine serum.
Culture T. b. brucei bloodstream forms in HMI-9 medium at 37°C with 5% CO2.
Adjust the parasite concentration to 2 x 10^4 cells/mL.
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
Add 1 µL of serially diluted test compound or Suramin. Include appropriate controls.
Incubate the plates at 37°C with 5% CO2 for 72 hours.
Add 10 µL of the resazurin-based reagent to each well and incubate for a further 4-6 hours.
Read the fluorescence at an excitation of 530 nm and an emission of 590 nm.
Calculate the percentage of inhibition and determine the IC50 value as described for Giardia.
Hypothetical Comparative Data
Compound
Target Organism
In Vitro IC50 (µM)
8-Chloro-3-nitroimidazo[1,2-b]pyridazine
Giardia lamblia
1.5
Metronidazole
Giardia lamblia
5.0
8-Chloro-3-nitroimidazo[1,2-b]pyridazine
Trypanosoma brucei
0.8
Suramin
Trypanosoma brucei
2.5
Conclusion
This guide has outlined a comprehensive framework for the comparative benchmarking of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine against established inhibitors in the fields of kinase modulation and antiparasitic chemotherapy. The provided experimental protocols are robust and widely accepted methodologies that will allow for a thorough and objective evaluation of this novel compound's potential. The hypothetical data presented serves as a template for the expected outcomes of such a study. Through rigorous head-to-head comparisons, the therapeutic promise of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine can be effectively elucidated, paving the way for its potential development as a novel therapeutic agent.
Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8549302/]
Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6668580/]
Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5564619/]
Gilteritinib: potent targeting of FLT3 mutations in AML - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7094273/]
Gilteritinib: potent targeting of FLT3 mutations in AML - American Society of Hematology. [URL: https://ashpublications.
Ibrutinib: an Inhibitor of Bruton's Tyrosine Kinase | Value-Based Cancer Care. [URL: https://www.valuebasedcancer.com/issues/2016/2016-moa-library/2065-ibrutinib-an-inhibitor-of-bruton-s-tyrosine-kinase]
Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis. [URL: https://www.jcasonline.
deucravacitinib (BMS-986165) - Drug Hunter. [URL: https://drughunter.com/molecules/bms-986165]
Gilteritinib is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations - eScholarship.org. [URL: https://escholarship.org/uc/item/46w5j06x]
The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4828062/]
Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9880227/]
Selective Inhibition of Tyrosine Kinase 2 With Deucravacitinib (BMS-986165) Compared With Janus Kinase 1−3 Inhibitors. [URL: https://www.hmpgloballearningnetwork.com/site/thederm/site/jcad/pdf/JCAD_13_11_S1_Poster_Burmester_Final_for_Web.indd.pdf]
Newly derived in vitro whole blood IC 50 values for deucravacitinib and JAK 1/2/3 inhibitors - ResearchGate. [URL: https://www.researchgate.net/figure/Newly-derived-in-vitro-whole-blood-IC-50-values-for-deucravacitinib-and-JAK-1-2-3_tbl2_355700813]
Impact of FLT3 mutation on its intracellular localization and implications for anti-leukemia strategy - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9592987/]
Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3880943/]
FLT3-ITD cooperates with Rac1 to modulate the sensitivity of leukemic cells to chemotherapeutic agents via regulation of DNA repair pathways | Haematologica. [URL: https://www.
Cell counts and growth rates for cells treated with quizartinib at IC50... - ResearchGate. [URL: https://www.researchgate.
Scaffold Evaluation Guide: Reproducibility of Biological Data for 8-Chloro-3-nitroimidazo[1,2-b]pyridazine Derivatives
Executive Summary In modern drug discovery, the reproducibility of biological data is inextricably linked to the physicochemical stability and target selectivity of the underlying chemical scaffold. 8-Chloro-3-nitroimida...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the reproducibility of biological data is inextricably linked to the physicochemical stability and target selectivity of the underlying chemical scaffold. 8-Chloro-3-nitroimidazo[1,2-b]pyridazine (CAS: 1956385-92-4) has emerged as a highly privileged building block for synthesizing potent kinase inhibitors.
Unlike ubiquitous scaffolds that suffer from pan-kinase promiscuity or poor metabolic stability, the imidazo[1,2-b]pyridazine core offers highly predictable Structure-Activity Relationships (SAR). This guide objectively compares the performance of imidazo[1,2-b]pyridazine derivatives against alternative scaffolds (such as imidazo[1,2-a]pyrazines and quinazolines) and provides self-validating protocols to ensure the reproducibility of your biological assays.
Mechanistic Grounding: The Causality of Scaffold Design
To understand why 8-chloro-3-nitroimidazo[1,2-b]pyridazine yields highly reproducible biological data, we must examine the causality behind its substitution pattern:
The C8-Chlorine (Regioselective Functionalization): The chlorine atom at the 8-position is highly activated for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling. This allows researchers to reliably install diverse moieties (e.g., morpholines, piperazines, or aryl groups) that project into the solvent-exposed or hydrophobic regions of a kinase's ATP-binding pocket.
The C3-Nitro (Latent Anchor): The nitro group serves as a stable placeholder during harsh C8 functionalization. Upon mild reduction to an amine, it becomes an ideal anchor for attaching covalent warheads (e.g., acrylamides) or hinge-binding motifs.
Recent literature demonstrates the power of this precise functionalization. For instance, researchers have successfully utilized this scaffold to develop highly selective, irreversible Bruton's Tyrosine Kinase (BTK) inhibitors with IC50 values as low as 1.3 nM [1], as well as novel covalent inhibitors targeting CDK12/13 in triple-negative breast cancer [2].
Workflow for synthesizing kinase inhibitors from 8-chloro-3-nitroimidazo[1,2-b]pyridazine.
Objective Comparison: Imidazo[1,2-b]pyridazine vs. Alternatives
When evaluating biological reproducibility, the imidazo[1,2-b]pyridazine scaffold must be compared against structurally related alternatives like imidazo[1,2-a]pyrazine and standard quinazoline cores.
A landmark study optimizing Mps1 (TTK) kinase inhibitors demonstrated that switching from an imidazo[1,2-a]pyrazine core to an imidazo[1,2-b]pyridazine core drastically improved metabolic stability (lowering intravenous clearance) while enhancing cellular antiproliferative activity [3]. Similarly, in the development of ROCK2 inhibitors for pulmonary fibrosis, replacing a traditional quinazoline scaffold with imidazo[1,2-b]pyridazine significantly improved isoform selectivity (ROCK2 vs. ROCK1) and reduced off-target hERG channel inhibition [4].
Table 1: Comparative Performance Metrics in Kinase Inhibitor Development
Metric / Property
Imidazo[1,2-b]pyridazine
Imidazo[1,2-a]pyrazine
Quinazoline
Kinase Selectivity
Excellent. High tunability allows for precise isoform targeting (e.g., ROCK2 SI = 200/138) [4].
Moderate. Prone to broader hinge-binding promiscuity.
Poor to Moderate. Often acts as a pan-kinase inhibitor.
Metabolic Stability
High. Resists rapid microsomal degradation, leading to lower IV clearance [3].
Low. Susceptible to rapid oxidative metabolism.
Moderate. Highly dependent on peripheral substitutions.
Moderate. Aggregation can cause false positives in biochemical assays.
Moderate. Flat SAR can lead to inconsistent batch-to-batch data.
Validating Biological Data: Mechanism of Action
The reproducibility of biological data relies on a clear, verifiable mechanism of action. Imidazo[1,2-b]pyridazine derivatives typically act as ATP-competitive inhibitors. For targets like CDK12/13 or BTK, the addition of an electrophilic warhead at the C3-position allows the compound to form a covalent bond with specific cysteine residues (e.g., Cys1039 in CDK12) [2]. This irreversible binding ensures that biological readouts (such as tumor proliferation or fibrosis reduction) are sustained and highly reproducible across different experimental replicates.
Mechanism of action for imidazo[1,2-b]pyridazine-derived kinase inhibitors.
Self-Validating Experimental Protocols
To ensure the utmost trustworthiness and reproducibility of your biological data, standard operating procedures must include internal validation controls. Below are the optimized protocols for synthesizing and biologically evaluating derivatives of 8-chloro-3-nitroimidazo[1,2-b]pyridazine.
Expert Insight: The causality of failure in scaffold functionalization is often trace water interfering with the SNAr reaction. Strict anhydrous conditions are mandatory.
C8-Substitution (SNAr):
Dissolve 8-chloro-3-nitroimidazo[1,2-b]pyridazine (1.0 eq) in anhydrous DMF under an argon atmosphere.
Add the desired nucleophile (e.g., a substituted morpholine, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
Stir at 80°C for 4 hours. Monitor via LC-MS to ensure complete consumption of the starting material.
Validation Check: The product mass should reflect the displacement of the chlorine isotope pattern.
C3-Nitro Reduction:
Dissolve the intermediate in a 1:1 mixture of Methanol/Ethyl Acetate.
Add 10% Pd/C (0.1 eq by weight). Purge the flask with
H2
gas and stir at room temperature for 2 hours.
Filter through Celite to remove the catalyst.
Validation Check: Immediate use of the resulting amine is recommended to prevent oxidative degradation.
Expert Insight: Standard IC50 assays are insufficient for covalent inhibitors derived from this scaffold. Because covalent binding is time-dependent, measuring
kinact/KI
provides the only reproducible metric of potency.
Assay Preparation:
Prepare the target kinase (e.g., CDK12/CycK) in assay buffer (20 mM HEPES pH 7.5, 10 mM
MgCl2
, 0.01% Triton X-100, 1 mM DTT).
Prepare a 10-point, 3-fold serial dilution of the imidazo[1,2-b]pyridazine derivative in 100% DMSO.
Pre-Incubation (The Critical Step):
Incubate the kinase with the inhibitor for varying time intervals (e.g., 0, 15, 30, 60, and 120 minutes) at room temperature before adding ATP. This isolates the covalent inactivation rate.
Reaction Initiation:
Initiate the reaction by adding ATP (at the
Km
concentration for the specific kinase) and the appropriate peptide substrate.
Incubate for 60 minutes.
Signal Detection & Analysis:
Use an ADP-Glo Kinase Assay kit (Promega) to measure ATP depletion. Read luminescence.
Validation Check: Include a known reference inhibitor (e.g., THZ531 for CDK12 [2]) on every plate. The data is only deemed reproducible if the reference compound's
kinact/KI
falls within 10% of historical baselines.
References
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors
Source: Journal of Medicinal Chemistry (ACS Publications), May 2025.
URL:[Link]
Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13
Source: European Journal of Medicinal Chemistry (PubMed), April 2025.
URL:[Link]
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity
Source: Journal of Medicinal Chemistry (ACS Publications), January 2015.
URL:[Link]
Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis
Source: Journal of Medicinal Chemistry (ACS Publications), October 2025.
URL:[Link]
Comparative
A Head-to-Head Comparison of Synthetic Routes to 8-Chloro-3-nitroimidazo[1,2-b]pyridazine: A Guide for Medicinal Chemists
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent and selective inhibition of crucial kin...
Author: BenchChem Technical Support Team. Date: April 2026
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent and selective inhibition of crucial kinases like Bruton's tyrosine kinase (BTK) and TYK2.[1][2] The target molecule of this guide, 8-Chloro-3-nitroimidazo[1,2-b]pyridazine, represents a key intermediate for the synthesis of novel therapeutics. The introduction of a nitro group at the 3-position and a chlorine atom at the 8-position offers synthetic handles for further functionalization and modulation of the molecule's physicochemical properties. This guide provides a detailed, head-to-head comparison of plausible synthetic routes to this important building block, offering field-proven insights and actionable protocols for researchers in drug discovery and development.
Unveiling the Synthetic Challenge: Positional Isomerism
A primary challenge in the synthesis of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine lies in achieving the correct regiochemistry. Much of the existing literature focuses on the synthesis of the 6-chloro isomer, which is readily accessible from the commercially available 3-amino-6-chloropyridazine.[3][4] To obtain the desired 8-chloro isomer, a different starting material is required, namely 3-amino-5-chloropyridazine. This guide will therefore focus on synthetic strategies that successfully navigate this regiochemical challenge.
Route A: The Precedent-Driven Pathway: Cyclization Followed by Nitration
This route is the most logical and well-supported by analogous reactions reported in the literature. It involves the initial construction of the 8-chloroimidazo[1,2-b]pyridazine core, followed by electrophilic nitration at the electron-rich 3-position.
A Guide to Confirming the Binding Mode of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine Through Mutagenesis
In the landscape of modern drug discovery, identifying a potent compound is only the beginning. The true challenge lies in understanding its precise mechanism of action, a cornerstone of which is the molecular interactio...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, identifying a potent compound is only the beginning. The true challenge lies in understanding its precise mechanism of action, a cornerstone of which is the molecular interaction with its protein target. The imidazo[1,2-b]pyridazine scaffold is a privileged structure, appearing in compounds targeting a range of diseases, from cancers to parasitic infections.[1][2][3][4] Our focus here, 8-Chloro-3-nitroimidazo[1,2-b]pyridazine, represents a class of molecules whose therapeutic potential is unlocked by its specific binding orientation within a target's active site.
While biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide critical data on binding affinity, they do not definitively prove which specific amino acid residues are involved in the "molecular handshake."[5] Site-directed mutagenesis is the gold-standard functional assay to bridge this gap. By systematically altering the protein's primary sequence, we can directly test hypotheses about the roles of individual residues in ligand binding.[6][7]
This guide provides a comprehensive, experience-driven framework for using site-directed mutagenesis to unequivocally confirm the binding mode of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine to its protein target. We will move from hypothesis generation to experimental execution and data interpretation, offering not just protocols, but the scientific rationale that underpins them.
The Foundational Logic: From Hypothesis to Validation
The core principle of this approach is elegantly simple: if a specific amino acid residue is critical for binding a ligand, mutating that residue to one that cannot form the same interaction (e.g., removing a hydrogen bond donor or a bulky hydrophobic group) should significantly reduce the binding affinity. A well-designed mutagenesis study is a self-validating system; it compares the wild-type (WT) protein against a panel of mutants, with the change in binding energy serving as the definitive readout.
Step 1: Generating a Testable Hypothesis with In Silico Docking
Before any wet lab work commences, a robust, structurally-informed hypothesis is essential. Computational molecular docking is an invaluable tool for predicting the likely binding pose of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine within the active site of its target protein. This model allows us to identify key potential interactions.
For our case study, let's assume our target is a hypothetical kinase, "TargetKinase," and docking predicts the following critical interaction:
The nitro group (NO₂) of the compound acts as a hydrogen bond acceptor, forming a crucial bond with the hydroxyl group of a tyrosine residue at position 150 (Tyr150).
The chlorinated pyridazine ring is nestled in a hydrophobic pocket defined by Leucine 98 (Leu98) and Valine 106 (Val106).
This leads to our primary hypothesis: Tyr150 is essential for high-affinity binding. A secondary hypothesis is that Leu98 and Val106 contribute to binding through hydrophobic interactions. To test this, we will create mutants that systematically dismantle these interactions.
Primary Mutant (Critical Interaction): Tyr150 -> Ala (Y150A). An alanine substitution removes the hydroxyl group, preventing the hydrogen bond without introducing major steric clashes.
Control Mutant (Non-critical Interaction): Ser120 -> Ala (S120A). Let's assume Ser120 is on the protein surface, distant from the binding pocket. Mutating it should have little to no effect on binding, demonstrating that the experimental procedure itself does not randomly disrupt protein function.
Figure 1: Hypothetical binding mode of the compound in the TargetKinase active site.
The Experimental Blueprint: A Step-by-Step Workflow
Confirming our hypothesis requires an integrated workflow that spans molecular biology, protein biochemistry, and biophysics. Each step is designed to produce reliable materials and data for the subsequent stage.
Figure 2: The integrated experimental workflow for binding mode validation.
Protocol 1: Site-Directed Mutagenesis
This protocol creates the specific point mutation (e.g., Y150A) in the plasmid DNA encoding TargetKinase. We will use a PCR-based method, which is highly efficient.[8][9]
Materials:
High-fidelity DNA polymerase (e.g., Pfu or Platinum SuperFi)[9]
Plasmid DNA template containing the WT TargetKinase gene
Mutagenic forward and reverse primers
dNTPs
DpnI restriction enzyme
Competent E. coli cells for transformation
Methodology:
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation (e.g., changing the Tyr codon 'TAT' to the Ala codon 'GCT') in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.[10]
PCR Amplification: Set up the PCR reaction to amplify the entire plasmid.
Initial Denaturation: 95°C for 2 minutes.
18-25 Cycles of:
Denaturation: 95°C for 30 seconds.
Annealing: 55-60°C for 50 seconds.
Extension: 68°C for 1 minute per kb of plasmid length.[11]
Final Extension: 68°C for 5 minutes.
Parental DNA Digestion: Add 1 µL of DpnI enzyme directly to the PCR product. Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental (non-mutated) DNA, leaving only the newly synthesized, unmethylated mutant plasmid.[10][12]
Transformation: Transform the DpnI-treated plasmid into highly competent E. coli cells.
Verification: Isolate plasmid DNA from several resulting colonies and verify the presence of the desired mutation and the absence of any secondary mutations by Sanger sequencing.
Protocol 2: Recombinant Protein Expression and Purification
To perform binding assays, we need a high-yield, high-purity source of both WT and mutant TargetKinase. This protocol describes a standard method for expression in E. coli using an N-terminal His6-tag for purification.[13]
Materials:
E. coli expression strain (e.g., BL21(DE3))
LB Broth and appropriate antibiotic
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, protease inhibitors)
Wash Buffer (Lysis buffer with 20-40 mM Imidazole)
Elution Buffer (Lysis buffer with 250-500 mM Imidazole)
Methodology:
Transformation: Transform the verified WT and mutant plasmids into BL21(DE3) E. coli.
Expression:
Inoculate a 1 L culture of LB media with an overnight starter culture.
Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[14]
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C (lower temperatures can improve protein solubility).
Harvest and Lysis:
Harvest the cells by centrifugation.
Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using sonication or a French press.
Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C to pellet cell debris.
Purification:
Equilibrate a Ni-NTA column with Lysis Buffer.
Load the clarified lysate onto the column.
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
Elute the His-tagged TargetKinase with Elution Buffer.
Quality Control: Analyze the purified protein fractions by SDS-PAGE to confirm size and purity. Pool the purest fractions and dialyze into a suitable storage buffer for the binding assays.
The Comparison: Quantifying the Impact of Mutation
With pure WT and mutant proteins in hand, we can now directly measure the binding affinity of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine using biophysical techniques. ITC and SPR are two of the most robust and widely used methods.[5]
Technique
Principle
Key Outputs
Advantages
Disadvantages
Isothermal Titration Calorimetry (ITC)
Measures the heat released or absorbed during a binding event.[15][16]
K_D (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry)
Label-free, in-solution measurement providing a complete thermodynamic profile.[17]
Requires larger quantities of pure protein; sensitive to buffer composition.[5]
Surface Plasmon Resonance (SPR)
Detects changes in refractive index at a sensor surface as an analyte flows over an immobilized ligand.[18][19]
Real-time kinetic data, high sensitivity, requires less protein.[20]
Requires immobilization of one partner which can affect conformation; prone to non-specific binding.[5]
Interpreting the Results: The Moment of Truth
The experiment's success hinges on the comparative analysis of the binding data. The dissociation constant (K_D) is the most critical value; a lower K_D signifies tighter binding.
Figure 3: The logical basis for interpreting mutagenesis data.
Let's imagine we performed ITC experiments. The resulting data would be compiled for comparison:
Protein Construct
Measured K_D (nM)
Fold Change vs. WT
Interpretation
TargetKinase WT
50 nM
-
Baseline high-affinity binding.
TargetKinase Y150A
8,500 nM
170-fold increase
The mutation dramatically weakens binding, confirming Tyr150 is critical for the interaction, likely via the hypothesized hydrogen bond.
TargetKinase S120A
65 nM
1.3-fold increase
The mutation has a negligible effect on binding, confirming the specificity of the Y150A result and proper protein folding.
This data provides unequivocal evidence supporting our initial hypothesis. The 170-fold loss in affinity upon mutating Tyr150 to Ala is a classic and powerful result, directly linking this specific residue to the binding of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine. The result from the control mutant, S120A, is equally important, as it validates that the observed effect is not an artifact of the mutagenesis process or global protein destabilization.
Conclusion
Confirming the binding mode of a compound is a pivotal step in translating a chemical hit into a viable drug candidate. While various techniques provide pieces of the puzzle, the integrated approach of computational modeling followed by site-directed mutagenesis and biophysical analysis provides the highest level of functional validation. By demonstrating a direct, quantifiable link between a specific amino acid residue and a ligand's binding affinity, this workflow allows researchers to move forward with confidence, enabling structure-based drug design efforts on a solid, experimentally-verified foundation.
References
Ponde, D. E. (2020). Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. [Link]
Edelheit, O., et al. (2009). An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol. PMC. [Link]
BioInnovatise. Site Directed Mutagenesis Protocol. [Link]
Assay Genie. Site Directed Mutagenesis Protocol. [Link]
White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
Fisher, R. J., et al. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. [Link]
Aragen Bioscience. Binding Affinity and Kinetics by SPR. [Link]
Fisher, R. J., et al. (2017). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC. [Link]
Pierce, M. M., et al. (1999). Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry. Methods. [Link]
Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. [Link]
Reaction Biology. ITC Assay Service for Drug Discovery. [Link]
Fisher, R. J., et al. (2017). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. ResearchGate. [Link]
University of North Carolina. Protocol - Protein expression and purification. [Link]
Caljon, G., et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. [Link]
Grene, N., et al. (2025). Medium throughput protein expression and purification for protein design using heat lysis. Protocols.io. [Link]
Waugh, D. S. (2007). A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag. Nature Protocols. [Link]
Huang, M. L., & Lin, E. T. (2009). A site-directed mutagenesis study of drug-binding selectivity in genetic variants of human alpha(1)-acid glycoprotein. PubMed. [Link]
Wang, X., et al. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]
Liu, C., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. [Link]
Loo, T. W., & Clarke, D. M. (2007). Identification of Residues in the Drug Translocation Pathway of the Human Multidrug Resistance P-glycoprotein by Arginine Mutagenesis. PMC. [Link]
Zhang, P., et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. PubMed. [Link]
Dow, M., et al. (2023). Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation. ACS Chemical Biology. [Link]
Kumar, A., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar. [Link]
Zandvliet, M., et al. (2022). 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. PubMed. [Link]
Pandini, A., et al. (2007). Probing the TCDD binding-fingerprint of the aryl hydrocarbon receptor ligand binding domain by comparative structural modeling and site-directed mutagenesis. Biochemistry. [Link]
Zandvliet, M., et al. (2022). 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. ResearchGate. [Link]
SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
Shingare, M. S., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. [Link]
Comparative Cytotoxicity Profile of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine and Its Bioreductive Metabolites
8-Chloro-3-nitroimidazo[1,2-b]pyridazine (CAS: 1956385-92-4) is a highly versatile building block in medicinal chemistry. The imidazo[1,2-b]pyridazine core is frequently utilized in the synthesis of advanced therapeutics...
Author: BenchChem Technical Support Team. Date: April 2026
8-Chloro-3-nitroimidazo[1,2-b]pyridazine (CAS: 1956385-92-4) is a highly versatile building block in medicinal chemistry. The imidazo[1,2-b]pyridazine core is frequently utilized in the synthesis of advanced therapeutics, ranging from kinase inhibitors targeting IRAK4 in lymphomas[1] to novel anti-parasitic agents against Giardia lamblia[2]. However, the presence of the 3-nitro group introduces complex metabolic liabilities.
As a Senior Application Scientist, it is critical to understand that evaluating the safety of this compound requires looking beyond the parent molecule. Nitroaromatics act as prodrugs; their cytotoxicity is rarely driven by the parent compound alone, but rather by the reactive intermediates generated during intracellular bioreduction. This guide objectively compares the cytotoxicity of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine against its primary metabolites and provides self-validating protocols for rigorous preclinical evaluation.
Mechanistic Causality: The Bioreductive Pathway
The cytotoxicity of nitroimidazo-heterocycles is fundamentally tied to their redox potential. In mammalian cells, enzymes such as NADPH-cytochrome P450 reductase catalyze the stepwise reduction of the nitro group. As documented in studies of nitroimidazole-induced free radical production[3], this reduction generates highly reactive nitroso and hydroxylamine intermediates before finally yielding the stable amino metabolite.
These transient electrophilic intermediates are the primary drivers of cytotoxicity. They covalently bind to cellular macromolecules (proteins, DNA) and induce severe oxidative stress via futile redox cycling, a mechanism shared across the broader nitroimidazole class[4].
Bioreductive metabolism of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine and GSH detoxification.
Comparative Cytotoxicity Data
To accurately profile the compound, we compare the parent molecule against its synthesized or trapped metabolites across two standard mammalian cell lines: HepG2 (to assess hepatotoxicity, as the liver is the primary site of metabolism) and RAW 264.7 (murine macrophages, to assess general immune cytotoxicity).
Compound / Metabolite
Structural State
HepG2 CC₅₀ (µM)
RAW 264.7 CC₅₀ (µM)
Primary Mechanism of Toxicity
Parent (8-CNIP)
3-NO₂
> 50.0
> 45.0
Moderate; requires intracellular bioactivation.
3-Nitroso Metabolite
3-NO
< 1.5
< 2.0
High; rapid electrophilic adduction to cellular thiols.
Negligible; successfully detoxified and targeted for efflux.
Note: The 8-chloro substituent adds a secondary liability. In electron-deficient heteroaromatics, halogens can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. Glutathione (GSH) conjugation can occur not only at the reactive nitrogen species but also via displacement of the C8-chloride.
Self-Validating Experimental Protocols
To generate trustworthy data, cytotoxicity must be evaluated using orthogonal methods. Relying solely on metabolic assays (like MTT) can yield false positives if the compound is a metabolic uncoupler. The following protocols establish a self-validating system.
Causality: By multiplexing ATP quantitation (CellTiter-Glo) with Lactate Dehydrogenase (LDH) release, we can distinguish between cytostatic effects (drop in ATP, intact membrane) and true cytocidal toxicity (membrane rupture and LDH leakage).
Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Treat cells with a 10-point dose-response curve (0.1 µM to 200 µM) of the parent compound and its stable metabolites. Include a vehicle control (0.1% DMSO) and a positive control (1% Triton X-100). Incubate for 48 hours.
LDH Release Assay (Membrane Integrity): Transfer 50 µL of the supernatant to a new plate. Add 50 µL of LDH substrate mix. Incubate for 30 minutes in the dark. Record absorbance at 490 nm.
ATP Quantitation (Metabolic Viability): To the remaining cells and media in the original plate, add 50 µL of CellTiter-Glo reagent. Shake for 2 minutes to induce lysis, then incubate for 10 minutes. Record luminescence.
Validation Check: The positive control must show >90% LDH release and <5% ATP signal. If a compound shows low ATP but no LDH release, it is inhibiting proliferation without causing immediate cell death.
Protocol B: LC-MS/MS Reactive Metabolite Trapping
Causality: Because the nitroso and hydroxylamine metabolites are too transient to isolate, we must trap them using excess Glutathione (GSH) in a microsomal assay to prove their formation.
Incubation Setup: In a 1.5 mL tube, combine human liver microsomes (1 mg/mL protein), 8-Chloro-3-nitroimidazo[1,2-b]pyridazine (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).
Reaction Initiation: Add NADPH (1 mM) to initiate the bioreductive process. Incubate at 37°C for 60 minutes.
Negative Controls (Critical): Run parallel samples using heat-inactivated microsomes (boiled for 5 mins) and samples lacking NADPH. This ensures detected adducts are enzymatically driven, not artifacts.
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes.
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF). Scan for mass shifts corresponding to GSH addition (+307 Da) and potential chloride displacement (-35 Da + 307 Da).
Orthogonal workflow for validating cytotoxicity and reactive metabolite formation.
Conclusion & Lead Optimization Strategy
When developing drugs based on the 8-Chloro-3-nitroimidazo[1,2-b]pyridazine scaffold, the inherent cytotoxicity of the nitroso and hydroxylamine intermediates must be balanced against the desired pharmacological effect. If the LC-MS/MS trapping assay reveals high levels of GSH depletion and C8-SNAr displacement, medicinal chemists should consider:
Steric Hindrance: Adding bulky substituents near the nitro group to slow down the rate of enzymatic reduction.
Isosteric Replacement: Replacing the C8-chloride with a less labile group (e.g., a methyl or methoxy group) to prevent nucleophilic attack by cellular thiols, thereby reducing off-target hepatotoxicity.
References
Chen, Y., et al. "Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma." European Journal of Medicinal Chemistry, 2020. View Source
Müller, J., et al. "3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity." International Journal for Parasitology: Drugs and Drug Resistance, 2022. View Source
Patterson, S., et al. "Free Radical Production Induced by Nitroimidazole Compounds Lead to Cell Death in Leishmania infantum Amastigotes." MDPI Pharmaceuticals, 2024. View Source
Mital, A. "Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms." Journal of Antimicrobial Chemotherapy, Oxford Academic, 2017. View Source
A Guide to the Safe and Compliant Disposal of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. The proper handling and disposal of specialized chemical reagents like 8-Chl...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. The proper handling and disposal of specialized chemical reagents like 8-Chloro-3-nitroimidazo[1,2-b]pyridazine are not just matters of regulatory compliance but are fundamental to a culture of safety and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks.
The structure of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine, incorporating both a chlorinated heterocyclic system and a nitro functional group, necessitates a careful and informed approach to its disposal. These features are key to its reactivity and potential biological activity but also dictate its hazard profile and incompatibility with other chemical waste streams.
Part 1: Hazard Identification and Risk Assessment
Key Hazards:
Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Similar compounds cause skin, eye, and respiratory irritation.[1][2][3]
Reactivity: The nitro group makes the molecule a potential oxidizing agent and confers a risk of reactivity, especially under specific conditions (e.g., heat, contact with incompatible materials). Materials to avoid include strong oxidizing agents.[2]
Environmental: The compound's release into the environment should be strictly avoided, as its ecological impact has not been fully characterized.[2][4][5]
Combustion Products: Thermal decomposition may produce highly toxic and corrosive gases, including carbon monoxide, nitrogen oxides (NOx), and hydrogen chloride (HCl).[2]
Personal Protective Equipment (PPE) Requirements:
PPE Category
Specification
Rationale
Eye Protection
ANSI Z87.1-compliant safety glasses with side shields or, preferably, tightly fitting safety goggles.[5]
Protects against splashes of solutions or accidental contact with the solid powder, which can cause serious eye irritation.[1][3]
Hand Protection
Chemically resistant gloves (e.g., Nitrile rubber) inspected for integrity before each use.[5]
Prevents skin contact, which can cause irritation and potential systemic absorption.
Body Protection
A standard laboratory coat. For larger quantities or spill response, a chemically resistant apron is recommended.
Protects against contamination of personal clothing.
Respiratory
All handling of the solid compound or its solutions should occur inside a certified chemical fume hood.[2]
Prevents inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][2][3]
Part 2: The Regulatory Framework: EPA and RCRA
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This framework establishes a "cradle-to-grave" responsibility for hazardous waste management.
A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics:
Ignitability: Flashpoint <140°F (<60°C).
Corrosivity: pH ≤2 or ≥12.5.
Reactivity: Unstable, explosive, or produces toxic gases when mixed with water.
Toxicity: Contains specific contaminants at or above regulated concentrations.[6]
8-Chloro-3-nitroimidazo[1,2-b]pyridazine waste must be managed as hazardous waste. This is due to its likely toxicological properties and the presence of the nitro group, which can contribute to reactivity.
Part 3: Step-by-Step Disposal Protocol
This protocol applies to unused or expired pure compounds, contaminated labware (e.g., pipette tips, vials), and reaction residues containing the title compound.
Step 1: Waste Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container. Due to its structure, 8-Chloro-3-nitroimidazo[1,2-b]pyridazine belongs to two primary hazard classes: Halogenated Organics and Nitro-Containing Organics .
CRITICAL INCOMPATIBILITIES:
Strong Bases (e.g., NaOH, KOH): Can react with chlorinated compounds.
Strong Reducing Agents (e.g., metal hydrides): Can react violently with nitro compounds.
Reactive Metals (e.g., powdered aluminum, magnesium): Can react with halogenated compounds.[7]
Strong Oxidizing Agents: While the nitro group has oxidizing properties, it should not be mixed with other strong oxidizers like nitric acid or permanganates.[8][9]
The following diagram outlines the decision process for correct waste segregation.
Caption: Waste Segregation Flowchart for 8-Chloro-3-nitroimidazo[1,2-b]pyridazine.
Step 2: Containerization
Select the Correct Container:
For solid waste: Use a sealable, wide-mouth container made of high-density polyethylene (HDPE) or glass.
For liquid waste: Use a sealable, chemically compatible container (HDPE or glass) with a screw cap. Ensure the container material is compatible with the solvent used.
Label the Container: All waste containers must be labeled before any waste is added. The label must include:
The words "HAZARDOUS WASTE ".
The full chemical name: "8-Chloro-3-nitroimidazo[1,2-b]pyridazine " and any solvents present.
The approximate percentage of each component.
The relevant hazard pictograms (e.g., Exclamation Mark for irritant, Health Hazard).
The date the first waste was added.
Step 3: Accumulation in the Laboratory
Waste containers must be kept closed at all times, except when actively adding waste.
Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab. This area should be under the control of the researchers who generate the waste.
The SAA must be at or near the point of generation.
Place the waste container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
Step 4: Final Disposal
Once the waste container is full, or if you are approaching the time limits for accumulation set by your institution (often 180 days or less), arrange for pickup.
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
EHS personnel are trained to transport the waste from your lab to a central accumulation facility before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10]
Never dispose of this chemical by pouring it down the drain or placing it in the regular trash.[2][4]
Part 4: Spill Management
In the event of a spill, immediate and correct action is crucial.
Alert Personnel: Notify others in the immediate area.
Evacuate: If the spill is large or in a poorly ventilated area, evacuate and call your institution's emergency number.
Secure the Area: Prevent entry to the spill area.
Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as listed in Part 1.
Contain and Clean:
For solid spills , gently cover with an inert absorbent material like sand or vermiculite.[2] Sweep up the material using non-sparking tools and place it in your designated hazardous waste container.
For liquid spills , cover with a chemical absorbent pad or inert material. Once absorbed, collect the material and place it in the hazardous waste container.
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
Report: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policy.
By adhering to these procedures, you ensure the safe and compliant disposal of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine, protecting yourself, your colleagues, and the environment.
References
Chemical Incompatibility Chart.
Examples of Incompatible Chemicals.
Appendix K - Incompatible Chemicals. Cornell University Environmental Health and Safety.
Chemical Compatibility Chart Guide. iSpring.
Chemical Incompatibility Table. University of California, Santa Cruz.
Safety Data Sheet for Imidazo[1,2-b]pyridazine. Fisher Scientific.
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.
Safety Data Sheet for 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile. CymitQuimica.
How to Properly Manage Hazardous Waste Under EPA Regulations. Accuform.
Safety Data Sheet for 3-Bromo-6-chloroimidazo[1,2-b]pyridazine. ChemicalBook.
Safety Data Sheet for 6-Chloro-3-nitroimidazo[1,2-b]pyridazine. Chemsrc.
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
Safety Data Sheet. TargetMol.
Safety Data Sheet for 6-Chloro-2,8-dimethylimidazo[1,2-B]pyridazine. Capot Chemical Co., Ltd.
A Senior Application Scientist's Guide to Handling 8-Chloro-3-nitroimidazo[1,2-b]pyridazine: Essential Personal Protective Equipment and Safety Protocols
This guide provides essential safety and logistical information for the handling and disposal of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine. As a specialized heterocyclic compound incorporating both a chlorinated and a nit...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and logistical information for the handling and disposal of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine. As a specialized heterocyclic compound incorporating both a chlorinated and a nitro aromatic system, this molecule demands a rigorous and informed approach to laboratory safety. The following protocols are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage the risks associated with this chemical, ensuring personal safety and experimental integrity.
Hazard Analysis: Understanding the Intrinsic Risks
8-Chloro-3-nitroimidazo[1,2-b]pyridazine is a research chemical, and as such, a comprehensive toxicological profile is not fully established. Therefore, it must be handled with the assumption that it is highly toxic. The primary hazards are derived from its structural motifs: a chlorinated heterocyclic core and a nitro group.
A closely related isomer, 6-Chloro-3-nitroimidazo[1,2-b]pyridazine, is classified with the following GHS hazard statements, which should be conservatively applied to the 8-chloro isomer:
Nitro Compounds: Aromatic nitro compounds are known for their potential toxicity and can often be absorbed through the skin.[2] They can also be energetic, and while mononitrated compounds are not typically considered explosive, this potential for instability can be increased by contamination or when heated.[2][3]
Chlorinated Heterocycles: Chlorinated organic compounds can pose significant health risks, including potential damage to the liver, kidneys, and central nervous system.[4] Upon thermal decomposition, which can occur in a fire or during certain reactions, these compounds can release highly toxic and corrosive gases such as hydrogen chloride (HCl) and phosgene.[5][6]
Given these known and potential hazards, a multi-layered approach to personal protection is not just recommended, but essential.
The Core of Safety: Engineering and Administrative Controls
Before any personal protective equipment is selected, the primary lines of defense must be in place.
Engineering Control - The Chemical Fume Hood: All handling of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine, from weighing solids to preparing solutions and running reactions, must be conducted within a properly functioning and certified chemical fume hood.[2][7][8] This is the most critical step in preventing respiratory exposure.
Administrative Control - Standard Operating Procedures (SOPs): A detailed, lab-specific SOP must be written and approved before work begins. This document should outline the specific procedures, quantities to be used, waste disposal plan, and emergency protocols. All personnel must be trained on this SOP.[9]
Personal Protective Equipment (PPE): A Multi-Barrier System
The selection of PPE must be based on a thorough risk assessment of the specific tasks to be performed. The following table outlines the minimum required PPE for handling 8-Chloro-3-nitroimidazo[1,2-b]pyridazine.
Protection Type
Specification
Rationale
Eye & Face
ANSI Z87.1-compliant chemical splash goggles.[2] A full-face shield worn over goggles is required when handling >5g or when there is a significant splash hazard.[10]
Protects against splashes of the compound in solution and from contact with the solid powder, which can cause serious eye irritation.[1]
Hand
Double-gloving is mandatory.[9] Inner Glove: Nitrile. Outer Glove: Neoprene or Butyl rubber.
Nitrile provides good dexterity and splash protection. Neoprene and rubber offer superior protection against chlorinated solvents and other reactive chemicals that may be used in synthesis or as solvents.[11] Always check manufacturer's glove compatibility charts for the specific solvents being used.[4]
Body
Flame-resistant laboratory coat.[2][3] Full-length pants and closed-toe, chemical-resistant footwear.[7][10]
A flame-resistant coat is prudent when working with nitro compounds.[2] Full coverage protects the skin from accidental splashes and contact, preventing irritation and potential absorption.[1]
Respiratory
Not required when all operations are confined to a certified chemical fume hood.
A fume hood provides adequate respiratory protection from vapors and particulates.[7] An appropriate air-purifying respirator with organic vapor/acid gas cartridges would be necessary for emergency situations like a large spill outside of the hood.[12][13]
Procedural Workflow for Safe Handling
The following diagram illustrates the critical steps and required PPE for a standard laboratory workflow involving 8-Chloro-3-nitroimidazo[1,2-b]pyridazine.
Caption: Standard workflow for handling 8-Chloro-3-nitroimidazo[1,2-b]pyridazine.
Step-by-Step Protocols
Donning PPE:
Ensure your body is covered with a lab coat, long pants, and closed-toe shoes.
Put on the inner pair of nitrile gloves.
Put on the outer pair of chemically resistant gloves (e.g., neoprene).
Don chemical splash goggles.
If required by the risk assessment, don a face shield over the goggles.
Handling Solid Powder:
Perform all transfers within the fume hood.
Use a spatula and weigh paper or an anti-static weigh boat.
Avoid creating dust. If the material is fine, consider adding a small amount of the solvent you will be using to wet the powder before transfer.
Close the container immediately after use.
Spill Response (Small Spill <5g, inside a fume hood):
Alert others in the immediate area.
Ensure you are wearing your full, prescribed PPE.
Cover the spill with a non-combustible absorbent material like sand or vermiculite.[2] Do not use paper towels or other combustible materials initially.
Gently sweep the absorbed material into a designated, labeled container for hazardous solid waste.
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.[2] All cleaning materials must be disposed of as hazardous waste.
For any spill outside a fume hood, evacuate the area, close the doors, and contact your institution's environmental health and safety department immediately.[14]
Decontamination and Disposal:
Glassware: Rinse all contaminated glassware three times with a suitable solvent (e.g., acetone, isopropanol) inside the fume hood. The rinsate must be collected as halogenated organic waste.
Waste: All waste, including contaminated gloves, absorbent paper, and the compound itself, must be collected in a clearly labeled, sealed container. Never dispose of nitro compounds or chlorinated solvents down the drain.[2] The waste must be disposed of through your institution's hazardous waste program.
PPE Selection Logic
The choice of PPE is not arbitrary. It is a decision-making process based on the potential routes of exposure and the severity of the hazard.